Pregabalin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
530085-00-8 |
|---|---|
Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(3S)-3-(aminomethyl)-5-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)3-7(5-9)4-8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
InChI Key |
LMPTVIKQDISIBX-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CN.Cl |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Pregabalin Hydrochloride in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a chronic condition arising from damage or dysfunction of the nervous system, remains a significant therapeutic challenge. Pregabalin (B1679071) (hydrochloride salt) is a first-line treatment for several types of neuropathic pain.[1][2][3] Its mechanism of action, while distinct from traditional analgesics, is centered on its high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][4][5][6] This interaction does not directly block the channel pore but allosterically modulates channel trafficking and function, leading to a cascade of presynaptic effects. The primary consequence is a reduction in the influx of calcium into nerve terminals, which in turn attenuates the release of key excitatory neurotransmitters and neuropeptides, including glutamate (B1630785), substance P, and norepinephrine (B1679862).[1][2][7][8][9] By dampening this excessive neurotransmitter release in sensitized spinal cord circuits, pregabalin effectively reduces neuronal hyperexcitability, thereby alleviating the hallmark symptoms of neuropathic pain such as allodynia and hyperalgesia.[1][2] This guide provides an in-depth examination of these mechanisms, supported by quantitative data from preclinical models, detailed experimental protocols, and visualizations of the core pathways.
Core Mechanism: High-Affinity Binding to the α2δ Subunit
The foundational step in pregabalin's analgesic action is its potent and selective binding to the α2δ protein, an auxiliary subunit of VGCCs.[5][10] Neuropathic pain states are often associated with an upregulation and increased trafficking of the α2δ-1 subunit in dorsal root ganglia (DRG) and the dorsal horn of the spinal cord.[7] This upregulation correlates with the development of allodynia and hyperalgesia.[7] Pregabalin binds to both α2δ-1 and α2δ-2 isoforms.[10] This interaction is crucial, as demonstrated in mutant mouse models where a single amino acid substitution in the α2δ-1 subunit, which significantly reduces pregabalin binding, eliminates its analgesic efficacy.[4][6]
Binding Affinity Data
The affinity of pregabalin for its target is a key determinant of its potency. The following table summarizes representative binding affinity (Ki) values.
| Target Subunit | Preparation | Radioligand | Ki (nM) | Reference |
| α2δ-1 | Recombinant human | [³H]-gabapentin | 31.0 | [10] |
| α2δ-2 | Recombinant human | [³H]-gabapentin | 51.0 | [10] |
| α2δ-1 | Porcine cortical membranes | [³H]-gabapentin | 86.0 | [10] |
Modulation of Neurotransmitter Release
By binding to the α2δ subunit, pregabalin is thought to interfere with the anterograde trafficking of VGCCs to the presynaptic membrane and modulate their function.[1] This leads to a reduction in depolarization-induced calcium influx at presynaptic terminals.[1][2] Since neurotransmitter release is a calcium-dependent process, this reduction directly curtails the release of excitatory neurotransmitters that drive pain signaling in the spinal cord.[1][2][7]
Signaling Pathway: Molecular Mechanism of Action
The following diagram illustrates the primary signaling cascade initiated by pregabalin binding.
Caption: Pregabalin binds to the α2δ subunit, reducing Ca²⁺ influx and neurotransmitter release.
Quantitative Effects on Neurotransmitter Release
Studies using in vivo microdialysis in animal models have quantified the inhibitory effect of pregabalin on neurotransmitter release in the spinal cord dorsal horn (SCDH).
| Animal Model | Stimulus | Drug/Dose | Neurotransmitter | Max. Inhibition (%) | Reference |
| CCI Rat | Formalin | 100 µg i.t. Pregabalin | Glutamate | ~50% | [7] |
| Naïve Rat | Formalin | 100 mg/kg i.p. Pregabalin | Glutamate | ~45% | [7] |
| Inflamed Tooth | Mustard Oil | 1-100 mg/kg i.p. Pregabalin | Glutamate | Dose-dependent reduction | [9] |
CCI: Chronic Constriction Injury; i.t.: Intrathecal; i.p.: Intraperitoneal
Attenuation of Neuronal Hyperexcitability
The net effect of reduced excitatory neurotransmitter release is a decrease in the hyperexcitability of dorsal horn neurons, a key neurophysiological substrate of neuropathic pain.[11][12] Electrophysiological studies demonstrate that pregabalin can reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in these neurons.
Electrophysiological Data
| Preparation | Measurement | Treatment | Effect | Reference |
| DRG-DH Co-culture | Capsaicin-evoked EPSC frequency | 100 µM Pregabalin (40-48h) | 57% reduction | [13][14] |
| Mouse Spinal Slices | Spontaneous mEPSC frequency | Pregabalin | Significant reduction | [11] |
| Mouse Calyx of Held | Evoked EPSC amplitude | 500 µM Pregabalin (acute) | ~30% reduction | [15] |
DRG-DH: Dorsal Root Ganglion - Dorsal Horn; EPSC: Excitatory Postsynaptic Current; mEPSC: miniature Excitatory Postsynaptic Current
Supraspinal and Descending Modulation
Beyond its direct actions in the spinal cord, evidence suggests pregabalin also engages supraspinal mechanisms. It has been proposed that pregabalin acts at brainstem loci to activate descending noradrenergic pain inhibitory pathways.[1][16] This supraspinal action increases the spinal turnover of norepinephrine (noradrenaline), which then acts on spinal α2-adrenoceptors to produce analgesia.[16] This dual action at both spinal and supraspinal levels likely contributes to its overall therapeutic efficacy.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating drug mechanisms. Below are outlines of key methodologies used in the study of pregabalin.
Animal Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used method for inducing neuropathic pain in rodents, characterized by robust allodynia and hyperalgesia.
-
Animal: Adult Sprague-Dawley rat or C57BL/6 mouse.
-
Anesthesia: Isoflurane or an equivalent injectable anesthetic (e.g., ketamine/xylazine).
-
Procedure:
-
The common sciatic nerve is exposed at the mid-thigh level through blunt dissection of the biceps femoris muscle.
-
Proximal to the trifurcation, four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with about 1 mm spacing.
-
The ligatures are tightened until a brief twitch in the innervated muscle is observed, ensuring constriction without arresting epineural blood flow.
-
The muscle and skin layers are closed with sutures.
-
-
Post-operative Care: Analgesics for 24-48 hours and monitoring for signs of infection.
-
Behavioral Testing: Mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test) are typically assessed starting 7-10 days post-surgery, when pain behaviors are well-established.[1][7]
In Vivo Electrophysiology: Dorsal Horn Neuron Recording
This technique allows for the direct measurement of neuronal activity in the spinal cord of an anesthetized animal.[12][17]
Caption: Workflow for in vivo electrophysiological recording of dorsal horn neurons.
-
Animal Preparation: A CCI or sham-operated rat is anesthetized (e.g., with urethane (B1682113) or alpha-chloralose) and placed in a stereotaxic frame. A laminectomy is performed at the lumbar level (L4-L6) to expose the spinal cord.
-
Recording: A glass micropipette filled with a conductive solution is lowered into the dorsal horn (laminae IV-V).
-
Neuron Identification: Wide Dynamic Range (WDR) neurons are identified by their responses to both non-noxious (brush, touch) and noxious (pinch, heat) stimuli applied to their receptive field on the ipsilateral hind paw.[12]
-
Data Acquisition: Baseline spontaneous activity and evoked responses (e.g., to von Frey filament application or electrical stimulation of the sciatic nerve) are recorded.
-
Drug Application: Pregabalin or vehicle is administered systemically (i.v. or i.p.) or locally (i.t.).
-
Analysis: Post-drug changes in spontaneous firing, evoked responses, and phenomena like "wind-up" (a frequency-dependent increase in neuronal response to repeated stimulation) are quantified to determine the drug's inhibitory effect.[12]
Conclusion
The therapeutic efficacy of pregabalin in neuropathic pain is unequivocally linked to its specific binding to the α2δ subunit of voltage-gated calcium channels.[4] This primary interaction initiates a cascade that culminates in reduced presynaptic calcium entry, decreased release of excitatory neurotransmitters like glutamate and substance P, and subsequent attenuation of neuronal hyperexcitability in the dorsal horn.[1][7][11] Furthermore, the engagement of descending noradrenergic inhibitory pathways adds another layer to its analgesic mechanism.[16] The data from preclinical models provide a robust and consistent picture of a mechanism centered on dampening the excessive neuronal signaling that characterizes the neuropathic pain state. This targeted, modulatory approach distinguishes pregabalin from many conventional analgesics and underscores the importance of the α2δ subunit as a key therapeutic target in pain drug development.
References
- 1. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]
- 4. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. pnas.org [pnas.org]
- 7. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 9. Systemic Pregabalin Attenuates Sensorimotor Responses and Medullary Glutamate Release in Inflammatory Tooth Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Presynaptic inhibitory actions of pregabalin on excitatory transmission in superficial dorsal horn of mouse spinal cord: further characterization of presynaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nsolns.com [nsolns.com]
- 13. Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pregabalin, S-(+)-3-isobutylgaba, activates the descending noradrenergic system to alleviate neuropathic pain in the mouse partial sciatic nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Synthesis of (S)-Pregabalin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalin (B1679071), marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analog used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1] The pharmacological activity of pregabalin resides almost exclusively in the (S)-enantiomer.[2] Consequently, the development of efficient and stereoselective synthetic routes to (S)-Pregabalin is of significant interest to the pharmaceutical industry. This technical guide provides an in-depth overview of the key synthetic strategies for (S)-Pregabalin hydrochloride, with a focus on stereochemistry. It includes detailed experimental protocols for prominent synthetic methods, a comprehensive summary of quantitative data, and visualizations of the synthetic pathways.
Introduction: The Stereochemical Imperative
Pregabalin possesses a single stereocenter at the C3 position. Preclinical studies have shown that the (S)-enantiomer is approximately 10 times more active than the (R)-enantiomer.[3] The therapeutic efficacy of the drug is therefore directly linked to its stereochemical purity. This necessitates synthetic strategies that can selectively produce the (S)-enantiomer in high enantiomeric excess (e.e.). The primary approaches to achieve this can be broadly categorized as:
-
Chiral Resolution: Separation of a racemic mixture of pregabalin or its precursors.
-
Enzymatic Resolution: Use of enzymes to selectively react with one enantiomer of a racemic substrate.
-
Asymmetric Synthesis: Utilization of chiral catalysts or auxiliaries to induce stereoselectivity in a chemical transformation.
This guide will delve into the practical execution of these strategies, providing detailed methodologies and comparative data.
Chiral Resolution of Racemic Pregabalin
A common industrial approach involves the synthesis of racemic pregabalin followed by resolution with a chiral resolving agent. (S)-(+)-mandelic acid is a widely used resolving agent for this purpose.
Synthesis of Racemic Pregabalin via Hofmann Rearrangement
A precursor for racemic pregabalin is (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, which can be subjected to a Hofmann rearrangement to yield racemic pregabalin.[4][5]
Experimental Protocol: Hofmann Rearrangement
-
Reaction Setup: A solution of sodium hydroxide (B78521) is prepared in water. The solution is cooled to 0-10°C.
-
Reagent Preparation: A Hofmann reagent, such as sodium hypobromite (B1234621) or sodium hypochlorite, is prepared. For sodium hypobromite, bromine is added to a solution of sodium hydroxide.[4] For sodium hypochlorite, a commercially available solution can be used.[5]
-
Hofmann Reaction: (±)-3-(carbamoylmethyl)-5-methylhexanoic acid is added to the alkaline solution at 0-10°C. The Hofmann reagent is then added dropwise, maintaining the temperature between 0°C and 20°C.
-
Reaction Progression: The reaction mixture is then heated to a temperature between 50°C and 60°C for approximately one hour.[5]
-
Work-up: After the reaction is complete, the mixture is cooled, and the pH is adjusted to 5-6 with a strong mineral acid like hydrochloric acid to precipitate the crude racemic pregabalin.
-
Purification: The crude product can be purified by recrystallization from a mixture of a C1-C4 alcohol and water.[5]
Resolution with (S)-(+)-Mandelic Acid
The resolution of racemic pregabalin is achieved by the formation of diastereomeric salts with (S)-(+)-mandelic acid. The (S)-pregabalin-(S)-mandelic acid salt is typically less soluble and crystallizes out from the solution.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Racemic pregabalin is dissolved in a mixture of water and isopropanol. (S)-(+)-mandelic acid is added to this solution.[4]
-
Crystallization: The mixture is heated to achieve dissolution and then gradually cooled to 0-3°C to induce crystallization of the diastereomeric salt. The salt is collected by filtration.
-
Purification of Diastereomeric Salt: The collected salt can be recrystallized from a water/isopropanol mixture to enhance the diastereomeric purity to >99:1.[4]
-
Liberation of (S)-Pregabalin: The purified diastereomeric salt is treated with a suitable solvent system, such as a mixture of water and tetrahydrofuran (B95107) (THF), to liberate the free (S)-pregabalin.[4]
-
Final Purification: The resulting (S)-pregabalin is then isolated and can be further purified by recrystallization from a water/isopropanol mixture.
| Step | Reagents and Conditions | Yield | Diastereomeric/Enantiomeric Excess | Reference |
| Hofmann Rearrangement | (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, Br2, NaOH | - | Racemic | [4] |
| Chiral Resolution | Racemic Pregabalin, (S)-(+)-mandelic acid, water/isopropanol | 27.7% (overall yield of four steps) | >99:1 (diastereomeric ratio after purification) | [4] |
Logical Relationship: Chiral Resolution Pathway
Caption: Chiral resolution of racemic pregabalin.
Enzymatic Resolution
Enzymatic resolution offers a green and highly selective alternative for the synthesis of chiral intermediates of (S)-Pregabalin. Lipases are commonly employed for the kinetic resolution of racemic esters.
Kinetic Resolution of Racemic 2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)
In this approach, a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic CNDE, leaving the desired (S)-enantiomer of a related precursor unreacted.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Reaction Setup: A reaction mixture is prepared containing the racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0), and the immobilized lipase (e.g., a mutant of Talaromyces thermophilus lipase).[2]
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 30°C) with vigorous stirring. The pH is maintained at 7.0 by the continuous addition of a base solution (e.g., 4 M NaOH).[2]
-
Monitoring: The conversion and enantiomeric excess of the product are monitored by gas chromatography (GC) analysis.
-
Work-up: Upon reaching the desired conversion (typically around 50% for kinetic resolution), the enzyme is filtered off. The aqueous phase containing the sodium salt of the hydrolyzed acid is separated.
-
Isolation: The unreacted (S)-ester can be extracted from the organic phase. The desired (S)-acid can be isolated from the aqueous phase after acidification.
| Substrate | Enzyme | Conversion | Enantiomeric Excess (e.e.) of Product | Reference |
| 2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Immobilized Talaromyces thermophilus lipase mutant | 49.7% | >95% | [2] |
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Asymmetric Synthesis
Asymmetric synthesis aims to directly generate the desired (S)-enantiomer, avoiding the need for resolution of a racemic mixture. Key strategies include asymmetric hydrogenation and the use of chiral auxiliaries.
Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral olefin using a chiral rhodium catalyst is a highly efficient method to produce chiral intermediates for (S)-Pregabalin.
Experimental Protocol: Asymmetric Hydrogenation
-
Substrate Preparation: The substrate, 3-cyano-5-methylhex-3-enoic acid, is prepared and converted to its salt (e.g., sodium or potassium salt).[6]
-
Catalyst Preparation: A chiral rhodium catalyst, such as [(R,R)-Me-DuPHOS]Rh(COD)+BF4-, is used.[6]
-
Hydrogenation Reaction: The substrate salt is dissolved in a suitable solvent (e.g., methanol). The chiral rhodium catalyst is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere in an autoclave.
-
Reaction Conditions: The reaction is typically carried out at a specific temperature and pressure for a set duration.
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed, and the product, (S)-3-cyano-5-methylhexanoic acid salt, is isolated. This intermediate is then converted to (S)-Pregabalin.
| Substrate | Catalyst | Enantiomeric Excess (e.e.) | Reference |
| 3-cyano-5-methylhex-3-enoic acid salt | [(R,R)-Me-DuPHOS]Rh(COD)+BF4- | Very high e.e. | [6] |
Caption: Workflow of Evans asymmetric alkylation.
Conclusion
The synthesis of enantiomerically pure (S)-Pregabalin hydrochloride is a critical aspect of its pharmaceutical development and production. This guide has outlined the core stereoselective strategies employed in both academic and industrial settings. The choice of a particular synthetic route depends on a variety of factors, including cost-effectiveness, scalability, and environmental impact. While classical resolution remains a viable option, modern asymmetric synthesis and enzymatic methods offer more elegant and efficient pathways to this important therapeutic agent. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009087650A2 - A novel process for synthesis of pregabalin from substituted cyclopropane intermediate and a process for enzymatic resolution of racemic pregabalin - Google Patents [patents.google.com]
- 4. EP2516384A1 - Novel method for the preparation of (s)-pregabalin - Google Patents [patents.google.com]
- 5. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]
- 6. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity of Pregabalin Hydrochloride for the Alpha-2-Delta (α2δ) Subunit
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pregabalin (B1679071) (marketed as Lyrica) is a gamma-aminobutyric acid (GABA) analogue that exhibits potent anticonvulsant, analgesic, and anxiolytic properties.[1][2][3] Despite its structural similarity to GABA, its mechanism of action is not mediated by GABA receptors.[3][4] The primary therapeutic target of pregabalin is the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][5][6] This document provides a detailed overview of the binding characteristics of pregabalin to the α2δ subunit, the experimental protocols used to quantify this interaction, and the downstream signaling consequences of this binding event.
Pregabalin's Molecular Target: The α2δ Subunit
Pregabalin selectively binds with high affinity to the α2δ subunit of VGCCs.[7][8] This subunit is an ancillary protein that modulates the density and function of the pore-forming α1 subunit of the calcium channel complex.[4] There are two primary isoforms to which pregabalin binds, α2δ-1 and α2δ-2, and it demonstrates high affinity for both.[3][7][9] The interaction is highly specific; pregabalin does not show significant binding to at least 38 other common receptors and channels, confirming the α2δ subunit as its principal target.[7] The analgesic and anticonvulsant effects of pregabalin are conclusively mediated through its binding to the α2δ-1 subunit.[4][10]
Quantitative Binding Affinity Data
The affinity of pregabalin for the α2δ subunit has been quantified using various in vitro binding assays. While pregabalin is known to be more potent than its predecessor, gabapentin, specific binding constants can vary based on the tissue preparation and experimental conditions.[4] The key determinant for high-affinity binding is a specific arginine residue at position 217 (R217) of the α2δ-1 protein; a single point mutation (R217A) dramatically reduces pregabalin binding and negates its analgesic efficacy in animal models.[4][11]
| Ligand | Target | Finding | Implication | Source |
| Pregabalin | α2δ-1 Subunit | High-affinity binding is substantially reduced by the R217A mutation in mouse neocortex. | Confirms α2δ-1 as the major binding protein and highlights the critical role of the R217 residue. | [4][11] |
| Pregabalin | α2δ-1 and α2δ-2 Subunits | Binds potently and selectively to both human and porcine α2δ-1 and α2δ-2 subunits. | The clinical effects of pregabalin are likely due to direct interactions with both α2δ-1 and α2δ-2. | [7] |
| Gabapentin | α2δ-1 Subunit | Kd = 59 nmol/L | Provides a benchmark for gabapentinoid affinity; pregabalin is noted to be more potent. | [12] |
| Gabapentin | α2δ-2 Subunit | Kd = 153 nmol/L | Demonstrates weaker affinity for α2δ-2 compared to α2δ-1. | [12] |
Mechanism of Action Signaling Pathway
The therapeutic effects of pregabalin stem from its modulation of neuronal signaling. By binding to the α2δ subunit on presynaptic neurons, pregabalin reduces the influx of calcium through VGCCs during periods of high neuronal activity.[13][14] This diminished calcium influx leads to a subsequent reduction in the synaptic release of several excitatory neurotransmitters, including glutamate, noradrenaline, and substance P.[1][2][13] This dampening of excessive neurotransmission is believed to underlie pregabalin's clinical efficacy in treating neuropathic pain, epilepsy, and anxiety.[5]
References
- 1. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. | Semantic Scholar [semanticscholar.org]
- 6. Drugging the undruggable: gabapentin, pregabalin and the calcium channel α2δ subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice. | Sigma-Aldrich [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Pregabalin Hydrochloride and Gabapentin: A Technical Guide for Researchers
Introduction
Pregabalin (B1679071) and gabapentin (B195806) are structurally related compounds, both analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite this structural similarity, they do not exert their primary therapeutic effects through GABA receptors.[3][4] Instead, their principal mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[3][5][6] This interaction is central to their efficacy as anticonvulsants, analgesics for neuropathic pain, and anxiolytics.[5][7][8] This technical guide provides an in-depth comparison of the molecular structures of pregabalin hydrochloride and gabapentin, along with their physicochemical properties, binding affinities, and the experimental protocols used for their characterization.
Molecular Structure Comparison
Pregabalin and gabapentin are both γ-amino acids.[8] Pregabalin is specifically the (S)-enantiomer of 3-isobutyl-GABA.[8][9] Gabapentin is a derivative of GABA with a cyclohexane (B81311) ring attached at the 3-position.[9] While both are GABA analogues, their distinct side chains result in different three-dimensional conformations, which in turn influences their binding affinity to the α2δ subunit.[10]
// Invisible edges for layout edge [style=invis]; p_img -> p_formula -> p_name; g_img -> g_formula -> g_name; } dito Caption: 2D structures of Pregabalin and Gabapentin.
Physicochemical and Pharmacodynamic Data
The subtle differences in molecular structure between pregabalin and gabapentin lead to significant variations in their physicochemical properties and pharmacodynamic profiles, most notably their binding affinity for the α2δ subunit.
| Property | Pregabalin | Gabapentin | Reference |
| Molecular Weight | 159.23 g/mol | 171.24 g/mol | [11] |
| pKa | 4.23 (Predicted) | ~3.7, ~10.7 | [12] |
| LogP | -1.6 | -1.1 | [11] |
| Aqueous Solubility | ≥10 mg/mL | Soluble | [12] |
| Binding Affinity (Ki) for α2δ-1 | Lower (Higher Affinity) | Higher (Lower Affinity) | [3][13] |
| Relative Binding Affinity | ~6 times higher than gabapentin | Baseline | [3][13] |
Experimental Protocols
The characterization and comparison of pregabalin and gabapentin rely on a variety of established experimental protocols.
Radioligand Binding Assay
This technique is fundamental for determining the binding affinity of pregabalin and gabapentin to the α2δ subunit.[14][15]
Objective: To quantify the binding affinity (Kd or Ki) of the ligands to the α2δ subunit.
Methodology:
-
Membrane Preparation:
-
Binding Reaction:
-
Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]pregabalin or [³H]gabapentin) at various concentrations.[15][16]
-
For competition assays, a fixed concentration of radioligand is used in the presence of varying concentrations of the unlabeled competitor drug (pregabalin or gabapentin).
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding.[15][16]
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[14][15] For competition assays, the inhibition constant (Ki) is calculated.
-
Signaling Pathway and Mechanism of Action
Both pregabalin and gabapentin exert their effects by binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[3][17] This binding reduces the influx of calcium into the presynaptic neuron.[3][6] The decreased intracellular calcium concentration leads to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][13] This modulation of neurotransmitter release is believed to be the primary mechanism underlying their therapeutic effects.[5][7]
While pregabalin and gabapentin share a common mechanism of action, the structural differences between them result in distinct pharmacokinetic and pharmacodynamic profiles. Pregabalin's higher binding affinity for the α2δ subunit contributes to its greater potency.[2][3] A thorough understanding of these differences, supported by the experimental protocols outlined in this guide, is crucial for the continued development of novel therapeutics targeting this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. oppc.com [oppc.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. goodrx.com [goodrx.com]
- 5. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicowesome: Mechanism of action of gabapentin and pregabalin [medicowesome.com]
- 7. Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregabalin - Wikipedia [en.wikipedia.org]
- 9. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pregabalin | 148553-50-8 [chemicalbook.com]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Guide to the Crystal Structure and Polymorphism of Pregabalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solid-state chemistry of pregabalin (B1679071), focusing on its crystal structure and polymorphic forms. Understanding the solid-state properties of an active pharmaceutical ingredient (API) like pregabalin is critical for ensuring drug product quality, stability, and bioavailability.
Introduction to Pregabalin
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant and analgesic drug.[1] It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and exerts its therapeutic effects by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1] While the focus of this guide is on the solid-state properties of pregabalin, it is important to note that very limited specific information is publicly available regarding the crystal structure and polymorphism of its hydrochloride salt. The following sections will detail the known polymorphic forms of pregabalin itself.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including its melting point, solubility, dissolution rate, and stability.[2] Therefore, thorough characterization of these forms is a crucial aspect of drug development.
Polymorphic Forms of Pregabalin
Several polymorphic forms of pregabalin have been identified and characterized, primarily through X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The key characteristics of these forms are summarized below.
Quantitative Data of Pregabalin Polymorphs
The following tables present the key analytical data for the identified polymorphic forms of pregabalin.
Table 1: X-ray Powder Diffraction (XRPD) Data for Pregabalin Polymorphs (Characteristic Peaks at 2θ ± 0.2°)
| Polymorph | Characteristic XRPD Peaks (2θ) |
| Form I | 11.6, 13.3, 16.5, 20.0, 23.4[3][4] |
| Form II | 5.7, 11.3, 17.0, 22.7[3][4] |
| Form III | 6.3, 12.6, 19.0, 20.8, 27.0[3] |
| Form IV | 18.3, 18.4, 20.2, 22.2, 23.2[3] |
| Form α | 9.5, 16.5, 17.8, 19.0, 20.0, 23.3[2] |
| Hemihydrate | 5.8, 18.4, 19.2, 20.7, 23.7[5][6] |
Table 2: Thermal Analysis Data for Pregabalin Polymorphs
| Polymorph | Analytical Technique | Key Findings |
| Form I | DSC | Endothermic peak characteristic of melting.[3][4] |
| Form IV | DSC | Characteristic DSC thermogram.[3] |
| Form α | DSC | Endothermic maximum peak at approximately 195°C.[2] |
| Hemihydrate | DSC | Broad endotherm from ~60°C to 100°C and another endothermic peak at 181°C.[5] |
| Racemic Pregabalin | Melting Point | 162-165°C[5] |
| (S)-Enantiomer | Melting Point | ~195°C[2] |
Single Crystal Structure Data
Detailed single-crystal X-ray diffraction data provides the most definitive structural information. To date, such data has been reported for Form IV of pregabalin.
Table 3: Single Crystal Data for Pregabalin Form IV
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
This information is crucial for understanding the precise three-dimensional arrangement of molecules in the crystal lattice of this specific polymorph.
Experimental Protocols for Polymorph Characterization
The characterization of pregabalin polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.
X-ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.
-
Instrumentation: A powder X-ray diffractometer equipped with a solid-state detector and using copper radiation (e.g., Cu Kα at 1.5418 Å) is typically employed.[5]
-
Sample Preparation: The solid sample is gently packed into a sample holder, often made of aluminum with a zero-background plate, to ensure a flat and uniform surface.
-
Data Collection:
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions of the diffraction peaks. These peak positions are characteristic of a specific crystalline form.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and other thermal events.
-
Instrumentation: A differential scanning calorimeter is used.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Experimental Conditions:
-
Heating Rate: A standard heating rate is 10°C per minute.
-
Temperature Range: The sample is heated over a temperature range that encompasses the expected thermal events, for example, from ambient temperature to above the melting point.
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidative degradation.
-
-
Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. For polymorphs, the melting point is observed as a sharp endothermic peak.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for detecting the presence of solvates (including hydrates) and assessing thermal stability.
-
Instrumentation: A thermogravimetric analyzer, which includes a high-precision balance and a furnace.
-
Sample Preparation: A small amount of the sample is placed in a tared pan.
-
Experimental Conditions:
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Atmosphere: A controlled atmosphere, such as nitrogen, is used.
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. A step-wise weight loss can indicate the loss of solvent molecules from a solvated crystal structure.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for polymorph screening and the relationships between different solid forms.
References
- 1. WO2008040935A1 - New polymorphic forms of pregabalin - Google Patents [patents.google.com]
- 2. EP1977744A1 - Polymorphic Form alpha of (S)-Pregabalin and process for its preparation - Google Patents [patents.google.com]
- 3. EP2527319A1 - Crystalline forms of pregabalin and co-formers in the treatment of pain - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US7417165B2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]
- 6. WO2006108151A1 - Crystalline forms of pregabalin - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Pregabalin Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pregabalin (B1679071) hydrochloride in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).
Introduction to Pregabalin Hydrochloride
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant and analgesic drug. It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin is used to treat a variety of conditions, including epilepsy, neuropathic pain, and generalized anxiety disorder. The hydrochloride salt of pregabalin is a common form used in pharmaceutical preparations. Understanding its solubility in different organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and dosage form design.
Solubility of this compound in Organic Solvents
Table 1: Summary of Pregabalin and this compound Solubility in Various Solvents
| Solvent | Compound Form | Temperature | Solubility | Citation |
| Water | Pregabalin | Ambient | < 36 mg/mL | [1][2] |
| Water | This compound | Ambient | Well soluble | [1][2] |
| Ethanol | Pregabalin | Ambient | Poorly soluble | [1][2] |
| Ethanol | This compound | Not Specified | Soluble (qualitative) | [3] |
| Methanol (B129727) | Pregabalin | Not Specified | Very slightly soluble | [4] |
| Heptane | Pregabalin | Not Specified | Practically insoluble | [4] |
| 2-Propanol and Water Mixtures | Pregabalin | 283.15-338.15 K | Data reported | [5] |
| Methanol and Water Mixtures | Pregabalin | 283.15-338.15 K | Data reported | [5] |
It is important to note that a study by G. L. Zipp and W. E. Artz, published in the Journal of Chemical & Engineering Data, reports the experimental solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) in 2-propanol and water mixtures, as well as in methanol and water mixtures, over a temperature range of 283.15 to 338.15 K.[5] Access to the full text of this study would provide valuable quantitative data for researchers.
Experimental Protocol for Determining this compound Solubility
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on established principles of solubility testing for active pharmaceutical ingredients.
3.1. Materials and Equipment
-
This compound API
-
Selected organic solvent (e.g., methanol, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)
-
Volumetric flasks and pipettes
-
Calibrated pH meter (for aqueous solutions)
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility of this compound in the organic solvent based on the concentration of the saturated solution and the dilution factor.
-
3.3. Data Analysis
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Report the mean solubility and the standard deviation.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Logical Relationship in Drug Development
The solubility of an API like this compound is a critical parameter that influences subsequent drug development decisions.
Conclusion
While a comprehensive quantitative dataset for the solubility of this compound in various organic solvents is not fully compiled in the public domain, this guide provides a foundational understanding based on available information. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific needs. Understanding the solubility of this compound is a cornerstone for the successful development of effective and stable pharmaceutical products.
References
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Pregabalin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalin (B1679071), a gamma-aminobutyric acid analog, is a widely used medication for the management of neuropathic pain, epilepsy, and generalized anxiety disorder. The stability and degradation profile of a drug substance are critical aspects of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the degradation pathways of pregabalin hydrochloride and its associated byproducts. Through a detailed examination of forced degradation studies under various stress conditions—including acidic, basic, oxidative, thermal, and photolytic stress—this document elucidates the chemical transformations that pregabalin may undergo. Furthermore, it addresses the significant interaction of pregabalin with excipients, such as lactose (B1674315), leading to the formation of Maillard reaction products. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and providing visual representations of degradation pathways to support robust formulation development and stability-indicating analytical method validation.
Introduction
Pregabalin is a zwitterionic molecule that is relatively stable under neutral conditions. However, under stress conditions, it can degrade through several pathways. Understanding these degradation pathways and identifying the resulting byproducts is crucial for developing stable pharmaceutical formulations and for the establishment of appropriate analytical methods for quality control. This guide synthesizes findings from various studies to present a holistic view of pregabalin degradation.
Degradation Pathways
This compound is susceptible to degradation through hydrolysis, oxidation, and interaction with excipients. The primary degradation pathways are detailed below.
Hydrolytic Degradation
Hydrolysis of pregabalin occurs under both acidic and basic conditions, although it is more susceptible to base-catalyzed degradation.
-
Acidic Hydrolysis: Under acidic conditions, pregabalin shows slight degradation.[1] The primary degradation product identified is Impurity-D , which is the lactam form of pregabalin, 4-isobutyl-pyrrolidin-2-one.[1]
-
Basic Hydrolysis: Significant degradation is observed under basic conditions, also leading to the formation of Impurity-D .[1]
Oxidative Degradation
Pregabalin undergoes significant degradation in the presence of oxidizing agents. Studies have shown the formation of multiple oxidative degradation products. One study identified ten major oxidative degradation impurities, which were characterized using LC-MS, HR-MS, and NMR techniques.[1]
Thermal and Photolytic Degradation
Pregabalin is relatively stable under thermal and photolytic stress. Slight degradation is observed under thermal stress, which may lead to the formation of Impurity-D.[1] No significant degradation is typically observed under photolytic conditions.[1]
Interaction with Excipients: Maillard Reaction
In solid dosage forms, pregabalin can react with reducing sugars, such as lactose, via the Maillard reaction. This is a significant degradation pathway for formulated pregabalin products. The reaction between the primary amine group of pregabalin and lactose leads to the formation of a glycosylamine, which can then undergo an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose.[2][3] Seven distinct pregabalin-lactose conjugate degradation products have been identified and characterized.[3][4]
Dimerization
An unknown degradant observed during the development of pregabalin extended-release tablets was identified as a methylene-bridged pregabalin dimer. The formation of this dimer is believed to be triggered by the presence of residual formaldehyde (B43269) in polymeric excipients like polyethylene (B3416737) oxide (PEO) and polyvinylpolypyrrolidone (PVPP), in the co-presence of colloidal silicon dioxide.[5]
Summary of Degradation Products
The following table summarizes the key degradation products of pregabalin identified under various stress conditions.
| Degradation Product Name | Structure | Formation Condition(s) | Reference(s) |
| Impurity-D (4-isobutyl-pyrrolidin-2-one) | Chemical Formula: C8H15NO | Acidic Hydrolysis, Basic Hydrolysis, Thermal Stress | [1] |
| Oxidative Degradation Products (O1-O10) | Various oxidized derivatives of pregabalin | Oxidative Stress (e.g., H2O2) | [1] |
| Pregabalin-Lactose Conjugates | Adducts of pregabalin and lactose | Maillard reaction with lactose | [2][3][4] |
| Methylene-Bridged Pregabalin Dimer | Two pregabalin molecules linked by a methylene (B1212753) bridge | Presence of formaldehyde with specific excipients | [5] |
Quantitative Data from Forced Degradation Studies
The following tables present a summary of quantitative data from forced degradation studies of pregabalin under different stress conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | Pregabalin Degradation (%) | Major Degradation Products Formed | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Not Specified | 2.19 | Not specified in this study | [6] |
| Acid Degradation | 5 N HCl | 3 hours | 80°C | 0.31 | Not specified in this study | [7] |
| Acidic Hydrolysis | 5N HCl | 2 days (reflux) | Reflux | No significant degradation | - | [8] |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Not Specified | 1.59 | Not specified in this study | [6] |
| Alkali Degradation | 5.0 N NaOH | 3 hours | 80°C | 2.73 | Not specified in this study | [7] |
| Alkaline Hydrolysis | 0.1 N NaOH | 8 hours | Not Specified | ~45 | Not specified in this study | [8] |
| Oxidative Degradation | 3% H2O2 | 24 hours | Not Specified | High | Not specified in this study | [6] |
| Oxidative Degradation | 30% H2O2 | Not Specified | Not Specified | ~44.87 | Not specified in this study | [8] |
| Thermal Degradation | - | - | 50°C | Not specified | Not specified in this study | [6] |
| Thermal Degradation | - | 7 days | 60°C | Not detected | - | [7] |
| Thermal Degradation | - | 15 days | 70°C | Stable | - | [8] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Not Specified | High | Not specified in this study | [6] |
| Photolytic Degradation | 1.2 million Lux hours & 200 watt hours/m² UV | - | - | Not detected | - | [7] |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound, based on cited literature.
Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh 25 mg of pregabalin and transfer to a 25 mL volumetric flask.[6]
-
Stress Application: Add 0.1 N hydrochloric acid to the flask to the mark.[6]
-
Incubation: Keep the solution for 24 hours at room temperature.[6]
-
Sampling and Neutralization: Withdraw an aliquot of the stressed solution and neutralize it with an appropriate volume of a suitable base (e.g., 0.1 N NaOH).
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC or UPLC method.
Base Hydrolysis
-
Preparation of Stock Solution: Accurately weigh 10 mg of pregabalin and transfer to a 10 mL volumetric flask.[6]
-
Stress Application: Add 0.1 N sodium hydroxide (B78521) to the flask to the mark.[6]
-
Incubation: Keep the solution for 24 hours at room temperature.[6]
-
Sampling and Neutralization: Withdraw an aliquot of the stressed solution and neutralize it with an appropriate volume of a suitable acid (e.g., 0.1 N HCl).
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC or UPLC method.
Oxidative Degradation
-
Preparation of Stock Solution: Accurately weigh 10 mg of pregabalin and transfer to a 100 mL volumetric flask.[6]
-
Stress Application: Add 30 mL of 3% hydrogen peroxide and a small amount of methanol (B129727) to dissolve the drug.[6]
-
Incubation: Keep the solution in the dark for 24 hours at room temperature.[6]
-
Sample Preparation: Make up the volume to 100 mL with water.[6]
-
Analysis: Inject the sample directly into the HPLC or UPLC system.
Thermal Degradation
-
Sample Preparation: Place a known amount of solid pregabalin in a suitable container.
-
Stress Application: Expose the sample to a high temperature (e.g., 70°C) for a specified period (e.g., 15 days).[8]
-
Sample Preparation for Analysis: After the exposure period, dissolve a known amount of the stressed sample in a suitable solvent.
-
Analysis: Analyze the sample by a validated stability-indicating HPLC or UPLC method.
Photolytic Degradation
-
Sample Preparation: Place approximately 10 mg of pure pregabalin in a petri dish.[6]
-
Stress Application: Expose the sample to UV light at a wavelength of 254 nm in a UV cabinet for 24 hours.[6]
-
Sample Preparation for Analysis: Accurately weigh 1 mg of the UV-exposed drug, transfer to a 10 mL volumetric flask, dissolve in methanol, and make up to the mark.[6]
-
Analysis: Inject the sample into the HPLC or UPLC system.
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a general experimental workflow for forced degradation studies of pregabalin.
Caption: Pregabalin Degradation Pathways.
Caption: Forced Degradation Experimental Workflow.
Conclusion
This technical guide has provided a detailed overview of the degradation pathways of this compound, identifying key byproducts formed under various stress conditions. The susceptibility of pregabalin to base hydrolysis, oxidative stress, and the Maillard reaction with lactose are critical considerations for formulation development. The provided quantitative data, experimental protocols, and visual diagrams serve as a comprehensive resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of these degradation pathways is essential for the development of stable and safe pregabalin drug products and for the validation of analytical methods capable of monitoring its purity and stability over time.
References
- 1. ijpsr.com [ijpsr.com]
- 2. US7022678B2 - Pregabalin lactose conjugates - Google Patents [patents.google.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iajps.com [iajps.com]
- 7. ijariit.com [ijariit.com]
- 8. tsijournals.com [tsijournals.com]
Spectroscopic Analysis of Pregabalin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pregabalin (B1679071) Hydrochloride using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the core principles of each method, detailed experimental protocols, and a summary of key spectroscopic data to aid in the identification, characterization, and quality control of this active pharmaceutical ingredient (API).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of Pregabalin Hydrochloride.
Quantitative Data
The following tables summarize the expected chemical shifts for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: D₂O)
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 2.21 | dd | 15.2, 7.8 |
| H-2' | 2.35 | dd | 15.2, 4.5 |
| H-3 | 2.10 - 2.20 | m | |
| H-4 | 1.18 | t | 7.0 |
| H-5, H-5' | 2.90 | d | 7.2 |
| H-6 | 1.65 | m | |
| H-7, H-8 | 0.88 | d | 6.6 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: D₂O) [1]
| Carbon Atom | Chemical Shift (δ) ppm |
| C-1 (C=O) | 181.5 |
| C-2 | 41.8 |
| C-3 | 34.5 |
| C-4 | 45.1 |
| C-5 | 46.8 |
| C-6 | 25.8 |
| C-7, C-8 | 22.9 |
Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 0.75 mL of Deuterium Oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: D₂O.
-
Temperature: 25°C.
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Quantitative Data
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (carboxylic acid) and N-H stretch (ammonium) |
| 2958 | Strong | C-H stretch (aliphatic) |
| 1715 | Strong | C=O stretch (carboxylic acid) |
| 1630 | Medium | N-H bend (primary amine) |
| 1468 | Medium | C-H bend (aliphatic) |
| 1420 | Medium | O-H bend (carboxylic acid) |
| 1210 | Strong | C-O stretch (carboxylic acid) |
Experimental Protocol
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle.
-
Place the mixture into a pellet-forming die.
-
Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent pellet.
Instrumentation and Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Technique: Transmission.
-
Detector: DTGS.
-
Beamsplitter: KBr.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Quantitative Data
Table 4: Mass Spectrometric Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion | Technique |
| 160.1332 | [M+H]⁺ | ESI-MS |
| 142.1228 | [M+H-H₂O]⁺ | ESI-MS/MS |
| 116.1070 | [M+H-CO₂]⁺ | ESI-MS/MS |
| 98.0964 | [M+H-H₂O-C₃H₆]⁺ | ESI-MS/MS |
| 55.1 | Fragment Ion | ESI-MS/MS |
Note: M refers to the neutral pregabalin molecule.
Experimental Protocol
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Instrumentation and Data Acquisition (LC-ESI-MS/MS):
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
Experimental Workflow
References
Methodological & Application
"Pregabalin hydrochloride" chiral separation HPLC method development
An imperative aspect of pharmaceutical quality control for chiral drugs like Pregabalin hydrochloride is the accurate quantification of its enantiomers. (S)-Pregabalin is the therapeutically active enantiomer, while the (R)-enantiomer is considered an impurity.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, employing two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation following pre-column derivatization to form diastereomers, which can then be resolved on a standard achiral column.
This document provides detailed application notes and protocols for both direct and indirect methods for the chiral separation of this compound, intended for researchers, scientists, and drug development professionals.
Chiral HPLC Method Development Workflow
The development of a robust chiral separation method follows a systematic process. The initial step involves selecting between a direct or indirect approach based on the analyte's properties and available resources. Subsequent steps focus on optimizing the stationary and mobile phases to achieve adequate resolution, followed by method validation to ensure its accuracy and reliability.
Caption: Workflow for Chiral HPLC Method Development.
Protocol 1: Direct Enantiomeric Separation using a Zwitterionic CSP
This method achieves the direct resolution of Pregabalin enantiomers without derivatization, making it a more straightforward approach.[2] It is suitable for both UV and Mass Spectrometry (MS) detection, offering high sensitivity, particularly with MS.[2]
Experimental Protocol
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
2. Chromatographic Conditions (UV Detection): [2]
-
Chiral Column: CHIRALPAK ZWIX(+) (250 x 4.0 mm i.d.; 3 µm)
-
Mobile Phase: 5 mM ammonium (B1175870) dihydrogen orthophosphate in Methanol/Water (90/10, v/v).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 10 °C
-
Injection Volume: 30 µL
-
UV Detection: 212 nm
3. Chromatographic Conditions (MS Detection): [2]
-
Chiral Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d.; 3 µm)
-
Mobile Phase: 5 mM ammonium formate (B1220265) + 5 mM formic acid in Methanol/Water (96/4, v/v).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
MS Detection: Positive-ion mode using multimode electrospray interface.
4. Sample Preparation:
-
Dissolve the this compound sample in a water/methanol (50/50, v/v) mixture to a final concentration of 10 mg/mL for UV detection or dilute further for MS analysis.[2]
-
Filter the solution through a 0.45 µm membrane filter before injection.
Protocol 2: Indirect Separation via Pre-column Derivatization
This widely used method involves derivatizing Pregabalin with a chiral reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA), also known as Marfey's reagent.[1][3] The resulting diastereomers can be separated on a conventional achiral C18 column.[1][3] This method is robust and suitable for quality control to determine the optical purity of Pregabalin.[1]
Experimental Protocol
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Water bath or heating block.
2. Derivatization Procedure:
-
Reagents:
-
Pregabalin sample solution.
-
Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) solution in acetone.
-
Sodium bicarbonate or borate (B1201080) buffer solution.
-
-
Reaction:
-
To a specific volume of the sample solution, add the buffer solution followed by the FDAA reagent solution.
-
Incubate the mixture in a water bath at approximately 40-60 °C for about 60 minutes.[1]
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding a small amount of hydrochloric or phosphoric acid.
-
The sample is now ready for injection.
-
3. Chromatographic Conditions: [1][3]
-
Column: Lichrospher or Inertsil ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1][3]
-
Mobile Phase: A mixture of an acidic aqueous buffer and acetonitrile. For example, 0.5% triethylamine (B128534) solution (adjusted to pH 3.0 with phosphoric acid)-acetonitrile (55:45).[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Room temperature.[1]
-
Injection Volume: 20 µL
-
UV Detection: 340 nm[1]
Data Summary: Comparison of HPLC Methods
The following table summarizes the key parameters and performance characteristics of the different chiral separation methods for Pregabalin.
| Parameter | Direct Method (Zwitterionic CSP - UV)[2] | Direct Method (Zwitterionic CSP - MS)[2] | Indirect Method (Derivatization - UV)[1][3] |
| Column | CHIRALPAK ZWIX(+) (250 x 4.0 mm) | CHIRALPAK ZWIX(+) (150 x 3.0 mm) | Inertsil ODS-2 C18 (250 x 4.6 mm) |
| Mobile Phase | 5 mM NH₄H₂PO₄ in MeOH/H₂O (90/10) | 5 mM NH₄HCO₂ + 5 mM HCOOH in MeOH/H₂O (96/4) | Phosphoric acid buffer/Acetonitrile (55:45) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 212 nm | ESI-MS (Positive Mode) | UV at 340 nm |
| Run Time | ~40 min | ~10 min | Variable, typically 15-30 min |
| LOD | 2 µg/mL | 1 ng/mL | 0.2 µg/mL (S/R enantiomers)[3], 1.1 x 10⁻⁸ g/mL (R-enantiomer)[1] |
| LOQ | 6 µg/mL | 5 ng/mL | Not explicitly stated in all sources |
| Linear Range | Not specified | Not specified | 0.20 - 2.02 µg/mL[3] |
| Resolution (Rs) | Baseline resolution achieved | Baseline resolution achieved | > 1.5 (typically) |
References
Quantitative analysis of "Pregabalin hydrochloride" in plasma by LC-MS/MS
An Application Note for the Quantitative Analysis of Pregabalin (B1679071) in Human Plasma by LC-MS/MS
Introduction
Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant drug used to treat neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[1][2][3] It is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), but it does not bind directly to GABA receptors.[4][5] The therapeutic effects of pregabalin are produced by its binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[2][4][5][6] This binding reduces calcium influx into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][4][5]
Monitoring the concentration of pregabalin in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize patient dosage and minimize adverse effects.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, selectivity, and robustness.[3]
This application note details a validated LC-MS/MS method for the rapid and reliable quantification of pregabalin in human plasma. The protocol employs a simple protein precipitation step for sample preparation, ensuring high throughput for clinical and research laboratories.
Mechanism of Action
Pregabalin's primary mechanism involves the modulation of calcium channels. By binding to the α2δ subunit, it reduces the presynaptic influx of calcium, thereby inhibiting the release of several excitatory neurotransmitters. This action helps to stabilize overactive neural circuits.[2][4][6]
Caption: Pregabalin's mechanism of action.
Experimental Protocols
Protocol 1: Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare a 1.0 mg/mL stock solution of pregabalin and the internal standard (IS), such as Pregabalin-d4 or Gabapentin, in methanol (B129727).[1][8]
-
Working Standard Solutions: Serially dilute the pregabalin stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for the calibration curve (e.g., 50 to 50,000 ng/mL).[1]
-
Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to obtain final concentrations for the calibration curve. Prepare QC samples at low, medium, and high concentrations in the same manner.[1][3][8]
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
This protocol is a rapid and efficient method for extracting pregabalin from plasma samples.
Caption: Experimental workflow for sample preparation.
-
Aliquoting: Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., pregabalin-d4) to each tube.[1]
-
Precipitation: Add 500 µL of methanol to precipitate plasma proteins.[1]
-
Mixing: Vortex the tubes for approximately 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean tube or autosampler vial.[1]
-
Dilution: Add 400 µL of purified water to the supernatant.[1]
-
Injection: Inject an aliquot (e.g., 20 µL) of the final solution into the LC-MS/MS system for analysis.[1]
Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Shimadzu LC-20AC, Waters ACQUITY UPLC H-Class[1][3] |
| Column | Synergi Max-RP (50 x 2.0 mm, 4 µm), Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[1][3] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 100% Methanol or Acetonitrile[1] |
| Flow Rate | 0.5 - 1.0 mL/min[1] |
| Elution | Gradient or Isocratic[1][9] |
| Injection Volume | 20 µL[1] |
| Column Temp. | 40 °C |
| Run Time | ~3-6 minutes[1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000, Waters XEVO TQD[1][3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][3][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[10] |
| Source Temp. | 450 - 500 °C[3][8] |
| Capillary Voltage | 1.30 - 4.50 kV[3][8] |
| MRM Transitions | Pregabalin: m/z 160.1 → 142.1, 160.2 → 55.1[8][9]Gabapentin (IS): m/z 172.1 → 154.1, 172.2 → 95.0[8]Pregabalin-d4 (IS): Monitored separately |
Quantitative Data and Method Validation
The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of pregabalin in human plasma.
Table 3: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Pregabalin | 30 - 5,000 | > 0.99[1][10] | 30 |
| Pregabalin | 50 - 50,000[1] | > 0.99[1][10] | 50[1] |
| Pregabalin | 1 - 250[10] | 0.999[10] | 1[10] |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (%RE) |
| LLOQ | 30 | ≤ 6.2% | ≤ 6.2% | -10.5% to 3.0% |
| Low QC | 150 | ≤ 5.0% | ≤ 5.0% | Within ±15%[1] |
| Mid QC | 2,500 | ≤ 5.0% | ≤ 5.0% | Within ±15%[1] |
| High QC | 3,800 | ≤ 5.0% | ≤ 5.0% | Within ±15%[1] |
Table 5: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | 91.4% to 101.0%[1][10] |
| Matrix Effect | -7.0% to 6.0% (IS normalized)[1][10] |
Table 6: Stability Data
| Condition | Duration | Stability |
| Autosampler | 72 hours at 4°C | Stable[9] |
| Bench-top | 6 hours at 25°C | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term Storage | 27 days at -30°C | Stable |
Conclusion
The described LC-MS/MS method provides a simple, rapid, and robust tool for the quantitative analysis of pregabalin in human plasma. The simple protein precipitation sample preparation allows for high throughput, making the method suitable for pharmacokinetic studies, clinical trials, and routine therapeutic drug monitoring. The validation data confirms that the method is accurate, precise, and reliable across a wide range of concentrations.
References
- 1. frontagelab.com [frontagelab.com]
- 2. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 3. akjournals.com [akjournals.com]
- 4. droracle.ai [droracle.ai]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
Application Notes and Protocols for the Asymmetric Hydrogenation Synthesis of (S)-Pregabalin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. The therapeutic activity resides primarily in the (S)-enantiomer. Consequently, stereoselective synthesis is crucial for its production. Asymmetric hydrogenation of a prochiral olefin intermediate is a key industrial strategy to establish the desired stereocenter. This document provides detailed protocols and application notes for the synthesis of (S)-Pregabalin hydrochloride via rhodium-catalyzed asymmetric hydrogenation of a cyano-substituted olefin precursor.
Reaction Scheme
The overall synthetic route involves the asymmetric hydrogenation of a cyano-substituted hexenoate ester, followed by hydrolysis and reduction of the nitrile group to the corresponding primary amine, and subsequent salt formation to yield (S)-Pregabalin hydrochloride.
Workflow of (S)-Pregabalin Hydrochloride Synthesis
Caption: Workflow for the synthesis of (S)-Pregabalin Hydrochloride.
Quantitative Data Summary
The efficiency of the asymmetric hydrogenation step is highly dependent on the choice of catalyst, substrate, and reaction conditions. Below is a summary of representative data from different catalytic systems.
| Precursor | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | TON | Reference |
| 3-Cyano-5-methyl-hex-3-enoic acid sodium salt | [(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻ | Not specified | Methanol | 25 | 4 | >90% conversion | 88-96 | Not specified | [1] |
| Ethyl 2-cyano-5-methyl-hex-2-enoate | [(S,S)-Me-DuPHOS]Rh(COD)⁺BF₄⁻ | Not specified | Not specified | Not specified | Not specified | >90% conversion | 20-25 | Not specified | [1] |
| β-cyanocinnamic ester (isobutyl substituted) | Rh(NBD)₂BF₄ / (R,S)-Josiphos derivative ligand (L1) | 0.1-0.125 | Trifluoroethanol | 100 | 50 | 97-98 | 97-98 | ~800 | [2] |
TON (Turnover Number) = Moles of product / Moles of catalyst ee (enantiomeric excess)
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 3-Cyano-5-methyl-hex-3-enoic Acid Salt
This protocol is adapted from patented industrial methods for the synthesis of (S)-Pregabalin.[1][3]
Materials:
-
3-Cyano-5-methyl-hex-3-enoic acid sodium salt (Substrate)
-
[(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻ (Chiral Catalyst)
-
Methanol (Anhydrous)
-
Hydrogen gas (high purity)
-
Argon or Nitrogen gas (inert)
-
Parr hydrogenator or a similar high-pressure reactor
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested. Purge the reactor with an inert gas (Argon or Nitrogen) to remove any oxygen.
-
Charging the Reactor: Under an inert atmosphere, charge the reactor with the 3-cyano-5-methyl-hex-3-enoic acid sodium salt and the rhodium catalyst, [(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻.
-
Solvent Addition: Add anhydrous methanol to the reactor via cannula or a sealed addition funnel.
-
Hydrogenation:
-
Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere.
-
Pressurize the reactor with hydrogen to approximately 4 atmospheres (60 psi).
-
Commence vigorous stirring and maintain the temperature at 25°C.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
-
Reaction Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
The resulting solution containing (S)-3-cyano-5-methylhexanoic acid sodium salt can be used directly in the next step.
-
Protocol 2: Reduction of the Cyano Group and Salt Formation
Materials:
-
Solution of (S)-3-cyano-5-methylhexanoic acid sodium salt from Protocol 1
-
Raney Nickel (catalyst) or Nickel(II) chloride and Sodium borohydride (B1222165) (reductants)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated or in a suitable solvent)
-
Celite or a similar filter aid
Procedure using Raney Nickel:
-
Catalyst Addition: To the methanol solution from the previous step, add a slurry of Raney Nickel in water.
-
Hydrogenation: Transfer the mixture to a high-pressure reactor. Pressurize with hydrogen gas (pressure may vary, typically 50-100 psi) and heat as required (e.g., 50°C).
-
Filtration: After the reaction is complete (monitored by TLC or GC), cool the mixture and carefully filter it through a pad of Celite to remove the Raney Nickel catalyst.
-
Acidification and Isolation:
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent mixture (e.g., isopropanol/water).
-
Carefully add hydrochloric acid to adjust the pH for the precipitation of (S)-Pregabalin hydrochloride.
-
Cool the mixture to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Alternative Procedure using NiCl₂/NaBH₄:
-
Reduction: The crude (S)-3-cyano-5-methylhexanoate can be reduced using a system of Nickel(II) chloride (NiCl₂) and Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol. This method avoids the use of high-pressure hydrogen.
-
Work-up and Salt Formation: The work-up and salt formation steps are similar to the Raney Nickel procedure, involving acidification with HCl to isolate the final product.
Characterization
The final product, (S)-Pregabalin hydrochloride, should be characterized to confirm its identity and purity.
-
Chiral HPLC/GC: To determine the enantiomeric excess (ee%).
-
NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To compare with the literature value.
Signaling Pathways and Logical Relationships
The logical flow of the synthesis is straightforward, with the key chiral induction step being the asymmetric hydrogenation. The choice of catalyst enantiomer directly determines the chirality of the final product.
Logical Diagram of Catalyst Chirality and Product Stereochemistry
Caption: Relationship between catalyst chirality and product enantiomer.
References
- 1. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 2. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04639A [pubs.rsc.org]
- 3. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
Application Notes and Protocols for "Pregabalin Hydrochloride" in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin (B1679071), an analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a widely used pharmaceutical agent for treating neuropathic pain, epilepsy, and generalized anxiety disorder. Its primary mechanism of action involves high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels within the central nervous system.[1][2] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1] These application notes provide detailed protocols for the formulation and administration of Pregabalin hydrochloride for preclinical in vivo research in animal models.
Physicochemical Properties of Pregabalin
Pregabalin is a white to off-white crystalline solid. It is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[3][4] Its solubility is pH-dependent, and it is freely soluble in water and aqueous solutions, making it straightforward to formulate for in vivo studies.[5]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO₂ | [6] |
| Molecular Weight | 159.23 g/mol | - |
| Appearance | White to off-white crystalline solid | [6] |
| pKa | 4.2 (carboxyl group), 10.6 (amine group) | [7] |
| Aqueous Solubility (pH 1.2) | 33 mg/mL | |
| Aqueous Solubility (pH 6.8) | 20-25 mg/mL | |
| Aqueous Solubility (General) | >30 mg/mL (across pH 1-13) | [5] |
| BCS Class | Class 1 (High Solubility, High Permeability) | [3][4] |
Signaling Pathway of Pregabalin
The therapeutic effects of Pregabalin are primarily mediated by its interaction with the α2δ-1 subunit of voltage-gated calcium channels. This binding event is crucial for its anticonvulsant, analgesic, and anxiolytic properties.
References
- 1. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. Dose-response relationship analysis of pregabalin doses and their antinociceptive effects in hot-plate test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. files.jofph.com [files.jofph.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Determining the Neuronal Activity of Pregabalin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the neuronal activity of pregabalin (B1679071) hydrochloride. The primary mechanism of action of pregabalin is its binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs), which results in a reduction of the release of several excitatory neurotransmitters.[1][2][3] The following assays are designed to investigate this mechanism and its downstream functional consequences on neuronal activity.
Radioligand Binding Assay to Determine Affinity for the α2δ-1 Subunit
This assay quantifies the binding affinity of pregabalin to its molecular target, the α2δ-1 subunit of VGCCs.
Experimental Protocol
1. Materials:
- [³H]pregabalin (radioligand)
- Unlabeled pregabalin (for competition assay)
- Cell membranes prepared from cells expressing the α2δ-1 subunit (e.g., transiently transfected HEK293 cells or native tissues like rat brain cortex)
- Binding Buffer: 10 mM HEPES, pH 7.5
- Wash Buffer: 50 mM Tris-HCl, pH 7.5 (ice-cold)
- GF/C glass fiber filters
- Scintillation cocktail and counter
2. Procedure:
- Prepare cell membranes expressing the α2δ-1 subunit.
- In a 96-well plate, incubate 15 µg of membrane proteins with 20 nM [³H]pregabalin in binding buffer for 90 minutes at room temperature.[4]
- For competition assays, include increasing concentrations of unlabeled pregabalin.
- To determine non-specific binding, add a high concentration of unlabeled pregabalin (e.g., 10 µM) to a set of wells.[4]
- Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in wash buffer.
- Quickly wash the filters three times with 3 ml of ice-cold wash buffer.[4]
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Quantify radioactivity using a liquid scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the binding affinity (Ki) using competitive binding analysis software.
Data Presentation
| Compound | Target | Ki (nM) | Reference |
| Pregabalin | α2δ-1 subunit | 32 | [5] |
| Gabapentin | α2δ-1 subunit | 40 | [5] |
Electrophysiology: Whole-Cell Patch Clamp Assay to Measure Effects on Synaptic Transmission
This protocol measures the effect of pregabalin on excitatory postsynaptic currents (EPSCs) in neurons, providing a functional readout of its impact on synaptic transmission.
Experimental Protocol
1. Cell Culture:
- Co-culture dorsal root ganglion (DRG) neurons with dorsal horn (DH) neurons.[6] DRG neurons are the primary sensory neurons that transmit pain signals, and DH neurons are the second-order neurons in the spinal cord. This co-culture system allows for the study of the first synapse in the pain pathway.
- Alternatively, use neuronal cell lines such as PC12 or primary cortical neurons.[7][8]
2. Electrophysiological Recording:
- Use a patch clamp amplifier and data acquisition software.
- Pull patch pipettes from borosilicate glass (3–5 MΩ resistance).[6]
- Fill pipettes with an internal solution (in mM): 125 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 3 Mg-ATP, adjusted to pH 7.25 and 290 mOsm.[6]
- Perform whole-cell patch clamp recordings from DH neurons.
- Maintain the holding potential at -60mV to record spontaneous EPSCs.[6]
- Record baseline activity for 120 seconds.[6]
- Apply pregabalin (e.g., 100 µM, 500 µM, 1 mM) to the bath and record for an additional 120 seconds or more to observe its effect.[6][9]
- To evoke synaptic transmission, stimulate presynaptic neurons (e.g., DRG neurons) using an external electrode or by applying a chemical stimulus like capsaicin (B1668287) (1 µM) which activates nociceptive DRG neurons.[6]
3. Data Analysis:
- Analyze the frequency and amplitude of EPSCs before and after pregabalin application.
- A reduction in EPSC frequency suggests a presynaptic mechanism of action (i.e., reduced neurotransmitter release).[9]
- A change in EPSC amplitude would indicate a postsynaptic effect.
Data Presentation
| Pregabalin Concentration | Effect on EPSC Amplitude | Effect on mEPSC Frequency | Cell Type | Reference |
| 100 µM | No significant effect | - | Mouse MNTB neurons | [9] |
| 500 µM | ~30% reduction | Drastically reduced | Mouse MNTB neurons | [9] |
| 1 mM | Significant reduction | - | Mouse MNTB neurons | [9] |
| 100 µM (chronic) | - | 57% reduction in capsaicin-induced increase | Rat DRG-DH co-culture | [6] |
Neurotransmitter Release Assay Using Enzyme-Based Microelectrode Arrays
This assay directly measures the effect of pregabalin on the release of neurotransmitters, such as glutamate, from neuronal tissue.
Experimental Protocol
1. Tissue Preparation:
- Prepare acute neocortical slices from rats.
2. Microelectrode Array (MEA) Setup:
- Use enzyme-based MEAs designed for the detection of specific neurotransmitters (e.g., glutamate).[10]
- Position the MEA on the surface of the brain slice.
3. Stimulation and Recording:
- Evoke neurotransmitter release by applying a high concentration of potassium (K⁺), for example, 70 mM K⁺ solution, through pressure ejection or superfusion.[10]
- Record the electrochemical signal corresponding to the neurotransmitter concentration at the MEA surface.
- Establish a baseline of K⁺-evoked release (S1).
- Apply pregabalin at various concentrations (e.g., 0.1–100 µM) and then re-stimulate with K⁺ to measure the second release (S2).[10]
4. Data Analysis:
- Calculate the S2/S1 ratio to determine the inhibitory effect of pregabalin on neurotransmitter release.
- Generate a concentration-response curve to determine the IC₅₀ value.
Data Presentation
| Pregabalin Concentration | Inhibition of K⁺-evoked Glutamate Release (S2/S1 ratio) | IC₅₀ | Reference |
| 0.1 µM | 14% (nonsignificant) | \multirow{4}{*}{5.3 µM} | [10] |
| 1 µM | 38% (nonsignificant) | [10] | |
| 10 µM | 54% | [10] | |
| 100 µM | 78% | [10] |
Calcium Imaging Assay
This assay visualizes changes in intracellular calcium concentration in response to neuronal stimulation and the modulatory effect of pregabalin.
Experimental Protocol
1. Cell Preparation and Dye Loading:
- Culture primary neurons (e.g., cortical neurons or DRG neurons) on glass coverslips.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
2. Imaging Setup:
- Use a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye.
- Continuously perfuse the cells with an external solution.
3. Stimulation and Recording:
- Establish a baseline fluorescence signal.
- Stimulate the neurons to induce calcium influx, for example, by applying a high K⁺ solution or an agonist like capsaicin.
- Record the change in fluorescence intensity over time.
- Apply pregabalin and then re-stimulate the cells to observe its effect on the calcium transient.
4. Data Analysis:
- Quantify the change in fluorescence intensity (ΔF/F₀) to represent the change in intracellular calcium concentration.
- Compare the amplitude and kinetics of the calcium transients before and after pregabalin treatment. A reduction in the calcium signal is consistent with pregabalin's mechanism of inhibiting VGCCs.[1][11]
Visualizations
Signaling Pathway of Pregabalin Action
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregabalin - Wikipedia [en.wikipedia.org]
- 6. Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectivity of action of pregabalin on Ca(2+) channels but not on fusion pore, exocytotic machinery, or mitochondria in chromaffin cells of the adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-State Characterization of Pregabalin Hydrochloride: Application Notes and Protocols Utilizing XRD and DSC
Introduction
Pregabalin (B1679071) hydrochloride, an active pharmaceutical ingredient (API), is the hydrochloride salt of pregabalin. The solid-state properties of an API, including its crystalline form and thermal behavior, are critical parameters that can influence its stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a common phenomenon that can significantly impact the manufacturability and therapeutic efficacy of a drug product. Therefore, thorough solid-state characterization is a crucial step in drug development. This document provides detailed application notes and protocols for the solid-state characterization of pregabalin hydrochloride using X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).
Overview of Solid-State Characterization Techniques
X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint" for that specific form.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine thermally induced transitions such as melting, crystallization, and glass transitions, providing information on the purity and polymorphic form of a substance.
Experimental Protocols
X-ray Diffraction (XRD) Protocol
This protocol outlines the procedure for obtaining a powder XRD pattern for a solid sample of this compound.
Instrumentation:
-
A powder X-ray diffractometer equipped with a copper (Cu) X-ray source.
-
Sample holder (typically a flat, zero-background holder).
-
Mortar and pestle for sample preparation.
Procedure:
-
Sample Preparation: Gently grind a small amount (approximately 100-200 mg) of the this compound sample using a mortar and pestle to ensure a fine, homogeneous powder. This minimizes preferred orientation effects.
-
Sample Mounting: Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: Set the X-ray tube to operate at an appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): Scan the sample over a 2θ range of 5° to 40°.
-
Scan Speed/Step Size: Use a continuous scan mode with a scan speed of 2°/minute or a step scan mode with a step size of 0.02° and a counting time of 1 second per step.
-
Divergence and Receiving Slits: Use appropriate slit sizes to ensure good resolution.
-
-
Data Acquisition: Initiate the XRD scan and collect the diffraction pattern.
-
Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (2θ values) and their relative intensities. Compare the obtained pattern with known patterns of different polymorphic forms of pregabalin or its hydrochloride salt if available in databases.
Differential Scanning Calorimetry (DSC) Protocol
This protocol describes the method for analyzing the thermal properties of this compound.
Instrumentation:
-
A differential scanning calorimeter.
-
Aluminum or hermetically sealed pans and lids.
-
A microbalance for accurate sample weighing.
-
A crimper for sealing the pans.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Pan Sealing: Place a lid on the pan and seal it using a crimper. For samples that may sublime or decompose, use hermetically sealed pans.
-
Instrument Setup:
-
Reference: Use an empty, sealed aluminum pan as the reference.
-
Temperature Program:
-
Equilibrate the system at a starting temperature of 25 °C.
-
Ramp the temperature at a constant heating rate of 10 °C/minute up to a final temperature of approximately 250 °C (or a temperature sufficiently above the expected melting point).
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/minute.
-
-
Data Acquisition: Start the thermal scan and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events. The melting point is typically reported as the peak maximum of the melting endotherm. The enthalpy of fusion can also be calculated from the peak area.
Data Presentation: Polymorphic Forms of Pregabalin
The following tables summarize the characteristic XRD peaks and DSC data for different known polymorphic forms of pregabalin. While this data is for pregabalin, it serves as an example of how to present the characterization data for different solid forms of this compound.
Table 1: X-ray Diffraction (XRD) Data for Known Polymorphic Forms of Pregabalin
| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) |
| Form I | 11.6, 13.3, 16.5, 20.0, 23.4 |
| Form II | 5.7, 11.3, 17.0, 22.7 |
| Form III | 6.3, 12.6, 19.0, 20.8, 27.0 |
| Form IV | 18.3, 18.4, 20.2, 22.2, 23.2 |
| Form α (S-Pregabalin) | 9.5, 16.5, 17.8, 19.0, 20.0, 23.3 |
Table 2: Differential Scanning Calorimetry (DSC) Data for Known Polymorphic Forms of Pregabalin
| Polymorphic Form | Melting Point (Peak Maximum) |
| Form I | Not explicitly stated in the provided search results. |
| Form II | Not explicitly stated in the provided search results. |
| Form III | Not explicitly stated in the provided search results. |
| Form IV | Characterized by a typical DSC thermogram, but specific peak not provided. |
| Form α (S-Pregabalin) | ~195 °C |
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in the solid-state characterization of this compound.
Caption: Experimental workflows for XRD and DSC analysis.
Caption: Logical relationship of XRD and DSC data for polymorph identification.
Conclusion
The combination of XRD and DSC provides a powerful approach for the comprehensive solid-state characterization of this compound. XRD offers definitive information on the crystalline form, while DSC provides valuable data on thermal properties and purity. The protocols and data presentation formats outlined in this document are intended to guide researchers in obtaining reliable and reproducible results, which are essential for ensuring the quality and consistency of this compound in pharmaceutical development.
Application Notes and Protocols for Forced Degradation Studies of Pregabalin Hydrochloride under ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Pregabalin hydrochloride, adhering to the International Council for Harmonisation (ICH) guidelines. Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and aiding in the development and validation of stability-indicating analytical methods.[1][2][3]
Introduction to Forced Degradation Studies
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.[2] The primary objectives of these studies, as outlined in ICH guidelines Q1A(R2), Q1B, and Q2B, are:
-
To elucidate the degradation pathways of the drug substance and identify potential degradation products.[1][3]
-
To establish the intrinsic stability of the molecule and its susceptibility to various environmental factors.
-
To develop and validate a stability-indicating analytical method that can resolve the drug substance from its degradation products and impurities.[4]
-
To aid in the formulation and packaging development by understanding the conditions that need to be avoided.
A typical target for forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at a sufficient concentration for detection and characterization without completely degrading the parent drug.[1][5]
Summary of Forced Degradation Conditions and Data
The following table summarizes the typical stress conditions applied to this compound and the expected degradation. The data presented is a synthesis of findings from various studies and should be considered as a general guide. Actual results may vary based on specific experimental conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approx.) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Ambient | ~2-3% | [6] |
| 5 N HCl | 48 hours | Reflux | No significant degradation | [7] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | Ambient | ~45% | [7] |
| 1.0 N NaOH | 48 hours | Ambient | Significant Degradation | [8] | |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Ambient | ~45-55% | [6][7] |
| 10% H₂O₂ | 24 hours | Ambient | Significant Degradation | [8] | |
| Thermal Degradation | Solid State | 48 hours | 50°C | No significant degradation | [6][7] |
| Photolytic Degradation | Solid State (UV/Vis) | 1.2 million lux hours & 200 watt hours/m² | Ambient | No significant degradation | [5][7] |
| Solution State (UV/Vis) | 1.2 million lux hours & 200 watt hours/m² | Ambient | Potential for some degradation | [6] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
Materials and Reagents
-
This compound (API or drug product)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Water (HPLC grade)
Analytical Method: Stability-Indicating RP-HPLC
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the analysis of stressed samples. A typical method for Pregabalin analysis is as follows:
-
Column: Develosil C18 (150 x 4.6 mm, 5 µm) or equivalent[6]
-
Mobile Phase: Phosphate buffer (pH 6.2) and Acetonitrile (70:30 v/v)[6][9]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 20 µL
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the mobile phase to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
Forced Degradation Protocols
For each condition, a control sample (unstressed) should be analyzed alongside the stressed sample.
-
Transfer a known amount of this compound stock solution into a volumetric flask.
-
Add 0.1 N HCl to the flask and make up to the volume.
-
Keep the solution at room temperature for 24 hours.[6]
-
After the specified time, withdraw a sample, neutralize it with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to the working concentration.
-
Inject into the HPLC system.
-
Transfer a known amount of this compound stock solution into a volumetric flask.
-
Add 0.1 N NaOH to the flask and make up to the volume.
-
After the specified time, withdraw a sample, neutralize it with an appropriate amount of 0.1 N HCl, and dilute with the mobile phase to the working concentration.
-
Inject into the HPLC system.
-
Transfer a known amount of this compound stock solution into a volumetric flask.
-
Add 3% Hydrogen Peroxide and make up to the volume.
-
Keep the solution at room temperature for 24 hours, protected from light.[6]
-
After the specified time, withdraw a sample and dilute it with the mobile phase to the working concentration.
-
Inject into the HPLC system.
-
Place a known quantity of solid this compound in a petri dish.
-
Expose the sample to a temperature of 50°C in a hot air oven for 48 hours.[6]
-
After the exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid sample in the mobile phase at the working concentration.
-
Inject into the HPLC system.
-
Place a known quantity of solid this compound in a transparent container.
-
Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare a solution of the stressed solid sample in the mobile phase at the working concentration.
-
Inject into the HPLC system.
Visualization of Workflows and Guidelines
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of Pregabalin HCl.
ICH Guidelines for Stability Testing
Caption: Relationship between key ICH guidelines for stability testing.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ijcrt.org [ijcrt.org]
- 4. ijariit.com [ijariit.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. iajps.com [iajps.com]
- 7. tsijournals.com [tsijournals.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Sustained-Release Formulations of Pregabalin Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of sustained-release (SR) formulations of Pregabalin (B1679071) hydrochloride. The protocols outlined below are based on established methodologies for developing robust oral solid dosage forms with modified release characteristics.
Introduction to Sustained-Release Pregabalin
Pregabalin is an anticonvulsant and analgesic drug used to treat neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Due to its relatively short biological half-life of 5 to 6.5 hours, immediate-release formulations require frequent administration (typically two to three times daily) to maintain therapeutic plasma concentrations.[1][3] This can lead to fluctuations in drug levels and potential side effects, impacting patient compliance. The development of sustained-release formulations aims to prolong the therapeutic effect, reduce dosing frequency to once daily, minimize plasma concentration peaks and troughs, and ultimately improve patient adherence and outcomes.[4][5]
Matrix tablets are a common and effective approach for achieving sustained drug release.[6][7] These systems incorporate the drug within a polymer matrix that controls the rate of drug diffusion and/or erosion of the matrix itself. Hydrophilic polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) and polyethylene (B3416737) oxide (Polyox) are frequently used due to their ability to form a gel layer upon contact with aqueous fluids, which retards drug release.[1][6]
Mechanism of Action of Pregabalin
Pregabalin exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[8] While it is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA-A or GABA-B receptors.[8] The binding of pregabalin to the α2δ subunit reduces the influx of calcium into nerve terminals, which in turn modulates the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This reduction in neurotransmitter release is believed to be responsible for its analgesic, anticonvulsant, and anxiolytic properties.
Experimental Workflow for SR Formulation Development
The development of a sustained-release pregabalin formulation follows a systematic workflow, from initial formulation design and characterization to in vitro and in vivo evaluation.
Materials and Methods
| Material | Grade | Potential Supplier | Purpose |
| Pregabalin Hydrochloride | USP/EP | DANA Pharmaceuticals Pvt. Ltd | Active Pharmaceutical Ingredient |
| Hydroxypropyl Methylcellulose (HPMC K4M, K15M, K100) | Pharmacopoeial | - | Hydrophilic matrix former |
| Polyethylene Oxide (Polyox WSR 301, WSR 303) | Pharmacopoeial | - | Hydrophilic matrix former |
| Microcrystalline Cellulose (MCC 101, 102) | Pharmacopoeial | - | Diluent, binder |
| Dicalcium Phosphate (B84403) | Pharmacopoeial | - | Diluent |
| Polyvinylpyrrolidone (PVP K-30) | Pharmacopoeial | - | Binder |
| Magnesium Stearate | Pharmacopoeial | - | Lubricant |
| Colloidal Silicon Dioxide (Aerosil-200) | Pharmacopoeial | - | Glidant |
| Talc | Pharmacopoeial | - | Glidant, anti-adherent |
| Equipment | Purpose |
| Digital Weighing Balance | Accurate weighing of materials |
| Sieve Shaker with Sieves (#40, #60) | Particle size separation and uniformity |
| V-Blender / Double Cone Blender | Homogeneous mixing of powders |
| Rotary Tablet Press | Compression of tablets |
| Hardness Tester (e.g., Monsanto) | Measurement of tablet crushing strength |
| Friability Test Apparatus (e.g., Roche Friabilator) | Measurement of tablet mechanical strength |
| Vernier Caliper | Measurement of tablet thickness and diameter |
| USP Dissolution Test Apparatus (Type I - Basket or Type II - Paddle) | In vitro drug release studies |
| UV-Visible Spectrophotometer / HPLC System | Quantification of pregabalin |
| Stability Chamber | Stability testing under controlled conditions |
| FT-IR Spectrophotometer | Drug-excipient compatibility studies |
Experimental Protocols
Objective: To assess the compatibility of this compound with selected excipients.
Protocol:
-
Prepare physical mixtures of Pregabalin with each excipient in a 1:1 ratio.
-
Analyze the pure drug, individual excipients, and the physical mixtures using Fourier Transform Infrared (FTIR) spectroscopy.
-
Acquire spectra over a suitable range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of the physical mixtures with those of the individual components. The absence of new peaks or significant shifts in the characteristic peaks of Pregabalin indicates compatibility.[4][9]
Objective: To prepare SR tablets of Pregabalin using direct compression.
Protocol:
-
Accurately weigh all ingredients as per the formulation composition (see Table 1 for example formulations).
-
Sift Pregabalin and the polymers (e.g., HPMC, Polyox) through a #60 sieve.[1]
-
Mix the sifted drug and polymers with other excipients (except the lubricant and glidant) in a blender for 15 minutes.[1]
-
Sift the lubricant (magnesium stearate) and glidant (colloidal silicon dioxide) through a #60 sieve.[1]
-
Add the lubricant and glidant to the powder blend and mix for an additional 5 minutes.[1]
-
Compress the final blend into tablets using a rotary tablet press with appropriate punches.[1][4]
Table 1: Example Formulations of Pregabalin SR Matrix Tablets
| Ingredient (mg/tablet) | Formulation F1 | Formulation F2 | Formulation F3 |
| Pregabalin | 150 | 150 | 150 |
| HPMC K100 | 100 | 150 | - |
| Polyox WSR 303 | - | - | 120 |
| Microcrystalline Cellulose | 135 | 85 | 115 |
| Magnesium Stearate | 5 | 5 | 5 |
| Colloidal Silicon Dioxide | 10 | 10 | 10 |
| Total Weight (mg) | 400 | 400 | 400 |
Note: These are example formulations. The actual quantities should be optimized based on desired release profiles.
Objective: To assess the flow properties of the powder blend before compression.
Protocols:
-
Bulk Density: Accurately weigh a known mass of the powder blend and pour it into a graduated cylinder. Record the volume to calculate the bulk density (mass/volume).
-
Tapped Density: Tap the graduated cylinder containing the powder blend for a specified number of taps (B36270) (e.g., 100) until a constant volume is achieved. Calculate the tapped density (mass/tapped volume).
-
Carr's Index (%): Calculate using the formula: ((Tapped Density - Bulk Density) / Tapped Density) x 100.
-
Hausner's Ratio: Calculate using the formula: Tapped Density / Bulk Density.
-
Angle of Repose: Determine by allowing the powder to flow through a funnel onto a flat surface. Calculate the angle of the cone formed using the formula: tan(θ) = h/r, where 'h' is the height and 'r' is the radius of the powder cone.
Table 2: Acceptance Criteria for Pre-Compression Parameters
| Parameter | Acceptable Range |
| Carr's Index (%) | 5 - 15 (Excellent), 12 - 16 (Good) |
| Hausner's Ratio | 1.00 - 1.11 (Excellent), 1.12 - 1.18 (Good) |
| Angle of Repose (°) | < 30 (Excellent), 31 - 35 (Good) |
Objective: To evaluate the physical properties of the compressed tablets.
Protocols:
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should not deviate from the average by more than the pharmacopoeial limits.
-
Hardness: Measure the crushing strength of at least 6 tablets using a hardness tester. A typical range is 5-6 kg/cm ².[4]
-
Thickness and Diameter: Measure the thickness and diameter of 10 tablets using a Vernier caliper.
-
Friability: Weigh a sample of tablets (usually 20), place them in a friabilator, and rotate at 25 rpm for 4 minutes. Re-weigh the tablets and calculate the percentage weight loss. The value should be less than 1%.[4]
-
Drug Content Uniformity: Randomly select 10 tablets and assay the active ingredient content in each. For example, powder 20 tablets and dissolve a quantity of powder equivalent to 100 mg of Pregabalin in 100 ml of 6.8 phosphate buffer.[4] Analyze the solution using a suitable analytical method (e.g., UV spectrophotometry at 210 nm or HPLC).[1][7]
Objective: To determine the drug release profile from the SR tablets.
Protocol:
-
Apparatus: USP Type I (Basket) at 100 rpm or USP Type II (Paddle) at 50-100 rpm.[9]
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate buffer (pH 6.8) for the remaining duration (up to 12 or 24 hours).[7][9]
-
Temperature: Maintain at 37 ± 0.5 °C.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze for Pregabalin content using a validated UV spectrophotometric or HPLC method.[7]
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism. A non-Fickian (anomalous) transport mechanism is often observed for hydrophilic matrix systems.[9]
Table 3: Example In Vitro Drug Release Data for an Optimized SR Formulation
| Time (hours) | Cumulative % Drug Released |
| 1 | 18.5 |
| 2 | 29.2 |
| 4 | 48.7 |
| 6 | 65.4 |
| 8 | 80.1 |
| 10 | 92.3 |
| 12 | 98.6 |
Objective: To evaluate the stability of the optimized SR formulation under accelerated conditions.
Protocol:
-
Package the optimized formulation in a suitable container (e.g., aluminum foil).
-
Store the samples in a stability chamber at accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) for a period of 3 months.[4][10]
-
Withdraw samples at specified intervals (e.g., 1, 2, and 3 months).[10]
-
Evaluate the samples for physical appearance, drug content, and in vitro dissolution profile.[4][10]
In Vivo Pharmacokinetic Evaluation
Objective: To compare the pharmacokinetic profile of the developed SR formulation with an immediate-release (IR) reference product.
Protocol (General Overview):
-
Conduct a randomized, crossover study in healthy human volunteers, following ethical guidelines.
-
Administer a single dose of the test SR formulation and the reference IR formulation with a washout period in between.
-
Collect blood samples at predefined time points.
-
Analyze the plasma samples for Pregabalin concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Table 4: Comparative Pharmacokinetic Parameters of IR and SR Pregabalin Formulations
| Parameter | Immediate-Release (IR) Formulation | Sustained-Release (SR) Formulation |
| Tmax (hours) | 0.7 - 1.5[11] | 8.0 - 12.0[5][11][12] |
| Cmax (µg/mL) | Higher | Lower[13] |
| AUC (µg·h/mL) | Equivalent to SR formulation[13] | Equivalent to IR formulation[13] |
Note: Values are indicative and can vary based on dose and specific formulation.
Conclusion
The development of sustained-release this compound formulations, particularly through the use of hydrophilic matrix systems, presents a viable strategy to improve therapeutic efficacy and patient compliance. By systematically evaluating pre-compression and post-compression parameters, and conducting thorough in vitro and in vivo studies, it is possible to develop a robust once-daily dosage form. The protocols and data presented herein provide a foundational framework for the successful development and optimization of such a delivery system.
References
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and optimization of gastro-floating sustained-release tablet of pregabalin: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijarmps.org [ijarmps.org]
- 5. US20170239203A1 - Pregabalin sustained-release preparation - Google Patents [patents.google.com]
- 6. FORMULATION AND OPTIMIZATION OF SUSTAINED RELEASE TABLET OF PREGABALIN | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Pregabalin ER Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
Application Notes and Protocols for Assessing Pregabalin Hydrochloride's Neuroprotective Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for evaluating the neuroprotective properties of pregabalin (B1679071) hydrochloride. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of associated signaling pathways.
Introduction to In Vitro Models for Neuroprotection Studies
In vitro models are essential tools for the initial screening and mechanistic investigation of neuroprotective compounds. They offer a controlled environment to study cellular and molecular responses to neurotoxic insults and therapeutic interventions. For assessing the neuroprotective effects of pregabalin, several cell-based models are commonly employed.
-
Neuronal Cell Lines:
-
DBTRG Human Glioblastoma Cells: Useful for studying neurotoxicity and protection in a human cell context.[1][2]
-
PC12 Rat Pheochromocytoma Cells: Widely used for neurodegeneration and neuroprotection studies as they can be differentiated into a neuron-like phenotype.[3]
-
SH-SY5Y Human Neuroblastoma Cells: A human-derived cell line that can be differentiated into a neuronal phenotype, suitable for studying neurodegenerative processes.
-
-
Primary Neuronal Cultures:
-
Primary Cortical Neurons: Provide a model that closely mimics the in vivo environment of the central nervous system.
-
Dorsal Root Ganglion (DRG) Neurons: A relevant model for studying peripheral neuropathy and the effects of compounds on sensory neurons.[3]
-
Neurotoxicity in these models can be induced by various agents to mimic different pathological conditions:
-
Chemotherapeutic agents: Cisplatin and oxaliplatin (B1677828) are used to model chemotherapy-induced peripheral neuropathy.[1][2][4]
-
Excitotoxins: Glutamate is used to induce excitotoxicity, a common mechanism in ischemic brain injury and neurodegenerative diseases.[5]
-
Oxidative stressors: Hydrogen peroxide (H₂O₂) is a common agent to induce oxidative stress and neuronal cell death.[3]
-
Radiation: Used to model radiation-induced brain injury.[6]
Mechanism of Action of Pregabalin in Neuroprotection
Pregabalin's primary mechanism of action involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[7][8] This interaction is crucial for its neuroprotective effects.
Key Mechanistic Points:
-
Modulation of Calcium Influx: By binding to the α2δ-1 subunit, pregabalin reduces the influx of calcium ions (Ca²⁺) into presynaptic nerve terminals.[7][9]
-
Reduction of Neurotransmitter Release: The decreased intracellular calcium concentration leads to a reduction in the release of excitatory neurotransmitters, most notably glutamate.[5][7] This is a key factor in its efficacy against excitotoxicity.
-
Anti-apoptotic Effects: Pregabalin has been shown to modulate the expression of apoptosis-related proteins, leading to a decrease in programmed cell death. This includes the downregulation of pro-apoptotic proteins like Bax and caspase-3, and potentially the upregulation of anti-apoptotic proteins like Bcl-2.[7][10]
-
Antioxidant Properties: Studies have demonstrated that pregabalin can mitigate oxidative stress by increasing the levels of endogenous antioxidants such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[9][11]
Signaling Pathway of Pregabalin's Neuroprotective Effects
Caption: Proposed signaling pathway of pregabalin's neuroprotective effects.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the neuroprotective effects of pregabalin.
Experimental Workflow Overview
Caption: General experimental workflow for assessing pregabalin's neuroprotection.
Protocol 3.1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of pregabalin on cell viability following a neurotoxic insult.
Materials:
-
Neuronal cells (e.g., DBTRG, PC12)
-
96-well cell culture plates
-
Complete culture medium
-
Neurotoxin (e.g., Cisplatin, Glutamate, H₂O₂)
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with vehicle (culture medium).
-
Pregabalin Group: Treat cells with various concentrations of pregabalin (e.g., 10, 50, 100, 500 µM) for 24 hours.
-
Neurotoxin Group: Treat cells with the neurotoxin at a predetermined cytotoxic concentration (e.g., 25 µM Cisplatin for 24 hours).[1]
-
Pregabalin + Neurotoxin Group: Pre-treat cells with various concentrations of pregabalin for 1 hour, followed by the addition of the neurotoxin for 24 hours.
-
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 3.2: Apoptosis Assay (TUNEL Staining)
This protocol detects DNA fragmentation, a hallmark of apoptosis, to evaluate the anti-apoptotic effect of pregabalin.
Materials:
-
Cells cultured on coverslips in a 24-well plate
-
Neurotoxin and Pregabalin solutions
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells on coverslips as described in Protocol 3.1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA.
-
Counterstaining: Counterstain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells. A significant reduction in TUNEL-positive cells in the pregabalin-treated group indicates an anti-apoptotic effect.[6]
Protocol 3.3: Oxidative Stress Assays
These protocols measure key markers of oxidative stress to determine the antioxidant potential of pregabalin.
3.3.1. Superoxide Dismutase (SOD) Activity Assay
Materials:
-
Cell lysates from treated and control groups
-
SOD assay kit (e.g., based on the inhibition of nitroblue tetrazolium reduction)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Sample Preparation: Prepare cell lysates according to the SOD assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SOD Assay: Perform the SOD activity assay following the kit's protocol.
-
Data Analysis: Calculate SOD activity and normalize to the protein concentration. An increase in SOD activity in the pregabalin-treated group suggests an antioxidant effect.[12]
3.3.2. Glutathione (GSH) Assay
Materials:
-
Cell lysates
-
GSH assay kit (e.g., based on the reaction with DTNB)
-
Protein assay kit
Procedure:
-
Sample Preparation: Prepare cell lysates suitable for GSH measurement.
-
Protein Quantification: Determine the protein concentration.
-
GSH Assay: Measure the GSH levels using a commercial kit.
-
Data Analysis: Normalize GSH levels to the protein concentration. Elevated GSH levels in the presence of pregabalin indicate enhanced antioxidant capacity.[1]
3.3.3. Malondialdehyde (MDA) Assay
Materials:
-
Cell lysates
-
MDA assay kit (e.g., TBARS assay)
-
Protein assay kit
Procedure:
-
Sample Preparation: Prepare cell lysates for MDA measurement.
-
Protein Quantification: Determine the protein concentration.
-
MDA Assay: Perform the MDA assay as per the kit's instructions.
-
Data Analysis: Normalize MDA levels to the protein concentration. A decrease in MDA levels with pregabalin treatment indicates a reduction in lipid peroxidation.[9]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of Pregabalin on Cell Viability in Cisplatin-Induced Neurotoxicity in DBTRG Cells
| Treatment Group | Concentration | Incubation Time | Cell Viability (% of Control) |
| Control | - | 24h | 100 |
| Pregabalin | 500 µM | 24h | ~100 |
| Cisplatin | 25 µM | 24h | Decreased |
| Pregabalin + Cisplatin | 500 µM + 25 µM | 24h | Increased vs. Cisplatin alone |
| Data derived from a study on DBTRG neuronal cells.[1] |
Table 2: Effect of Pregabalin on Oxidative Stress Markers in Cisplatin-Treated DBTRG Cells
| Treatment Group | GSH Levels |
| Control | Baseline |
| Cisplatin (25 µM) | Decreased |
| Pregabalin (500 µM) + Cisplatin | Increased vs. Cisplatin alone |
| Data derived from a study on DBTRG neuronal cells.[1] |
Table 3: Effect of Pregabalin on Apoptosis in Radiation-Induced Brain Injury Model
| Treatment Group | TUNEL-positive cells (%) | Caspase-3 positive neurons |
| Control (Sham) | Low | Low |
| Radiation (30 Gy) | Increased | Increased |
| Pregabalin + Radiation | Significantly Reduced vs. Radiation alone | Significantly Reduced vs. Radiation alone |
| Data derived from an in vivo study with in vitro co-culture validation.[6] |
Conclusion
The provided application notes and protocols offer a robust framework for investigating the neuroprotective effects of this compound in vitro. By utilizing these models and assays, researchers can effectively screen for neuroprotective activity, elucidate underlying mechanisms, and gather quantitative data to support further drug development efforts. The primary mechanism of pregabalin's neuroprotection is linked to its interaction with the α2δ-1 subunit of voltage-gated calcium channels, leading to a cascade of events that mitigate excitotoxicity, oxidative stress, and apoptosis.
References
- 1. Journal of Cellular Neuroscience and Oxidative Stress » Submission » Pregabalin protected cisplatin-induced oxidative neurotoxicity in neuronal cell line [dergipark.org.tr]
- 2. Pregabalin reduces oxaliplatin-induced oxidative neurotoxicity through modulation of TRPV1 channels in DBTRG neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Pregabalin mitigates microglial activation and neuronal injury by inhibiting HMGB1 signaling pathway in radiation-induced brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pregabalin as a Neuroprotector after Spinal Cord Injury in Rats: Biochemical Analysis and Effect on Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects of Pregabalin on Cerebral Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protective effect of pregabalin on the brain tissue of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
This document provides a detailed application note and protocol for the validation of an analytical method for the determination of related substances in Pregabalin (B1679071) Hydrochloride. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] This protocol is intended for researchers, scientists, and drug development professionals involved in quality control and stability testing of pregabalin.
Introduction
Pregabalin is an anticonvulsant and anxiolytic drug.[6] The control of impurities and related substances is a critical aspect of ensuring the quality, safety, and efficacy of the final drug product.[6] During the synthesis and storage of pregabalin, several related substances and potential degradation products can arise.[7][8] A robust and validated analytical method is therefore essential for their accurate and precise quantification.
This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of known pregabalin related substances.
Analytical Method
Principle
The method utilizes reversed-phase HPLC with UV detection to separate pregabalin from its related substances. Since pregabalin lacks a significant UV chromophore, pre-column derivatization with a suitable agent is often employed to enhance detection.[9][10] However, for simplicity and to avoid potential side reactions, this protocol will focus on a direct UV detection method at a lower wavelength, which has also been reported to be effective.[11][12]
Reagents and Materials
-
Pregabalin Hydrochloride Reference Standard
-
Pregabalin Related Compound A (4-isobutylpyrrolidin-2-one)
-
Pregabalin Related Compound B (3-isobutylglutaric acid)
-
Pregabalin Related Compound C ((R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid)
-
Acetonitrile (HPLC Grade)
-
Di-ammonium hydrogen phosphate (B84403) (Analytical Grade)
-
Orthophosphoric acid (Analytical Grade)
-
Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.01M Di-ammonium hydrogen phosphate buffer, pH adjusted to 6.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 95:5 v/v ratio.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a concentration of 1000 µg/mL.
-
Related Substance Stock Solution: Accurately weigh and dissolve appropriate amounts of each related substance in the diluent to obtain a concentration of 100 µg/mL for each impurity.
-
Spiked Sample Solution: Prepare a solution of pregabalin at the test concentration (e.g., 500 µg/mL) and spike it with the related substance stock solution to achieve a final concentration of 0.1% of each impurity with respect to the pregabalin concentration.
Method Validation Protocol
The analytical method shall be validated according to ICH Q2(R2) guidelines, covering the parameters outlined below.
System Suitability
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time of the pregabalin peak.
-
Calculate the tailing factor and the number of theoretical plates for the pregabalin peak.
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Experimental Workflow for Analytical Method Validation
Caption: Workflow for the validation of an analytical method.
Specificity
Protocol:
-
Forced Degradation: Subject pregabalin samples to stress conditions (acid, base, oxidative, thermal, and photolytic).
-
Acid Degradation: 0.1N HCl at 60°C for 2 hours.
-
Base Degradation: 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples, along with an unstressed sample and a blank.
-
Assess the resolution between the pregabalin peak and any degradation product peaks.
-
Perform peak purity analysis for the pregabalin peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The method should be able to separate pregabalin from its degradation products and known related substances.
-
The resolution between pregabalin and the nearest eluting peak should be ≥ 2.0.
-
The peak purity index for the pregabalin peak in stressed samples should be ≥ 0.999.
Linearity
Protocol:
-
Prepare a series of at least five solutions of each related substance ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be from LOQ to 0.15%).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration for each related substance.
-
Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
Protocol:
-
Prepare a sample of pregabalin at the test concentration.
-
Spike the sample with known amounts of each related substance at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery for each related substance.
| Parameter | Acceptance Criteria |
| % Recovery | 90.0% - 110.0% |
Precision
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six separate samples of pregabalin spiked with the related substances at the 100% specification limit.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD for the peak area of each related substance.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Calculate the %RSD for the peak area of each related substance across both days.
-
| Parameter | Acceptance Criteria |
| %RSD (Repeatability) | ≤ 5.0% for each related substance |
| %RSD (Intermediate Precision) | ≤ 10.0% for each related substance |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of each related substance that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Prepare a series of blank solutions and inject them.
-
Calculate the standard deviation of the response (e.g., of the y-intercepts of regression lines).
-
Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
| Parameter | Acceptance Criteria |
| LOD | To be determined and reported |
| LOQ | To be determined and reported; must be ≤ the reporting threshold for impurities |
Robustness
Protocol:
-
Intentionally make small but deliberate variations to the method parameters.
-
Analyze a system suitability solution and a spiked sample under each varied condition.
-
Evaluate the effect of the variations on the system suitability parameters and the quantification of the related substances.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
pH of the mobile phase buffer (± 0.2 units)
-
Mobile phase composition (± 2% absolute)
-
| Parameter | Acceptance Criteria |
| System Suitability | Must pass under all varied conditions |
| %RSD of results | Should not be significantly affected by the variations |
Relationship of Analytical Method Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Data Presentation
All quantitative data generated during the validation study should be summarized in tables for clear comparison and reporting.
Table 1: Linearity Data
| Related Substance | Range (µg/mL) | Correlation Coefficient (r²) | Slope | Y-Intercept |
| Compound A | LOQ - 1.5 | |||
| Compound B | LOQ - 1.5 | |||
| Compound C | LOQ - 1.5 |
Table 2: Accuracy (Recovery) Data
| Related Substance | Spiked Level | % Recovery (Mean ± SD, n=3) |
| Compound A | 50% | |
| 100% | ||
| 150% | ||
| Compound B | 50% | |
| 100% | ||
| 150% | ||
| Compound C | 50% | |
| 100% | ||
| 150% |
Table 3: Precision Data
| Related Substance | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) |
| Compound A | ||
| Compound B | ||
| Compound C |
Table 4: LOD and LOQ Data
| Related Substance | LOD (µg/mL) | LOQ (µg/mL) |
| Compound A | ||
| Compound B | ||
| Compound C |
Table 5: Robustness Data
| Parameter Varied | System Suitability Results | % Change in Results |
| Flow Rate (+0.1 mL/min) | Pass / Fail | |
| Flow Rate (-0.1 mL/min) | Pass / Fail | |
| Column Temp (+2°C) | Pass / Fail | |
| Column Temp (-2°C) | Pass / Fail | |
| Mobile Phase pH (+0.2) | Pass / Fail | |
| Mobile Phase pH (-0.2) | Pass / Fail |
Conclusion
This application note provides a comprehensive protocol for the validation of an HPLC method for the determination of related substances in this compound. Successful completion of this validation protocol will demonstrate that the analytical method is suitable for its intended purpose, ensuring the reliable quality control of pregabalin drug substance and product.[4]
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. veeprho.com [veeprho.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. seer.ufrgs.br [seer.ufrgs.br]
- 10. asianpubs.org [asianpubs.org]
- 11. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijariit.com [ijariit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Salt Resolution of Pregabalin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the chiral resolution of racemic pregabalin (B1679071) via diastereomeric salt crystallization.
A Note on "Pregabalin Hydrochloride"
Pregabalin is an amino acid and exists as a zwitterion. While it can form a hydrochloride salt, the diastereomeric resolution is almost exclusively performed on the free amino acid (the zwitterion) using a chiral acid.[1] The formation of diastereomeric salts involves the reaction between the basic amino group of pregabalin and a chiral resolving agent, which is an acid. Attempting to resolve this compound directly would be counterproductive, as the amino group is already protonated. This guide will focus on the established methods for resolving racemic pregabalin.
Frequently Asked Questions (FAQs)
Q1: What is the principle of diastereomeric salt resolution for pregabalin?
The process involves reacting racemic pregabalin (a 1:1 mixture of the (S) and (R) enantiomers) with a single enantiomer of a chiral acid, known as a resolving agent.[2] This reaction forms two different diastereomeric salts: [(S)-pregabalin-(S)-resolving agent] and [(R)-pregabalin-(S)-resolving agent]. Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[2][3] By carefully selecting the solvent and controlling conditions like temperature, one of the diastereomeric salts (typically the less soluble one) will preferentially crystallize out of the solution, allowing for its separation by filtration.[4] The desired enantiomer, (S)-pregabalin, is then liberated from the purified salt.
Q2: What are the most common resolving agents for pregabalin?
(S)-(+)-Mandelic acid is a widely used and effective resolving agent for pregabalin.[5][6] Other chiral acids that have been reported include derivatives of tartaric acid, such as Dibenzoyl-L-tartaric acid and Di-p-toluoyl-D-tartaric acid, and R-Camphor Sulfonic acid.[7][8][9] The choice of resolving agent is a critical parameter that significantly impacts the efficiency of the resolution.[7]
Q3: What are the critical parameters to control during the resolution process?
Several factors must be carefully controlled to achieve high yield and high enantiomeric purity:
-
Solvent System: The choice of solvent is paramount as it dictates the solubility difference between the two diastereomeric salts.[10] Common solvents include water, lower alcohols (like methanol, ethanol, isopropanol), ketones (like acetone), or mixtures thereof.[2][7]
-
Temperature: Temperature affects salt formation, solubility, and crystallization rate. Protocols often involve a heating step to dissolve the components followed by a controlled cooling phase to induce crystallization.[7]
-
Stoichiometry: The molar ratio of the resolving agent to racemic pregabalin is crucial. While a 1:1 ratio might seem intuitive, often an excess of the resolving agent is used to improve yield and purity.[2][11] However, some methods advocate for using substoichiometric amounts.[12]
-
Concentration: The concentration of the reactants in the solvent affects supersaturation, which is the driving force for crystallization.[10]
-
Cooling Rate & Agitation: A slow, controlled cooling rate generally promotes the formation of larger, purer crystals. Proper agitation ensures homogeneity but can also influence nucleation and crystal growth.[10]
Q4: How can I monitor the success of the resolution?
The primary measure of success is the enantiomeric excess (ee%) or diastereomeric excess (d.e.%) of the crystallized salt, and subsequently, the liberated pregabalin. This is typically determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or after derivatization with a chiral reagent.[13][14] Yield is also a key metric, calculated based on the amount of desired diastereomeric salt recovered.
Troubleshooting Guide
Problem 1: No crystallization is occurring.
| Possible Cause | Troubleshooting Steps |
| High Solubility | The diastereomeric salts may be too soluble in the chosen solvent.[10] |
| Solution 1: Increase Concentration. Carefully evaporate some of the solvent to increase the concentration and induce supersaturation.[10] | |
| Solution 2: Add an Anti-Solvent. Slowly add a solvent in which the salts are less soluble to trigger precipitation.[10] | |
| Insufficient Supersaturation | The concentration of the salt is below its solubility limit at the given temperature. |
| Solution: Lower the Temperature. Cool the solution further, potentially to 0-5°C, to decrease the solubility of the salts.[2] |
Problem 2: The yield of the desired diastereomeric salt is very low.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solubility | The desired salt might still be too soluble in the solvent, leaving a significant amount in the mother liquor.[10] |
| Solution 1: Optimize Solvent & Temperature. Screen for different solvents or solvent mixtures that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.[10] | |
| Incorrect Stoichiometry | The amount of resolving agent may be insufficient to precipitate all of the desired enantiomer. |
| Solution: Adjust Molar Ratio. Experiment with varying the molar ratio of the resolving agent. Some processes use up to 1.5 moles of resolving agent per mole of racemic pregabalin.[2][11] | |
| Premature Isolation | The crystallization process may have been stopped too early. |
| Solution: Increase Crystallization Time. Allow more time for the crystallization to reach equilibrium before filtration. |
Problem 3: Low enantiomeric excess (ee%) or diastereomeric excess (d.e.%).
| Possible Cause | Troubleshooting Steps |
| Co-crystallization | Both diastereomers are crystallizing simultaneously due to similar solubilities in the chosen solvent.[10] |
| Solution 1: Re-evaluate the Solvent. This is the most critical step. A systematic screening of various solvents and solvent mixtures is necessary to maximize the solubility difference between the two diastereomers.[10] | |
| Solution 2: Recrystallization. Purify the obtained salt by recrystallizing it from the same or a different solvent system. This can significantly enhance the diastereomeric purity.[7] | |
| Kinetic vs. Thermodynamic Control | The initially precipitated salt (kinetic product) may have lower purity. Over time, it might equilibrate to a less pure mixture (thermodynamic product). |
| Solution: Optimize Crystallization Time. Some studies suggest that the resolution of pregabalin can be under kinetic control. Filtering the crystals quickly after precipitation can sometimes yield higher purity than waiting for an extended period.[12][15] |
Problem 4: The diastereomeric salt "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| High Supersaturation | The concentration of the salt is too high, causing it to separate as a liquid phase instead of a solid.[10] |
| Solution 1: Reduce Supersaturation. Use a more dilute solution or employ a much slower cooling rate.[10] | |
| Solution 2: Slower Anti-Solvent Addition. If using an anti-solvent, add it very slowly and potentially at a slightly higher temperature.[10] | |
| Temperature | The crystallization temperature may be too close to the melting point of the solvated solid. |
| Solution: Adjust Temperature. Find a solvent system where crystallization can occur at a temperature well below the melting point of the salt.[10] |
Experimental Protocol Example
Resolution of Racemic Pregabalin using (S)-(+)-Mandelic Acid This protocol is a generalized example based on common procedures described in the literature.[2][5] Optimization is required for specific laboratory conditions.
-
Dissolution: In a suitable reactor, dissolve 1 mole of racemic pregabalin in a mixture of isopropanol (B130326) and water. Heat the mixture to 50-65°C to ensure complete dissolution.
-
Salt Formation: To the solution, add 1.0 to 1.5 moles of (S)-(+)-mandelic acid. Maintain the temperature and stir until all the mandelic acid has dissolved.
-
Crystallization: Slowly cool the solution to 0-5°C over several hours with gentle agitation. The diastereomeric salt of (S)-pregabalin with (S)-mandelic acid will preferentially crystallize.
-
Isolation: Isolate the precipitated solid by filtration. Wash the filter cake with a small amount of cold solvent (e.g., isopropanol) to remove residual mother liquor.
-
Purification (Optional): If the diastereomeric excess is insufficient, recrystallize the salt from a suitable solvent system (e.g., water or aqueous isopropanol) to improve purity.[6][7]
-
Liberation of (S)-Pregabalin: Suspend the purified diastereomeric salt in a mixture of an appropriate organic solvent (e.g., tetrahydrofuran) and water. Adjust the pH to be neutral or slightly basic to break the salt. The (S)-pregabalin will precipitate as the free amino acid.
-
Final Isolation: Filter the solid (S)-pregabalin, wash with water, and dry under vacuum.
-
Analysis: Confirm the chemical identity and determine the enantiomeric purity using HPLC.[13]
Visual Guides
Caption: General workflow for the diastereomeric salt resolution of pregabalin.
References
- 1. EP2242737A1 - Pregabalin salts - Google Patents [patents.google.com]
- 2. WO2008138874A1 - Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP2516384A1 - Novel method for the preparation of (s)-pregabalin - Google Patents [patents.google.com]
- 7. WO2009044409A2 - Novel resolution process for pregabalin - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US20100312010A1 - Process for the Preparation of (S)-Pregabalin - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. US8168828B2 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
- 12. scivisionpub.com [scivisionpub.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Pregabalin Hydrochloride Synthesis
Welcome to the technical support center for the chemical synthesis of Pregabalin (B1679071) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during synthesis that may lead to suboptimal yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges in a question-and-answer format to help you troubleshoot and optimize your Pregabalin hydrochloride synthesis.
Issue 1: Low Yield in the Knoevenagel Condensation and Michael Addition Sequence
Question: We are experiencing a significantly lower than expected yield after the initial Knoevenagel condensation of isovaleraldehyde (B47997) and a cyanoacetate (B8463686), followed by the Michael addition. What are the likely causes and how can we improve the yield?
Answer: This two-step sequence is crucial for building the carbon skeleton of Pregabalin, and low yields often stem from issues in one or both reactions.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Knoevenagel Condensation:
-
Catalyst Inactivity: The base catalyst (e.g., piperidine (B6355638), di-n-propylamine) may be old or impure. Use a fresh, high-purity catalyst.
-
Inefficient Water Removal: The formation of water during the condensation can inhibit the reaction. If applicable to your specific protocol, ensure your method for water removal (e.g., Dean-Stark apparatus) is functioning correctly.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure the temperature is maintained as specified in your protocol.
-
-
Inefficient Michael Addition:
-
Nucleophile Activity: The Michael donor (e.g., diethyl malonate) must be effectively deprotonated to act as a nucleophile. Ensure your base is of sufficient strength and purity.
-
Reaction Conditions: Temperature and reaction time are critical. Some Michael additions require elevated temperatures to proceed at a reasonable rate.[1] Conversely, excessively high temperatures can lead to side product formation. Optimization of these parameters may be necessary.
-
Side Reactions: α,β-unsaturated carbonyl compounds are susceptible to polymerization or other side reactions. Ensure slow, controlled addition of reagents where specified.
-
Troubleshooting Workflow for Knoevenagel-Michael Addition:
Caption: Troubleshooting logic for low yield in the Knoevenagel-Michael addition sequence.
Issue 2: Poor Yield and/or Low Enantiomeric Excess in the Resolution Step
Question: Our overall yield drops dramatically during the resolution of racemic Pregabalin or its intermediates. We are also struggling to achieve high enantiomeric excess (ee). What can we do?
Answer: The resolution of enantiomers is a critical step for isolating the desired (S)-enantiomer of Pregabalin. Low yield or poor enantioselectivity can result from several factors related to the crystallization process.
Potential Causes & Troubleshooting Steps:
-
Choice of Resolving Agent: The resolving agent (e.g., (S)-(+)-mandelic acid) must form diastereomeric salts with significantly different solubilities.[2][3] If separation is poor, consider screening other chiral resolving agents.
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic mixture is crucial. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.
-
Solvent System: The choice of solvent is critical for differential solubility of the diastereomeric salts. A mixture of solvents, such as isopropanol (B130326) and water, is often used.[3] Experiment with different solvent ratios or alternative solvent systems.
-
Crystallization Conditions:
-
Temperature: The cooling rate can significantly impact crystal formation and purity. Slow, controlled cooling is generally preferred to allow for selective crystallization.
-
Seeding: Seeding the solution with a small crystal of the desired diastereomeric salt can promote its crystallization and improve enantiomeric purity.
-
Equilibration Time: Allowing the solution to stir for an adequate amount of time after cooling can be crucial for achieving a state of equilibrium and maximizing the yield of the desired diastereomer.
-
| Parameter | Recommendation | Potential Impact on Yield/ee |
| Resolving Agent | (S)-(+)-mandelic acid is commonly used. | A well-matched agent is critical for good separation. |
| Solvent | Isopropanol/water mixtures are frequently employed. | Affects solubility and selectivity of crystallization. |
| Temperature | Slow, controlled cooling to 0-5 °C. | Rapid cooling can trap impurities and the undesired enantiomer. |
| Stirring Time | Allow for sufficient equilibration time (e.g., 1-2 hours) after cooling. | Ensures complete crystallization of the less soluble diastereomer. |
Issue 3: Low Yield in the Hofmann Rearrangement Step
Question: The Hofmann rearrangement of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid to (S)-Pregabalin is resulting in a low yield. What are the common pitfalls in this reaction?
Answer: The Hofmann rearrangement is a key step in many Pregabalin syntheses to form the primary amine from a primary amide.[4][5] This reaction is sensitive to reaction conditions, and improper control can lead to the formation of side products and a decrease in yield.
Potential Causes & Troubleshooting Steps:
-
Reagent Quality and Stoichiometry: The Hofmann reagent (e.g., bromine and sodium hydroxide, or sodium hypobromite/hypochlorite) must be fresh and used in the correct stoichiometric amounts.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0-10°C) during the addition of bromine/hypohalite to prevent side reactions.[6] After the initial addition, the temperature is often raised to complete the rearrangement. Careful temperature control throughout the process is critical.
-
pH Control: Maintaining the correct pH during the reaction and workup is important. After the rearrangement, acidification is often required, followed by neutralization to precipitate the product.[6]
-
Formation of Side Products: Urethane byproducts can form if the reaction conditions are not optimal. Ensure proper temperature control and reagent stoichiometry to minimize these side reactions.
Workflow for Troubleshooting Hofmann Rearrangement:
Caption: Troubleshooting workflow for the Hofmann rearrangement step.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add isovaleraldehyde (1.0 eq), ethyl cyanoacetate (1.0-1.1 eq), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a base such as piperidine (0.05-0.1 eq).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or GC analysis.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Chiral Resolution of Racemic Pregabalin Intermediate
-
Dissolve the racemic Pregabalin intermediate (1.0 eq) in a mixture of isopropanol and water at an elevated temperature (e.g., 50-65°C).
-
In a separate flask, dissolve (S)-(+)-mandelic acid (0.5-1.0 eq) in the same solvent system, warming if necessary.
-
Slowly add the mandelic acid solution to the solution of the racemic intermediate with stirring.
-
Allow the mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to 0-5°C and stir for 1-2 hours to ensure complete crystallization.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the salt under vacuum. The enantiomeric purity can be determined by chiral HPLC analysis.
-
The desired (S)-enantiomer can be liberated from the salt by treatment with a base.
Data Presentation
Table 1: Effect of Reaction Time and Temperature on the Yield of 3-isobutyl glutarimide[1]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 90 | 1.5 | 62 |
| 2 | 120 | 1.5 | 75 |
| 3 | 160 | 1.5 | 81 |
| 4 | 160 | 3 | 85 |
| 5 | 160 | 5 | 87 |
Note: 3-isobutyl glutarimide (B196013) is a key intermediate in some synthetic routes to Pregabalin.
Table 2: Influence of Solvent on the Resolution of Pregabalin with (S)-mandelic acid
| Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Purity of (S)-Pregabalin (%) |
| Isopropyl alcohol/water | 94.7 | 84.4 |
| Water | Not specified | Higher enantiomeric purity reported with certain additives |
Data compiled from observations in the literature.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 3. WO2008138874A1 - Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011076915A1 - Novel method for the preparation of (s)-pregabalin field of the invention - Google Patents [patents.google.com]
- 6. US20140243412A1 - Process for preparation of pregabalin - Google Patents [patents.google.com]
- 7. scivisionpub.com [scivisionpub.com]
Technical Support Center: Pregabalin Hydrochloride Impurity Profiling and Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities in pregabalin (B1679071) hydrochloride.
Troubleshooting Guide: Common Issues in Pregabalin Hydrochloride Impurity Analysis
This guide addresses specific issues that may be encountered during the analysis of this compound for impurities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between pregabalin and impurity peaks in HPLC. | - Inappropriate mobile phase composition or pH.[1] - Incorrect column selection. - Suboptimal column temperature. | - Adjust the mobile phase pH; a pH of around 6.3-6.5 has been shown to be effective.[2][3] - Use a suitable column, such as a C8 or C18 stationary phase.[2][4] - Optimize the column temperature; a temperature of 25°C or 40°C is often used.[1][2] |
| Appearance of unknown peaks in the chromatogram. | - Degradation of the sample. - Contamination from solvents or reagents. - Presence of a previously unreported impurity. | - Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.[1][3][5][6] - Analyze blank samples (diluent only) to check for solvent-related peaks. - Use LC-MS to determine the mass of the unknown impurity for initial identification.[2][7] |
| Inconsistent retention times. | - Fluctuation in mobile phase composition. - Column degradation. - Inadequate system equilibration. | - Ensure proper mixing and degassing of the mobile phase.[2] - Use a guard column and ensure the mobile phase is compatible with the column. - Allow sufficient time for the HPLC system to equilibrate before analysis. |
| Difficulty in quantifying low-level impurities. | - Low UV absorbance of pregabalin and some impurities. - Insufficient method sensitivity. | - Employ pre-column or post-column derivatization to enhance UV detection.[5][8] - Utilize a more sensitive detector, such as a fluorescence detector after derivatization. - Optimize the injection volume and sample concentration. |
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most common process-related impurities in this compound?
A1: Common process-related impurities include starting materials, intermediates, and by-products from the synthetic route. Some frequently reported impurities are:
-
(S)-Lactam (4-isobutylpyrrolidin-2-one) : A common cyclization byproduct.[7][9]
-
3-Isobutylglutaric acid : A precursor or hydrolysis product.[7]
-
(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid : An intermediate in some synthetic pathways.[7]
-
(R)-Pregabalin : The enantiomeric impurity.[7]
-
Pregabalin esters (isobutyl and isopropyl) : Formed from reaction with alcohol solvents.[7]
-
3-(aminomethyl)-5-methylhex-4-enoic acid (4-ene impurity) : A process impurity observed in some batches.[2]
Q2: What are the typical degradation products of this compound?
A2: Pregabalin can degrade under stress conditions. Significant degradation is often observed under basic hydrolysis and oxidative conditions.[1][6] Acid hydrolysis and thermal stress may also cause slight degradation.[1] The primary degradation product often identified is 4-isobutylpyrrolidin-2-one (B26145) (the lactam impurity).[1]
Impurity Removal
Q3: How can lactam impurities be removed from this compound?
A3: The lactam impurity can be minimized by controlling the reaction conditions during synthesis and purification. One patented method involves a specific precipitation process using an amine base like tributylamine (B1682462) in a suitable solvent system to selectively crystallize pregabalin, leaving the more soluble lactam impurity in the mother liquor.[9]
Q4: What general purification techniques are effective for removing impurities from pregabalin?
A4: Purification is often achieved through crystallization.[10] The choice of solvent is critical. A method has been described involving dissolving the crude pregabalin in an aqueous solution, adjusting the pH to between 5.0 and 6.0, extracting with an organic solvent to remove certain impurities, and then crystallizing the pregabalin from the aqueous phase by adding an alcohol and adjusting the pH.[10]
Analytical Methods
Q5: Is derivatization necessary for the analysis of pregabalin and its impurities by HPLC?
A5: Pregabalin lacks a strong chromophore, making its detection by UV-Vis at low concentrations challenging.[5] While HPLC methods without derivatization exist, using a low wavelength like 210 nm or 215 nm, derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) can significantly improve sensitivity for UV detection.[4][5] For enantiomeric purity analysis, derivatization with a chiral reagent (e.g., Marfey's reagent) is often required.[11]
Q6: What are the regulatory limits for impurities in this compound?
A6: According to the International Council for Harmonisation (ICH) guidelines, for known impurities in a final drug substance, the acceptable level is generally less than 0.15%.[2] Some regulatory bodies, like the U.S. FDA, recommend that certain impurities be limited to less than 0.1%.[9][12]
Quantitative Data Summary
Table 1: Common Impurities and Acceptance Criteria
| Impurity Name | Structure | Typical Acceptance Limit (%) |
| (S)-Lactam (4-isobutylpyrrolidin-2-one) | C8H15NO | < 0.15 |
| 3-(aminomethyl)-5-methylhex-4-enoic acid (4-ene impurity) | C8H15NO2 | < 0.15 |
| 3-Isobutylglutaric acid | C9H16O4 | < 0.15 |
| (R)-Pregabalin | C8H17NO2 | < 0.15 |
| (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid | C9H17NO3 | < 0.15 |
Acceptance limits are based on general ICH guidelines and may vary depending on the specific pharmacopeia and product specifications.[2][7]
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol is a representative method for the determination of process-related impurities in pregabalin.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
2. Chromatographic Conditions:
-
Column: XBridge C8 (150 x 4.6 mm, 3.5 µm) or equivalent.[2]
-
Mobile Phase:
-
Solvent A: 0.01 M sodium dihydrogen phosphate (B84403) monohydrate, with the pH adjusted to 6.3 using a dilute sodium hydroxide (B78521) solution.[2]
-
Solvent B: Acetonitrile and water (75:25 v/v).[2]
-
-
Ratio: 97:3 (v/v) of Solvent A to Solvent B.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20.0 µL.[2]
3. Sample Preparation:
-
Stock Solution: Prepare a stock solution by dissolving 100 mg of crude pregabalin in 100 mL of high-purity water.[2]
-
Working Solution: Dilute 5 mL of the stock solution to 100 mL with high-purity water.[2]
4. Procedure:
-
Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), standard solutions, and sample solutions.
-
Record the chromatograms and calculate the percentage of each impurity.
Visualizations
References
- 1. ijpsr.com [ijpsr.com]
- 2. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariit.com [ijariit.com]
- 4. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 5. asianpubs.org [asianpubs.org]
- 6. iajps.com [iajps.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization. | Semantic Scholar [semanticscholar.org]
- 9. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
- 10. CN104557576A - Method for preparing high-purity pregabalin - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
- 12. veeprho.com [veeprho.com]
Technical Support Center: Enhancing Pregabalin Hydrochloride Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of pregabalin (B1679071) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for pregabalin in aqueous solutions?
The primary degradation pathway for pregabalin in aqueous solutions is intramolecular cyclization, leading to the formation of the lactam impurity, 4-isobutyl-pyrrolidin-2-one.[1][2][3] This reaction involves the nucleophilic attack of the amine group on the carboxylic acid group, resulting in the elimination of a water molecule.
Q2: What are the key factors that influence the stability of pregabalin in aqueous solutions?
The stability of pregabalin in aqueous solutions is significantly influenced by the following factors:
-
pH: Pregabalin is susceptible to degradation in both acidic and alkaline conditions. The rate of lactamization is pH-dependent.[2][4]
-
Temperature: Higher temperatures accelerate the degradation of pregabalin.[5]
-
Excipients: Certain excipients can interact with pregabalin and affect its stability. For instance, the presence of lactose (B1674315) can lead to the formation of conjugation products.[6]
-
Light: While some studies suggest pregabalin is relatively stable under photolytic conditions, it is still a factor to consider in stability testing.[4]
-
Oxidizing Agents: Pregabalin can be degraded in the presence of oxidizing agents.[4]
Q3: How can the stability of pregabalin in aqueous solutions be improved?
Several strategies can be employed to enhance the stability of pregabalin in aqueous solutions:
-
pH Control: Maintaining the pH of the solution within a stable range is crucial. A pH between 5.5 and 6.5 is often recommended for oral solutions.[3][7][8] Phosphate (B84403) buffers are commonly used to maintain the desired pH.[9][10][11][12]
-
Preservatives: For multi-dose formulations, preservatives such as methylparaben and propylparaben (B1679720) are used to prevent microbial growth.[7][9][12][13][14]
-
Excipient Selection: Careful selection of excipients is necessary to avoid incompatibilities. For example, avoiding reducing sugars like lactose can prevent the formation of adducts.[6]
-
Storage Conditions: Storing the aqueous solution at controlled room temperature and protecting it from light can minimize degradation.
Q4: Are there specific excipients that are known to be compatible with pregabalin in aqueous formulations?
Yes, several excipients are commonly and successfully used in stable pregabalin oral solutions:
-
Buffering Agents: Monobasic sodium phosphate and dibasic sodium phosphate are used to create a phosphate buffer system to maintain a stable pH.[9][11][12]
-
Preservatives: A combination of methylparaben and propylparaben is a common choice for antimicrobial preservation.[7][9][12][13][14]
-
Sweeteners: Sucralose is a non-cariogenic sweetener used to improve the palatability of oral solutions.[9][12]
-
Flavoring Agents: Artificial flavors, such as strawberry, are used to mask the taste of the drug.[9][12]
Troubleshooting Guides
Problem: I am observing a significant increase in the lactam impurity in my pregabalin aqueous formulation during stability studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH | Verify the pH of your formulation. The optimal pH range for pregabalin stability is generally between 5.5 and 6.5.[3][7][8] If the pH is outside this range, adjust it using a suitable buffering system, such as a phosphate buffer.[9][10][11][12] |
| High Storage Temperature | Ensure that your stability studies are conducted at the recommended storage conditions. Elevated temperatures significantly accelerate the rate of lactamization.[5] Store samples at controlled room temperature or as specified in your protocol. |
| Incompatible Excipients | Review the composition of your formulation. Certain excipients can promote degradation. For instance, if your formulation contains lactose, consider replacing it with a non-reducing sugar.[6] Conduct compatibility studies with individual excipients to identify any potential issues. |
Problem: My pregabalin solution shows discoloration or precipitation over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Shift | A change in pH can affect the solubility of pregabalin and other excipients, potentially leading to precipitation. Monitor the pH of the solution over the course of the stability study. Ensure your buffering system has adequate capacity to maintain the pH. |
| Microbial Contamination | Inadequate preservation can lead to microbial growth, causing turbidity or discoloration. Ensure that your preservative system is effective. Consider sterile filtration for your formulation if appropriate. |
| Oxidative Degradation | Although lactamization is the primary degradation pathway, oxidation can also occur, potentially leading to colored degradants.[4] Consider purging the solution with an inert gas like nitrogen during manufacturing and packaging to minimize dissolved oxygen. While not commonly reported for pregabalin solutions, the inclusion of an antioxidant could be investigated if oxidative degradation is confirmed. |
Data Presentation
Table 1: Summary of Pregabalin Degradation under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Product | Reference |
| Acid Hydrolysis | 5 M HCl | 3 hours | Room Temp | Not specified | Pregabalin Lactam | [15] |
| Acid Degradation | 5 N HCl | 3 hours | 80°C | 0.31 | Not specified | [16] |
| Alkaline Hydrolysis | 5 M NaOH | 3 hours | Room Temp | Not specified | Pregabalin Lactam | [15] |
| Alkali Degradation | 5.0 N NaOH | 3 hours | 80°C | 2.73 | Not specified | [16] |
| Alkaline Hydrolysis | 0.1 N NaOH | 8 hours | Reflux | ~45% | Pregabalin Lactam | |
| Oxidative Degradation | 30% H₂O₂ | 3 hours | Room Temp | Not specified | Not specified | [15] |
| Oxidative Degradation | Not specified | 7 days | 60°C | 42.75 | Not specified | [16] |
| Oxidative Degradation | 1% H₂O₂ | 3 hours | Not specified | ~46% | Not specified | |
| Thermal Degradation | Not specified | 7 days | 70°C | No significant degradation | - | |
| Photolytic Degradation | Sunlight (70,000-80,000 lux) | 48 hours | Not specified | No significant degradation | - |
Experimental Protocols
1. Protocol for Forced Degradation Study of Pregabalin in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of pregabalin in water or a relevant buffer at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N HCl.
-
Heat the solution at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 N NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).
-
Neutralize the solution with 1 N HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a transparent container to a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
2. Protocol for a Stability-Indicating HPLC Method for Pregabalin
This is an example of a stability-indicating HPLC method that can be adapted for the analysis of pregabalin and its degradation products.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.01M di-ammonium hydrogen phosphate, pH adjusted to 6.5 with phosphoric acid) and acetonitrile (B52724) in a gradient or isocratic mode. A common starting point is a high aqueous to low organic ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Preparation of Standard Solution: Prepare a solution of pregabalin reference standard in the mobile phase at a known concentration.
-
Preparation of Sample Solution: Dilute the pregabalin formulation with the mobile phase to a concentration within the linear range of the method.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Typical system suitability parameters include tailing factor (should be ≤ 2.0), theoretical plates (should be > 2000), and %RSD of peak areas (should be ≤ 2.0%).
-
Analysis: Inject the standard and sample solutions and quantify the amount of pregabalin and any degradation products by comparing their peak areas to that of the standard.
Mandatory Visualizations
Caption: Primary degradation pathway of pregabalin in aqueous solution.
Caption: Troubleshooting workflow for high lactam impurity.
Caption: Logical relationship of factors affecting pregabalin stability.
References
- 1. ijariit.com [ijariit.com]
- 2. researchgate.net [researchgate.net]
- 3. Pregabalin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. EP1543831A1 - Pregabalin composition - Google Patents [patents.google.com]
- 8. CN112891303A - Pregabalin oral solution and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. Pregabalin: Structure, Ingredients & Drug Interactions | Study.com [study.com]
- 13. CN1893938A - Pregabalin composition - Google Patents [patents.google.com]
- 14. Use of methyl- and propylparaben as excipients in human medicinal products for oral use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. asianpubs.org [asianpubs.org]
- 16. ijariit.com [ijariit.com]
Overcoming matrix effects in bioanalytical assays for "Pregabalin hydrochloride"
Welcome to the Technical Support Center for the bioanalysis of Pregabalin hydrochloride. This resource provides comprehensive troubleshooting guides and answers to frequently asked questions to help you overcome common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: My Pregabalin signal is highly variable and lower than expected in plasma samples compared to neat standards. What is the likely cause?
A1: The most probable cause is a significant matrix effect, specifically ion suppression. Matrix effects occur when co-eluting endogenous compounds from the biological sample (e.g., plasma, urine) interfere with the ionization of Pregabalin in the mass spectrometer's ion source.[1] This can lead to a suppressed signal, which adversely affects the accuracy, precision, and sensitivity of the assay.[1]
Q2: How can I minimize matrix effects during my sample preparation?
A2: The choice of sample preparation technique is critical for minimizing matrix effects by removing interfering substances like phospholipids (B1166683) and proteins.[1]
-
Solid-Phase Extraction (SPE): This is often the most effective method for producing a clean sample extract. Mixed-mode SPE, such as cation exchange, can provide high recovery and significantly reduce matrix effects for Pregabalin.[1][2]
-
Protein Precipitation (PPT): This is a simpler and faster method. While convenient, PPT may result in a less clean extract compared to SPE, potentially leaving more matrix components that can interfere with the analysis.[1] Using cold methanol (B129727) or acetonitrile (B52724) is a common approach.[1][3]
-
Liquid-Liquid Extraction (LLE): This is another option that can provide clean extracts but may require more extensive method development to optimize solvent selection and extraction conditions.[1][4]
Q3: What is the best type of internal standard (IS) to use to compensate for matrix effects?
A3: The gold standard is a stable isotope-labeled (SIL) internal standard, such as Pregabalin-d4 or (Rac)-Pregabalin-d10.[5][6][7] A SIL-IS is the ideal choice because it has nearly identical chemical and physical properties to the analyte. It will co-elute chromatographically and experience similar extraction recovery and matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.[7] If a SIL-IS is not available, a structural analog like Gabapentin can be used.[2][8]
Q4: What are the regulatory acceptance criteria for matrix effects in a validated bioanalytical method?
A4: According to regulatory guidelines such as those from the FDA, the matrix effect is assessed using the internal standard-normalized matrix factor. The method is generally considered free of significant matrix effects if the coefficient of variation (%CV) for the IS-normalized matrix factor across at least six different lots of blank matrix is less than 15%.[1][9]
Q5: Can optimizing my chromatography help reduce matrix effects?
A5: Yes. Modifying chromatographic conditions to achieve better separation between Pregabalin and co-eluting matrix components can significantly reduce interference. This can be achieved by using high-efficiency columns (e.g., core-shell particles), adjusting the mobile phase composition and gradient, or employing hydrophilic interaction liquid chromatography (HILIC) as an alternative to reversed-phase chromatography.[2]
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
This guide helps you systematically diagnose and mitigate matrix effects impacting your Pregabalin quantification.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Issue 2: Choosing the Right Sample Preparation Method
The selection of a sample preparation technique is a balance between sample cleanliness, recovery, throughput, and complexity.
Caption: Decision guide for selecting a sample preparation method.
Data Presentation
Comparison of Sample Preparation Methods for Pregabalin
The following table summarizes quantitative performance data from various validated bioanalytical methods for Pregabalin in human plasma.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | ~101.0%[3] | 86.5% - 91.4%[2][5][8] | ~73.8%[4] |
| Matrix Effect | Relative ME: 103.0 - 106.0% (IS-Normalized)[3] | Minimal: -7.0%[2] | Not specified, but can provide clean extracts[1] |
| Internal Standard | Pregabalin-d4[3] | Gabapentin, Pregabalin-d4[5][8] | Ibuprofen[4] |
| LLOQ Achieved | 50 ng/mL[3] | 0.5 - 1 ng/mL[5][8] | 2500 ng/mL (HPLC-DAD)[4] |
| Primary Advantage | High throughput, simple[3] | Cleanest extracts, lowest matrix effect[2][8] | Good selectivity[1] |
Note: Matrix effect values are presented as reported in the literature. A value of ~100% for IS-normalized matrix factor or a value close to 0% for calculated suppression/enhancement indicates a negligible matrix effect.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) using Methanol
This protocol is a rapid and simple method for preparing plasma samples, adapted from a validated LC-MS/MS procedure.[1][3]
-
Sample Aliquot: Pipette 50 µL of a human plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.[3]
-
Add Internal Standard: Add the appropriate volume of the internal standard working solution (e.g., Pregabalin-d4).[3]
-
Precipitate Proteins: Add 500 µL of cold methanol to the tube.[3]
-
Vortex: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge: Centrifuge the tube for 5 minutes at 3500 rpm to pellet the precipitated proteins.[1][3]
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a new tube or well in a 96-well plate.[3]
-
Dilute: Add 400 µL of purified water to the supernatant.[1][3]
-
Inject: Vortex briefly and inject an aliquot (e.g., 20 µL) of the final solution into the LC-MS/MS system.[3]
Protocol 2: Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange
This protocol provides a cleaner extract and is effective at minimizing matrix effects, based on methods using SOLA CX cartridges.[2][8]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.[8]
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove unwanted endogenous material.[10]
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge using 1.5 mL of a solution containing 60:40 (v/v) methanol and 0.1% formic acid.[10]
-
-
Evaporation and Reconstitution:
-
Inject: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. frontagelab.com [frontagelab.com]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. omicsonline.org [omicsonline.org]
- 10. tandfonline.com [tandfonline.com]
Strategies to control polymorphism in "Pregabalin hydrochloride" crystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the polymorphic control of pregabalin (B1679071) during crystallization.
General Information
An Important Note on "Pregabalin" vs. "Pregabalin Hydrochloride"
While the query specified "this compound," the overwhelming majority of scientific literature on polymorphism focuses on Pregabalin (the free form/zwitterion). Information on the distinct polymorphic forms of this compound is not as readily available in published literature. This guide, therefore, focuses on the well-documented polymorphic landscape of Pregabalin. The principles and techniques described herein may serve as a valuable starting point for investigations into the salt form.
The Polymorphism of Pregabalin: A Contradictory Landscape
There are conflicting reports in the scientific literature regarding the polymorphism of pregabalin. Some sources suggest that pregabalin exists as a single, stable anhydrous crystalline form[1][2]. However, several patents and research articles describe multiple polymorphic forms (designated as Form I, II, III, IV, and α) as well as a hemihydrate[3][4][5][6]. This guide will address these documented forms. Researchers should be aware of this ambiguity and the potential for interconversion between forms.
Polymorphic Forms of (S)-Pregabalin
This section details the known polymorphic forms of (S)-Pregabalin and the experimental procedures to obtain them.
Form α
Form α of (S)-Pregabalin is a stable polymorphic form at room temperature.[3]
Table 1: Characterization Data for (S)-Pregabalin Form α
| Analytical Technique | Characteristic Features |
| XRPD (2θ) | Peaks at approximately 9.5°, 16.5°, 17.8°, 19.0°, 20.0°, and 23.3° ± 0.2° |
| DSC | Endothermic maximum peak at approximately 195°C |
Source:[3]
Experimental Protocol for Preparing Form α
This protocol describes the crystallization of Form α from a polar solvent.
-
Dissolution: Suspend crude (S)-Pregabalin in a suitable polar solvent (e.g., N-methyl-2-pyrrolidinone). The recommended ratio of (S)-Pregabalin to solvent is between 1:10 and 1:15 (weight/volume).[3]
-
Heating: Heat the suspension to a temperature between 100°C and 140°C until complete dissolution is achieved. A temperature of approximately 120°C to 130°C is often preferred.[3]
-
Cooling & Precipitation: Cool the solution to induce crystallization and the formation of a precipitate.
-
Isolation: Isolate the resulting solid by filtration.
-
Drying: Dry the isolated solid under appropriate conditions.
Caption: Experimental workflow for the preparation of (S)-Pregabalin Form α.
Polymorphic Forms I, II, III, and IV
A series of patents describe four distinct polymorphic forms of pregabalin, designated I, II, III, and IV.[4][6]
Table 2: XRPD Characterization Data for Pregabalin Forms I, II, III, and IV
| Polymorphic Form | Characteristic XRPD Peaks (2θ) ± 0.2° |
| Form I | 11.6°, 13.3°, 16.5°, 20.0°, 23.4° |
| Form II | 5.7°, 11.3°, 17.0°, 22.7° |
| Form III | 6.3°, 12.6°, 19.0°, 20.8°, 27.0° |
| Form IV | 18.3°, 18.4°, 20.2°, 22.2°, 23.2° |
Source:[4]
Experimental Protocol for Preparing Form IV
-
Dissolution: Dissolve approximately 300 mg of pregabalin in a mixture of about 15 ml of acetone (B3395972) and 7 ml of water under reflux conditions.
-
Cooling: Slowly cool the solution to induce crystallization.
-
Isolation: Collect the resulting crystals of Form IV.
Caption: Experimental workflow for the preparation of Pregabalin Form IV.
Troubleshooting Guide
Q1: My crystallization yielded a mixture of polymorphic forms. How can I obtain a pure form?
A1: Obtaining a polymorphic mixture is a common issue. Consider the following troubleshooting steps:
-
Seeding: Introduce seed crystals of the desired polymorph into the supersaturated solution. This will encourage the crystallization of the desired form over others.
-
Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. The solubility of different polymorphs can vary significantly in different solvents.
-
Cooling Rate: A slower cooling rate generally favors the formation of the most thermodynamically stable polymorph. Rapid cooling can trap less stable (kinetically favored) forms.
-
Supersaturation: Control the level of supersaturation carefully. High supersaturation can lead to the nucleation of multiple forms.[7][8]
Q2: I obtained a different polymorph than the one described in the protocol. Why did this happen and what should I do?
A2: This can occur due to subtle variations in experimental conditions.
-
Verify Starting Material: Ensure the starting material is of the correct form and purity.
-
Temperature Control: Precise temperature control during dissolution and cooling is crucial. Small deviations can favor different polymorphs.
-
Stirring/Agitation: The rate and type of agitation can influence nucleation and crystal growth.[7]
-
Atmospheric Conditions: For hydrates or solvates, the humidity of the environment can play a role.[6] To obtain the desired form, meticulously replicate the conditions of the original protocol. If the problem persists, consider that the desired form may be a transient, metastable form, requiring very specific conditions to isolate.
Q3: The resulting crystals have poor crystallinity. How can I improve this?
A3: Poor crystallinity can be due to rapid precipitation or the presence of impurities.
-
Slower Crystallization: Decrease the cooling rate or use an anti-solvent addition method with a very slow addition rate.
-
Purify Starting Material: Ensure the pregabalin used is of high purity.
-
Optimize Solvent: A solvent in which the compound has moderate solubility is often ideal. If solubility is too high, it may be difficult to crystallize. If it's too low, precipitation may be too rapid.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence which polymorph of pregabalin is formed?
A1: The formation of a specific polymorph is influenced by a variety of factors, including:
-
Solvent System: The polarity, hydrogen bonding capability, and structure of the solvent molecules can direct the packing of pregabalin molecules in the crystal lattice.[7][8]
-
Temperature: Temperature affects the solubility and nucleation kinetics of different polymorphs. Some forms may only be stable within a specific temperature range.[3]
-
Supersaturation Level: The degree of supersaturation at the point of nucleation can determine whether a stable or metastable form crystallizes.[7]
-
Presence of Impurities or Additives: Even small amounts of impurities can inhibit or promote the growth of certain polymorphs.
-
Process Parameters: Factors such as cooling rate, agitation speed, and the presence of seed crystals have a significant impact.
Q2: What analytical techniques are essential for characterizing pregabalin polymorphs?
A2: A combination of analytical techniques is necessary for unambiguous characterization:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify and distinguish between different crystalline forms, as each polymorph has a unique diffraction pattern.[4][5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect any phase transitions upon heating, which are characteristic of a specific polymorph.[3]
-
Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates and hydrates by measuring weight loss upon heating.
-
Spectroscopy (FTIR, Raman, Solid-State NMR): These techniques can provide additional information about the molecular conformation and intermolecular interactions within the crystal lattice, helping to further differentiate polymorphs.
Q3: Can one polymorph of pregabalin convert into another?
A3: Yes, polymorphic transformations can occur. A metastable form may convert to a more stable form over time or upon changes in environmental conditions such as temperature, humidity, or mechanical stress (e.g., grinding). For example, one crystalline form of pregabalin can be converted to another by heating at 120°C.[6] It is also reported that a hydrated form of pregabalin can quickly convert back to its anhydrous form.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. US7417165B2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]
- 3. Impact of Genetic Variants on Pregabalin Pharmacokinetics and Safety | MDPI [mdpi.com]
- 4. CN113717069A - Crystallization method of pregabalin - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2008040935A1 - New polymorphic forms of pregabalin - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Enantioselectivity of Pregabalin Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective synthesis of (S)-Pregabalin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high enantioselectivity in Pregabalin (B1679071) synthesis?
A1: The main strategies to synthesize the biologically active (S)-enantiomer of Pregabalin with high purity include:
-
Asymmetric Organocatalysis: This approach often involves the Michael addition of a malonate to a nitroalkene, catalyzed by a chiral organocatalyst.[1][2][3]
-
Chemoenzymatic Synthesis: This method utilizes enzymes, such as lipases or nitrilases, for kinetic resolution of racemic intermediates or for the asymmetric synthesis of chiral precursors.[4][5][6][7][8]
-
Chiral Auxiliary-Based Synthesis: This strategy employs a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective alkylation of a prochiral enolate.[9][10]
-
Classical Resolution of Racemates: This involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid or a tartaric acid derivative.[11][12][13]
-
Asymmetric Hydrogenation: This technique uses a chiral metal catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, for the enantioselective reduction of a prochiral olefin.[14][15]
Q2: What is the significance of the (S)-enantiomer of Pregabalin?
A2: The pharmacological activity of Pregabalin resides almost exclusively in the (S)-enantiomer, which is approximately 10 times more active than the (R)-enantiomer.[9][16] Therefore, synthesizing the (S)-enantiomer with high enantiomeric purity is crucial for its therapeutic efficacy and to minimize potential side effects associated with the inactive enantiomer.
Q3: Are there safety concerns with any of the common synthetic routes?
A3: Yes, some routes involve potentially hazardous reagents and intermediates. For instance, the synthesis of the nitroalkene intermediate used in some organocatalytic routes involves nitromethane, and the nitroalkene itself can be thermally unstable.[17][18] Additionally, the use of reagents like acetic anhydride (B1165640) may be subject to regulatory controls.[2][17] Continuous flow chemistry is one strategy that has been employed to safely handle the production of unstable intermediates like nitroalkenes.[17]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) in Organocatalytic Michael Addition
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst | Screen different chiral organocatalysts. For the Michael addition of malonates to nitroalkenes, bifunctional thiourea (B124793) or squaramide-based catalysts are often effective.[1][3] |
| Incorrect Solvent | The choice of solvent can significantly impact enantioselectivity. Test a range of aprotic solvents of varying polarity (e.g., toluene (B28343), dichloromethane, THF). |
| Reaction Temperature | Lowering the reaction temperature often improves enantioselectivity. Perform the reaction at 0 °C or below. |
| Presence of Impurities | Acidic or basic impurities can interfere with the catalyst.[2] Ensure all starting materials and the solvent are pure and dry. |
| Racemic Background Reaction | A non-catalyzed racemic reaction can lower the overall e.e. Ensure the catalyst loading is sufficient and that no strong bases are present that could promote a racemic Michael addition.[2] |
Issue 2: Inefficient Enzymatic Kinetic Resolution
| Potential Cause | Troubleshooting Step |
| Low Enzyme Activity/Selectivity | Screen different commercially available enzymes (e.g., various lipases).[5][6] Consider using an immobilized enzyme for improved stability and reusability.[6] Protein engineering can also be used to improve enzyme performance.[7] |
| Suboptimal pH | Enzyme activity is highly pH-dependent. Optimize the pH of the reaction buffer. For lipase-catalyzed hydrolysis, a pH of around 7.0 is often used.[6] |
| Poor Substrate Solubility | If the substrate has low aqueous solubility, consider using a biphasic system or adding a co-solvent to improve mass transfer. |
| Product Inhibition | The accumulation of product can inhibit the enzyme. Consider in-situ product removal or using a flow-based system. |
| Incorrect Temperature | Perform the reaction at the optimal temperature for the specific enzyme being used. A common temperature for these reactions is around 30 °C.[4] |
Issue 3: Poor Diastereomeric Salt Resolution
| Potential Cause | Troubleshooting Step |
| Suboptimal Resolving Agent | The choice of resolving agent is critical. For Pregabalin, (S)-mandelic acid is commonly used.[11] Other options include tartaric acid derivatives and camphor (B46023) sulfonic acid.[12] |
| Incorrect Solvent System | The solvent composition affects the solubility and crystallization of the diastereomeric salts. A mixture of an alcohol (e.g., isopropanol) and water is often employed.[11] The ratio of the solvents should be optimized. |
| Crystallization Time and Temperature | The resolution process can be under kinetic control.[11] Optimize the crystallization time and temperature profile. Rapid filtration may be necessary to capture the desired diastereomer before equilibration occurs.[11] |
| Stoichiometry of Resolving Agent | Using a non-stoichiometric amount of the resolving agent can sometimes improve the resolution efficiency.[11] |
| Presence of Achiral Additives | The addition of achiral aromatic carboxylic acids, such as benzoic or salicylic (B10762653) acid, has been shown to improve the enantiomeric purity of the crystallized diastereomeric salt.[11] |
Quantitative Data Summary
Table 1: Performance of Different Catalytic Systems in Asymmetric Synthesis
| Method | Catalyst/Enzyme | Key Intermediate | Enantiomeric Excess (e.e.) | Yield | Reference |
| Organocatalysis | Quinidine-derived thiourea | (S)-4-nitro-6-methylheptan-2-yl malonate | Up to 75% | 59% (overall) | [1] |
| Organocatalysis | Bifunctional squaramide | Diethyl 2-((S)-3-methyl-1-nitrobutan-2-yl)malonate | 81% | - | [3] |
| Chemoenzymatic | Ene-reductases (e.g., OPR1) | (S)-ethyl 3-cyano-5-methylhexanoate | Up to >99% | Quantitative conversion | [4] |
| Chemoenzymatic | Nitrilase mutant (BaNITM2) | (S)-3-cyano-5-methylhexanoic acid | >99% | 45.9% conversion | [7] |
| Chiral Auxiliary | Evans Oxazolidinone | (S)-3-(azidomethyl)-5-methylhexanoic acid benzyl (B1604629) ester | >95% | 25% (overall) | [10] |
Experimental Protocols
Protocol 1: Organocatalytic Michael Addition
This protocol is a generalized procedure based on the principles of organocatalytic synthesis of a Pregabalin precursor.[1][3]
-
Preparation: To a stirred solution of (E)-4-methyl-1-nitro-1-pentene (1.0 equiv.) and diethyl malonate (1.2 equiv.) in toluene (0.2 M) at room temperature, add the chiral thiourea or squaramide catalyst (1-10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired Michael adduct.
-
Downstream Conversion: The resulting nitro-malonate ester is then converted to Pregabalin through a sequence of hydrogenation of the nitro group and decarboxylation.
Protocol 2: Enzymatic Kinetic Resolution of a Cyanoester Intermediate
This protocol is a generalized procedure for the enzymatic resolution of a key intermediate in Pregabalin synthesis.[6][7]
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate (B84403) or Tris-HCl buffer, pH 7.0-7.5). Add the racemic substrate, such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).
-
Enzyme Addition: Add the lipase (B570770) or nitrilase enzyme (free or immobilized) to the reaction mixture.
-
Hydrolysis: Maintain the reaction at a constant temperature (e.g., 30 °C) with stirring. The pH is typically maintained at the setpoint by the automated addition of a base (e.g., NaOH solution) to neutralize the acid formed during hydrolysis.
-
Monitoring: Monitor the reaction progress by measuring the consumption of the base or by chromatographic analysis (GC or HPLC) to determine the conversion and enantiomeric excess of the product and the remaining substrate.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction. Separate the unreacted (R)-ester from the hydrolyzed (S)-acid product by extraction at an appropriate pH.
-
Isolation: Acidify the aqueous layer to protonate the (S)-acid and extract it with an organic solvent.
Diagrams
Caption: Workflow for the organocatalytic synthesis of (S)-Pregabalin.
Caption: Chemoenzymatic workflow via kinetic resolution for Pregabalin synthesis.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. ricerca.univaq.it [ricerca.univaq.it]
- 3. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering of reaction specificity, enantioselectivity, and catalytic activity of nitrilase for highly efficient synthesis of pregabalin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. tsijournals.com [tsijournals.com]
- 11. scivisionpub.com [scivisionpub.com]
- 12. US20100312010A1 - Process for the Preparation of (S)-Pregabalin - Google Patents [patents.google.com]
- 13. WO2008138874A1 - Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin - Google Patents [patents.google.com]
- 14. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]
- 15. RU2529996C2 - Method for enantioselective synthesis of (s)-pregabalin - Google Patents [patents.google.com]
- 16. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Addressing peak tailing issues in "Pregabalin hydrochloride" HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Pregabalin hydrochloride, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for this compound, a basic compound, in reversed-phase HPLC is primarily due to secondary interactions between the analyte and the stationary phase.[1][2][3] The most common causes include:
-
Silanol (B1196071) Interactions: Free, ionized silanol groups on the surface of silica-based columns can interact with the basic amine group of Pregabalin, leading to peak tailing.[1][4][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions between Pregabalin and the stationary phase.[5][6] Pregabalin has two pKa values, 4.2 (carboxyl group) and 10.6 (amine group), and exists as a zwitterion at neutral pH.[7][8]
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column, causing inconsistent ionization of both the analyte and silanol groups, resulting in peak tailing.[4][6][9]
-
Column Degradation: Over time, columns can degrade, exposing more active silanol sites and leading to increased peak tailing.[3][4]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, causing asymmetrical peaks.[3][4][5]
Q2: What is the ideal mobile phase pH for analyzing this compound?
To minimize peak tailing caused by silanol interactions, it is generally recommended to use a low mobile phase pH, typically between 2.5 and 3.5.[1][5][6] At this pH, the silanol groups on the silica (B1680970) surface are protonated and less likely to interact with the protonated amine group of Pregabalin.
Q3: Which type of HPLC column is best suited for Pregabalin analysis?
For the analysis of basic compounds like Pregabalin, it is advisable to use:
-
End-capped columns: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[2][6]
-
Base-deactivated columns: These are specifically designed to provide good peak shape for basic analytes.
-
Columns packed with high-purity silica: These have a lower concentration of acidic silanol groups.[10][11]
Commonly used columns for Pregabalin analysis include C8 and C18.[12][13][14]
Q4: Can I use a phosphate (B84403) buffer for my mobile phase?
Yes, phosphate buffers are commonly used in HPLC methods for Pregabalin analysis.[12][13][15] It is important to ensure the buffer concentration is sufficient (typically 10-50 mM) to provide adequate pH control.[4] However, be mindful of buffer precipitation when mixing with high percentages of organic solvent.
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues in your this compound HPLC analysis.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Column Evaluation | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column.[4] |
| Inappropriate column chemistry. | Use an end-capped or base-deactivated C8 or C18 column.[2][6] | |
| 2. Mobile Phase Check | Mobile phase pH is too high. | Adjust the mobile phase pH to a lower value, ideally between 2.5 and 3.5.[5][6] |
| Insufficient buffer strength. | Increase the buffer concentration to 10-50 mM to ensure stable pH.[4][6] | |
| 3. Sample and Injection Review | Sample overload. | Dilute the sample or reduce the injection volume.[4][5] |
| Sample solvent mismatch. | Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[4] | |
| 4. Instrument Inspection | Extra-column band broadening. | Check for long or wide-bore tubing and ensure all connections are secure with minimal dead volume.[4] |
Experimental Protocols
Protocol 1: HPLC Method for Pregabalin with Optimal Peak Shape
This protocol is based on a validated method that ensures a symmetrical peak for Pregabalin.[13]
-
Chromatographic Conditions:
-
Column: Hypersil BDS C8, 150 x 4.6 mm, 5 µm.[13]
-
Mobile Phase: A mixture of phosphate buffer (pH 6.9) and acetonitrile (B52724) in a 95:5 (v/v) ratio.[13] The phosphate buffer is prepared by dissolving 1.2 g of monobasic potassium phosphate in 1 liter of water and adjusting the pH to 6.9.[12]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Detection: UV at 200 nm.[13]
-
Injection Volume: 20 µL.[12]
-
-
System Suitability:
Protocol 2: Alternative HPLC Method to Mitigate Peak Tailing
This protocol utilizes a lower pH to minimize silanol interactions.
-
Chromatographic Conditions:
Quantitative Data Summary
The following tables summarize key physicochemical properties of Pregabalin and chromatographic conditions from various methods.
Table 1: Physicochemical Properties of Pregabalin
| Property | Value | Reference |
| pKa1 (Carboxyl group) | 4.2 | [7][8] |
| pKa2 (Amine group) | 10.6 | [7][8] |
| Aqueous Solubility | Freely soluble | [8][17] |
| Log P (pH 7.4) | -1.35 | [7] |
Table 2: Comparison of HPLC Method Parameters for Pregabalin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Hypersil BDS C8 (150x4.6mm, 5µm)[13] | Kromasil C18 (250x4.6mm, 5µm)[12] | Phenomenex C18 (150x4.6mm, 5µm)[16] |
| Mobile Phase | Phosphate buffer (pH 6.9):Acetonitrile (95:5)[13] | Acetonitrile:0.1% Trifluoroacetic Acid (15:85)[12] | Methanol:10mM Ammonium Acetate, pH 3.0 (50:50)[16] |
| Flow Rate | 1.0 mL/min[13] | 1.0 mL/min[12] | 0.7 mL/min[16] |
| Detection Wavelength | 200 nm[13] | Not Specified | 210 nm[16] |
| Reported Tailing Factor | < 1.5[13] | Not Specified | "Excellent peak shape"[16] |
Signaling Pathways and Logical Relationships
Diagram: Analyte-Stationary Phase Interactions in Reversed-Phase HPLC
Caption: Interactions leading to good vs. tailing peaks for Pregabalin.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hplc.eu [hplc.eu]
- 12. benchchem.com [benchchem.com]
- 13. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. WO2009080365A1 - Pregabalin salts - Google Patents [patents.google.com]
Minimizing side-product formation during "Pregabalin hydrochloride" synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing side-product formation during the synthesis of Pregabalin (B1679071) hydrochloride. Our aim is to provide practical solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues related to the formation of common impurities during Pregabalin synthesis.
Question 1: I am observing a significant amount of the Lactam impurity (4-isobutyl-pyrrolidin-2-one) in my final product. What are the likely causes and how can I prevent its formation?
Answer:
The Lactam impurity is a common side-product in Pregabalin synthesis, primarily formed through intramolecular cyclization of Pregabalin. This cyclization is catalyzed by acidic conditions.
Potential Causes:
-
Acidic pH: The presence of strong acids, which may be used during the hydrolysis of intermediates or for pH adjustment, can promote the formation of the lactam.[1]
-
Elevated Temperatures: Higher reaction or work-up temperatures can accelerate the rate of intramolecular cyclization.
Recommended Solutions:
-
pH Control: Carefully neutralize the reaction mixture after acidic hydrolysis steps. Maintaining a pH close to neutral (6-7) during work-up and isolation can significantly reduce lactam formation.
-
Temperature Management: Conduct purification and isolation steps at controlled, lower temperatures. Avoid prolonged heating of acidic solutions containing Pregabalin.
-
Solvent Selection: During purification, using a solvent system that minimizes the solubility of the lactam impurity can aid in its removal.
Experimental Protocol for Minimizing Lactam Formation:
-
Neutralization: After acidic hydrolysis of the penultimate intermediate (e.g., a nitrile or amide precursor), cool the reaction mixture to 0-5 °C. Slowly add a cooled aqueous solution of a suitable base (e.g., sodium hydroxide, potassium carbonate) with vigorous stirring, monitoring the pH to not exceed 7.5.
-
Extraction: If applicable, perform extractions at a controlled temperature (e.g., 10-15 °C).
-
Crystallization: During the crystallization of Pregabalin hydrochloride, use a solvent system and cooling profile that has been optimized to selectively precipitate Pregabalin while leaving the more soluble lactam impurity in the mother liquor.
Question 2: My analysis shows the presence of a Dimer impurity. What is the origin of this impurity and how can I avoid it?
Answer:
The Dimer impurity, often a methylene-bridged dimer, is typically formed from the reaction of two Pregabalin molecules with an aldehyde, most commonly formaldehyde (B43269).[2][3][4]
Potential Causes:
-
Formaldehyde Contamination: Formaldehyde can be a hidden impurity in various reagents, solvents, or even leach from certain types of containers. It can also be present in some excipients used in formulation studies.[2]
-
Reaction with Aldehydic Reagents: If the synthetic route involves the use of any aldehydic reagents, incomplete reaction or side reactions can lead to the formation of dimer-like structures.
Recommended Solutions:
-
High-Purity Reagents: Use high-purity, aldehyde-free solvents and reagents. It is advisable to test for the presence of aldehydes in raw materials.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of certain solvents or reagents that might generate aldehydic impurities.
-
Excipient Screening: If working on drug product formulation, screen excipients for residual formaldehyde content.[2]
Question 3: I have identified the 4-ene impurity (3-(aminomethyl)-5-methylhex-4-enoic acid) in my product. What reaction conditions favor its formation and how can I control it?
Answer:
The 4-ene impurity is a process-related impurity that can be formed during the synthesis of Pregabalin. Its formation is often associated with elimination reactions under certain conditions.
Potential Causes:
-
Strongly Basic Conditions: The use of strong bases, particularly at elevated temperatures, can promote the elimination of a leaving group from an intermediate, leading to the formation of the double bond in the 4-ene impurity.[5]
-
Incomplete Reduction: In synthetic routes involving the reduction of a double bond, incomplete or inefficient reduction can result in the carry-over of the unsaturated impurity.
Recommended Solutions:
-
Base Selection and Stoichiometry: Use milder bases or carefully control the stoichiometry and addition rate of strong bases to minimize side reactions.
-
Temperature Control: Maintain the reaction temperature as low as feasible when using strong bases.
-
Optimization of Reduction Step: If your synthesis involves a reduction step, ensure complete conversion by optimizing the catalyst, hydrogen pressure, and reaction time. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC) to confirm the disappearance of the unsaturated intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for this compound and which is most prone to side-product formation?
A1: The most common synthetic routes for Pregabalin include:
-
Hofmann Rearrangement: This route often involves the use of a chiral amide intermediate which undergoes Hofmann rearrangement to yield Pregabalin. This route can be prone to the formation of impurities if the reaction conditions are not well-controlled.[6][7]
-
Knoevenagel Condensation: This approach builds the carbon skeleton through a Knoevenagel condensation followed by subsequent transformations. The control of stereochemistry and reduction of unsaturated intermediates are critical in this route.[8]
-
Asymmetric Synthesis: Modern approaches often employ asymmetric catalysis to introduce the desired stereochemistry early in the synthesis, which can lead to higher purity products.
The propensity for side-product formation is highly dependent on the specific reaction conditions and the purity of the starting materials and reagents used in any given route.
Q2: How can I effectively monitor the impurity profile during my synthesis?
A2: A robust analytical method is crucial for monitoring impurities. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.
General HPLC Protocol for Impurity Profiling:
-
Column: A reversed-phase column, such as a C8 or C18, is typically used (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5µm).[9]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6.9) and an organic modifier like acetonitrile.[10]
-
Detection: As Pregabalin and many of its impurities lack a strong UV chromophore, detection is often performed at a low wavelength (e.g., 210 nm).[5][9] Pre-column or post-column derivatization with reagents like ninhydrin (B49086) or o-phthalaldehyde (B127526) can be used to enhance detection sensitivity.[11]
-
Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for the quantification of all known impurities.[10]
Q3: What are the regulatory limits for impurities in this compound?
A3: Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of impurities in active pharmaceutical ingredients (APIs). According to the International Council for Harmonisation (ICH) guidelines, any impurity present at a level of 0.10% or more should be identified and characterized.[6] Specific thresholds for reporting, identification, and qualification of impurities are outlined in the ICH Q3A guidelines.
Data on Impurity Formation
The following table summarizes the typical levels of key impurities observed in crude Pregabalin and the impact of purification.
| Impurity | Typical Level in Crude Product | Level After Purification |
| 4-ene Impurity | 0.1 - 2.0%[5] | < 0.15%[5] |
| Lactam Impurity | Variable, dependent on acidic conditions | < 0.015%[12] |
| Dimer Impurity | Dependent on formaldehyde presence | Generally controlled to below reporting limits |
| Other Process-Related Impurities | 0.01 - 0.15%[6] | Below ICH identification threshold |
Visualizing Workflows and Pathways
Diagram 1: General Synthetic Pathway and Impurity Formation
Caption: Key stages in Pregabalin synthesis and points of impurity formation.
Diagram 2: Troubleshooting Workflow for Impurity Detection
Caption: A logical workflow for addressing detected impurities.
Diagram 3: Relationship Between Conditions and Side-Products
Caption: Correlation between reaction conditions and specific side-product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3878849A1 - Pregabalin lactam methylene dimer and preparation method therefor - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof - Google Patents [patents.google.com]
- 8. WO2008062460A2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]
- 9. ijariit.com [ijariit.com]
- 10. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. US7488846B2 - Pregabalin free of lactam and a process for preparation thereof - Google Patents [patents.google.com]
Scale-up challenges for the industrial synthesis of "Pregabalin hydrochloride"
Welcome to the technical support center for the industrial synthesis of Pregabalin (B1679071). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up and manufacturing of Pregabalin.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for (S)-Pregabalin?
A1: The most prevalent industrial routes for enantiomerically pure (S)-Pregabalin aim for efficiency, cost-effectiveness, and high stereochemical purity. Key strategies include:
-
Classical Resolution of a Racemic Intermediate: This involves synthesizing a racemic precursor, such as 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH), and then resolving the enantiomers using a chiral resolving agent like (S)-(+)-mandelic acid or (R)-(+)-α-phenylethylamine.[1][2][3] The undesired (R)-isomer is often discarded, which can make this route less efficient if recycling processes are not in place.[1]
-
Enzymatic Resolution: This "green" chemistry approach uses enzymes, such as lipases, to selectively react with one enantiomer of an intermediate, allowing for the separation of the (S)-enantiomer.[4][5] For example, a lipase (B570770) can resolve rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester.[4] This method often results in high enantiomeric excess and reduces the use of organic solvents.[4]
-
Asymmetric Synthesis: These routes build the chiral center directly using chiral auxiliaries, catalysts, or reagents.[1][6][7] While this can be highly efficient, the cost and availability of the chiral catalysts can be a drawback for large-scale production.[1][3][6]
-
Continuous Flow Chemistry: Modern approaches utilize continuous flow reactors for key steps. This technology offers better control over reaction parameters, improved safety for hazardous reactions, and can lead to higher yields and purity.[6][8][9]
Q2: Why is achieving high enantiomeric purity crucial, and what is the typical target?
A2: The pharmacological activity of Pregabalin is almost exclusively attributed to the (S)-enantiomer.[1] The (R)-enantiomer is considered an impurity. Regulatory bodies like the ICH require stringent control of isomeric impurities. Therefore, achieving high enantiomeric purity (typically ≥99.5% of the S-enantiomer) is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[10]
Q3: Is "Pregabalin Hydrochloride" a common form of the drug? What are the challenges associated with it?
A3: Pregabalin is a zwitterionic amino acid and is typically manufactured and formulated as a free base in its crystalline form.[11] While acid addition salts like this compound can be prepared, they are not the common commercial form. The hydrochloride salt, in particular, has been found to be highly hygroscopic, meaning it readily absorbs moisture from the air, to the point of liquefaction.[11] This instability makes it challenging to handle and formulate into a stable solid dosage form. Other, more stable salts, such as besylate and tosylate, have been investigated as potential alternatives.[11]
Q4: What are the critical quality attributes (CQAs) and process parameters (CPPs) to monitor during scale-up?
A4: During the scale-up of Pregabalin synthesis, monitoring the following is crucial:
-
Critical Quality Attributes (CQAs):
-
Purity: Assay of (S)-Pregabalin.
-
Impurity Profile: Levels of known and unknown impurities, particularly the (R)-enantiomer and process-related impurities like 4-ene impurity.[12]
-
Enantiomeric Excess (e.e.): Must meet regulatory requirements (e.g., >99%).
-
Residual Solvents: Must be below ICH limits.
-
Physical Properties: Crystal form, particle size distribution.
-
-
Critical Process Parameters (CPPs):
-
Temperature: Crucial for controlling reaction rates, side reactions, and crystallization.
-
pH: Important for extractions, crystallizations, and ensuring the stability of intermediates.
-
Reaction Time: Ensures complete conversion and minimizes degradation.
-
Agitation Speed: Affects mass transfer, especially in heterogeneous reactions and crystallizations.
-
Rate of Reagent Addition: Critical for controlling exothermic reactions and minimizing impurity formation.[13]
-
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.) in Final Product
This is a common and critical issue in Pregabalin synthesis. The troubleshooting strategy depends on the method used for chiral induction.
Possible Causes & Solutions (Classical Resolution)
-
Suboptimal Resolving Agent: The choice and quality of the resolving agent (e.g., (S)-mandelic acid) are paramount.
-
Solution: Verify the purity and chiral integrity of the resolving agent. Experiment with different molar ratios of the resolving agent. Some studies suggest that using achiral additives like benzoic or salicylic (B10762653) acid can improve resolution efficiency.[14][15]
-
-
Inefficient Diastereomeric Salt Crystallization: Temperature, solvent system, and cooling rate all affect the selective crystallization of the desired diastereomeric salt.
-
Solution: Optimize the crystallization solvent system (e.g., isopropanol/water mixtures).[3] Implement a controlled cooling profile to allow for selective crystal growth. Ensure adequate stirring to maintain a homogeneous slurry.
-
-
Insufficient Purification: The isolated diastereomeric salt may require recrystallization to achieve the desired purity.
-
Solution: Perform one or more recrystallization steps of the diastereomeric salt before liberating the free base. Monitor the enantiomeric purity at each stage.
-
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting decision tree for low enantiomeric excess.
Problem 2: High Levels of Process-Related Impurities
Impurities must be controlled to below ICH thresholds (e.g., <0.15%).[12] Different synthetic routes generate different impurity profiles.
Common Impurities and Their Control
| Impurity Name/Type | Potential Source | Control & Mitigation Strategy |
| (R)-Pregabalin | Incomplete chiral resolution or racemization. | Improve the efficiency of the chiral resolution step (see Problem 1). Ensure downstream process conditions (pH, temperature) do not cause racemization. |
| 3-Isobutylglutaric Acid | Incomplete reaction or hydrolysis of an intermediate from the Hofmann reaction pathway.[16] | Ensure complete conversion in the preceding steps. Optimize purification and crystallization to remove this more polar impurity. |
| 4-Isobutylpyrrolidin-2-one (Lactam Impurity) | Intramolecular cyclization of Pregabalin, often promoted by heat.[16][17] | Avoid high temperatures during work-up, distillation, and drying. Control pH during processing. |
| 4-ene Impurity | Side reaction during synthesis. | Optimize reaction conditions to minimize its formation. Develop specific purification steps (e.g., preparative HPLC or SMB chromatography) if levels are high.[12] |
Problem 3: Low Overall Yield
Low yields make a process economically unviable on an industrial scale.
Possible Causes & Solutions
-
Incomplete Reactions: One or more steps in the synthesis are not going to completion.
-
Solution: Re-optimize reaction conditions (temperature, catalyst loading, reaction time) for each step at scale. Use in-process controls (e.g., HPLC, UPLC) to monitor reaction completion.
-
-
Product Loss During Work-up/Extraction: The product may have partial solubility in the aqueous phase or be lost during phase separations.
-
Solution: Optimize the pH for extraction to ensure the product is in the desired ionic state for solubility in the organic layer. Perform multiple extractions with fresh solvent.
-
-
Product Loss During Crystallization: The product may be too soluble in the crystallization solvent, leading to high losses in the mother liquor.
-
Solution: Screen for anti-solvents to add to the crystallization mixture to reduce solubility and increase yield. Optimize the final crystallization temperature to be as low as practical. Consider recovering product from the mother liquor.
-
Experimental Protocols & Data
Protocol 1: Chiral Resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH)
This protocol is a generalized procedure based on common industrial practices.
-
Dissolution: Dissolve racemic CMH in a suitable solvent mixture, typically aqueous isopropyl alcohol, at an elevated temperature (e.g., 70-80°C).
-
Resolving Agent Addition: Add approximately 0.5 to 1.0 molar equivalents of (S)-(+)-mandelic acid to the solution.
-
Crystallization: Cool the mixture slowly and controllably to a target temperature (e.g., 0-5°C) to induce selective crystallization of the (S)-CMH·(S)-mandelic acid diastereomeric salt. Hold at this temperature for several hours to maximize yield.
-
Isolation: Isolate the diastereomeric salt by filtration and wash with a cold solvent mixture.
-
Liberation of (S)-Pregabalin Precursor: Suspend the isolated salt in water and adjust the pH with a base (e.g., NaOH) to dissolve the salt. Extract the (S)-mandelic acid with a suitable organic solvent. The aqueous layer now contains the sodium salt of (S)-CMH.
-
Progression to Next Step: The aqueous solution of (S)-CMH salt is typically carried forward directly to the Hofmann rearrangement step.
Protocol 2: Hofmann Rearrangement of (S)-CMH to (S)-Pregabalin
This is a critical step in several synthetic routes.
-
Hypobromite (B1234621) Formation: In a separate reactor, prepare a solution of sodium hypobromite by slowly adding bromine to a cold (0-5°C) solution of sodium hydroxide (B78521) in water.[13]
-
Hofmann Reaction: Add the aqueous solution of (S)-CMH salt from the previous step to the cold sodium hypobromite solution.
-
Heating: Slowly warm the reaction mixture to a controlled temperature (e.g., 50-80°C) and hold until the reaction is complete (monitored by HPLC).[13]
-
Quenching & pH Adjustment: Cool the mixture and quench any remaining hypobromite. Carefully acidify the mixture with a strong mineral acid (e.g., HCl) to a pH of approximately 3-4.[13]
-
Isolation & Purification: (S)-Pregabalin is then isolated from the aqueous solution. This is typically achieved by extraction with a C4-C8 alcohol (like butanol) followed by crystallization, or by direct crystallization from the aqueous media after concentration and addition of a suitable co-solvent (e.g., isopropanol).[3][13]
Data Presentation: Comparison of Synthesis Strategies
| Parameter | Classical Resolution | Chemoenzymatic Route[4] | Asymmetric Synthesis |
| Starting Materials | Isovaleraldehyde, ethyl cyanoacetate | Isovaleraldehyde, cyano-diester intermediate | Varies; often uses chiral auxiliaries |
| Key Step | Diastereomeric salt crystallization | Enzymatic hydrolysis of a diester | Asymmetric Michael addition, hydrogenation |
| Typical Overall Yield | 25-35% | 40-45% (with one recycle) | 50-60% |
| Environmental Factor (E-Factor) | High (e.g., 86) | Low (e.g., 17) | Moderate |
| Key Advantages | Established technology, readily available reagents | "Green", high selectivity, mild conditions | Potentially shorter, high e.e. |
| Scale-up Challenges | Efficiency (loss of 50% of material), solvent usage | Enzyme cost and stability, substrate concentration | Catalyst cost, removal of catalyst from product |
Visualizations
General Workflow for Pregabalin Synthesis via Hofmann Rearrangement
Caption: High-level workflow for a common Pregabalin synthesis route.
References
- 1. US8466297B2 - Manufacturing process for (S)-Pregabalin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ricerca.univaq.it [ricerca.univaq.it]
- 7. US8134023B2 - Preparation of pregabalin and related compounds - Google Patents [patents.google.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. researchgate.net [researchgate.net]
- 10. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]
- 11. EP2242737A1 - Pregabalin salts - Google Patents [patents.google.com]
- 12. Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents [patents.google.com]
- 14. scivisionpub.com [scivisionpub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tpcj.org [tpcj.org]
Validation & Comparative
A Preclinical Efficacy Showdown: Pregabalin Hydrochloride vs. Mirogabalin
In the landscape of neuropathic pain management, gabapentinoids have become a cornerstone of therapy. Pregabalin (B1679071), a well-established α2δ ligand, has long been a first-line treatment. However, the development of mirogabalin (B560033), a newer-generation gabapentinoid, has prompted a re-evaluation of preclinical efficacy and safety profiles. This guide provides a detailed, objective comparison of these two compounds based on available preclinical experimental data, aimed at researchers, scientists, and drug development professionals.
Both pregabalin and mirogabalin exert their analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2] This binding action reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P.[2][3] The key distinction between the two lies in their binding kinetics and selectivity for the different α2δ subunits, α2δ-1 and α2δ-2. The α2δ-1 subunit is primarily associated with the analgesic effects of gabapentinoids, while the α2δ-2 subunit is linked to central nervous system (CNS) side effects.[3][4]
Mirogabalin was specifically designed for a higher binding affinity and a slower dissociation rate from the α2δ-1 subunit compared to pregabalin.[5][6][7] This unique pharmacological profile is hypothesized to contribute to its more potent and sustained analgesic effects and a potentially wider safety margin.[5][8][9]
Mechanism of Action: A Tale of Two Subunits
The therapeutic action of both drugs begins with their binding to the α2δ subunit of presynaptic VGCCs, which are upregulated in sensory neurons following nerve damage.[3] Mirogabalin's key advantage in preclinical studies stems from its differentiated binding to the α2δ-1 and α2δ-2 subunits. It exhibits a markedly slower dissociation from the α2δ-1 subunit, which is densely expressed in the dorsal root ganglion (DRG) and is crucial for its analgesic effect.[5][6][10] Conversely, it dissociates more rapidly from the α2δ-2 subunit, which is prevalent in the cerebellum and associated with adverse effects like dizziness and ataxia.[4][5][10] Pregabalin shows similar dissociation rates from both subunits.[5][11]
Comparative Pharmacodynamics: Binding Affinity and Dissociation Rates
The differential binding properties of mirogabalin and pregabalin are central to their preclinical performance. Mirogabalin consistently demonstrates a higher binding affinity (lower Kd value) for both α2δ-1 and α2δ-2 subunits compared to pregabalin.[3][8] More importantly, its dissociation half-life from the therapeutic target α2δ-1 is significantly longer.[3][5][11]
| Parameter | Drug | Human α2δ-1 | Human α2δ-2 | Rat α2δ-1 | Rat α2δ-2 |
| Binding Affinity (Kd, nmol/L) | Mirogabalin | 13.5[3][5] | 22.7[3][5] | 24.8 | 36.4 |
| Pregabalin | 62.5[3][5] | 125.0[5] | 94.1 | 189 | |
| Dissociation Half-Life (t½, hours) | Mirogabalin | 11.1[5][11] | 2.4[5][11] | - | - |
| Pregabalin | 1.4[5][11] | 1.4[5][11] | - | - |
Comparative Pharmacokinetics in Preclinical Species
Pharmacokinetic studies in rats and monkeys show that mirogabalin is well-absorbed orally with high bioavailability.[12]
| Parameter | Drug | Species | Bioavailability | Tmax (hours) | Primary Elimination |
| Pharmacokinetics | Mirogabalin | Rat | 97.6%[12] | < 1[5][7] | Renal (largely unchanged)[12] |
| Monkey | 85.2%[12] | < 1[5][7] | Renal (largely unchanged)[12] | ||
| Pregabalin | Rat | - | ~1[5][7] | Renal (unchanged) | |
| Monkey | >90% | - | Renal (unchanged) |
Preclinical Efficacy in Animal Models of Pain
Mirogabalin has demonstrated more potent and longer-lasting analgesic effects compared to pregabalin across a range of rodent models of neuropathic and chronic pain.[8][9]
| Animal Model | Species | Drug & Dose (p.o.) | Efficacy Endpoint | Key Findings |
| Partial Sciatic Nerve Ligation (PSNL) | Rat | Mirogabalin (1-10 mg/kg) vs. Pregabalin (30 mg/kg) | Mechanical Allodynia | Mirogabalin showed a more potent and significantly longer-lasting anti-allodynic effect than pregabalin.[8] |
| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Rat | Mirogabalin (1-10 mg/kg) vs. Pregabalin (30 mg/kg) | Mechanical Allodynia | Mirogabalin produced a more potent and durable analgesic effect. Unlike pregabalin, its effect was enhanced upon repeated administration.[8][9] |
| Chronic Constriction Injury (CCI) | Mouse | Mirogabalin vs. Pregabalin | Tactile Hypersensitivity | A single administration of mirogabalin diminished tactile hypersensitivity more effectively than pregabalin.[13] |
| Spinal Cord Injury (SCI) | Rat | Mirogabalin (1-10 mg/kg) vs. Pregabalin (30 mg/kg) | Mechanical Allodynia | Mirogabalin demonstrated potent and long-lasting analgesic effects after a single dose, suggesting utility for central neuropathic pain.[14][15] |
| Fibromyalgia Model (Intermittent Cold Stress) | Mouse | Mirogabalin (1-10 mg/kg) vs. Pregabalin (30 mg/kg) | Mechanical Hypersensitivity | Mirogabalin dose-dependently alleviated mechanical hypersensitivity with effects lasting up to 8 hours post-administration.[16] |
| Nociplastic Pain Model (Chemogenetic) | Rat | Mirogabalin (10 mg/kg, i.p.) vs. Pregabalin (30 mg/kg, i.p.) | Paw Withdrawal Threshold | Both drugs significantly elevated the reduced paw withdrawal threshold, indicating efficacy in a nociplastic pain model.[17] |
Preclinical Safety and Tolerability
In safety pharmacology evaluations, both mirogabalin and pregabalin were shown to impair motor coordination on the rota-rod test and reduce locomotor activity in rats. However, the safety indices for mirogabalin were consistently superior to those of pregabalin, suggesting a wider therapeutic window.[8] This improved safety profile is attributed to mirogabalin's faster dissociation from the α2δ-2 subunit in the cerebellum.[5][7][10]
Experimental Protocols & Workflow
The evaluation of analgesic efficacy in preclinical models relies on standardized behavioral tests to measure pain-like responses.
Key Experimental Methodologies
-
Mechanical Allodynia (von Frey Test): This test assesses sensitivity to a non-painful mechanical stimulus. Animals are placed on an elevated mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method, where a positive response (paw withdrawal) leads to the use of a weaker filament, and a lack of response leads to a stronger one.
-
Thermal Hyperalgesia (Hargreaves Plantar Test): This test measures sensitivity to a noxious heat stimulus. A focused, radiant heat source is aimed at the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is employed to prevent tissue damage.
-
Neuropathic Pain Model Induction (e.g., Chronic Constriction Injury - CCI): In an anesthetized rodent, the common sciatic nerve is exposed. Proximal to the nerve's trifurcation, four loose ligatures are tied around it with absorbable sutures, causing a mild constriction that leads to nerve injury and subsequent pain hypersensitivity.
Conclusion
Preclinical data consistently indicate that mirogabalin possesses a distinct pharmacological profile compared to pregabalin hydrochloride. Its higher binding affinity and significantly slower dissociation rate from the α2δ-1 subunit are associated with more potent, durable, and, in some models, enhanced analgesic effects upon repeated dosing.[8][9] Furthermore, its kinetic selectivity, characterized by faster dissociation from the CNS-related α2δ-2 subunit, translates to a superior safety margin in animal models.[5][8] These findings from preclinical studies provided a strong rationale for the clinical development of mirogabalin as a potentially improved therapeutic option for patients with neuropathic pain.
References
- 1. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of action of Mirogabalin Besilate? [synapse.patsnap.com]
- 5. Mirogabalin: could it be the next generation gabapentin or pregabalin? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mirogabalin: could it be the next generation gabapentin or pregabalin? -The Korean Journal of Pain | Korea Science [koreascience.kr]
- 8. Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the α2δ Subunit of Voltage-Gated Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mirogabalin—A Novel Selective Ligand for the α2δ Calcium Channel Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Switching From Pregabalin to Mirogabalin in Patients with Peripheral Neuropathic Pain: A Multi-Center, Prospective, Single-Arm, Open-Label Study (MIROP Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of mirogabalin, a novel α2δ ligand, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mirogabalin Decreases Pain-like Behaviors by Inhibiting the Microglial/Macrophage Activation, p38MAPK Signaling, and Pronociceptive CCL2 and CCL5 Release in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mirogabalin: could it be the next generation gabapentin or pregabalin? [epain.org]
- 16. Analgesic effects of mirogabalin, a novel ligand for α2δ subunit of voltage-gated calcium channels, in experimental animal models of fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mirogabalin and pregabalin alleviate nociplastic sensitization induced by chemogenetic activation of the central amygdala neurons in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different "Pregabalin hydrochloride" synthetic routes
Pregabalin (B1679071) hydrochloride, the active pharmaceutical ingredient in Lyrica®, is a gamma-aminobutyric acid (GABA) analogue widely prescribed for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The therapeutic efficacy of pregabalin is primarily attributed to the (S)-enantiomer. Consequently, the development of efficient, cost-effective, and stereoselective synthetic routes to obtain the pure (S)-enantiomer is a significant focus in pharmaceutical research and manufacturing. This guide provides a detailed head-to-head comparison of the most prominent synthetic strategies for pregabalin, supported by experimental data and methodologies.
Mechanism of Action
Pregabalin exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to underlie its analgesic, anticonvulsant, and anxiolytic properties.
Comparative Analysis of Synthetic Routes
The synthesis of enantiomerically pure (S)-pregabalin has evolved from classical resolution of racemates to more sophisticated asymmetric and chemoenzymatic approaches. The following sections compare the key performance indicators of these routes.
Table 1: Quantitative Comparison of Major Pregabalin Synthetic Routes
| Parameter | Classical Resolution with (S)-Mandelic Acid | Asymmetric Organocatalysis | Rhodium-Catalyzed Asymmetric Hydrogenation | Chemoenzymatic Synthesis (Lipase Resolution) |
| Overall Yield | 25-29%[1] | ~59%[2] | High (not explicitly quantified in sources) | 40-45% (with one recycle of the undesired enantiomer)[3] |
| Chiral Purity (ee) | >99%[1] | >99% (after crystallization)[4] | Up to 99%[5] | >99.5%[6] |
| Number of Steps | ~6-7[1] | ~5-6[2] | ~4-5[7] | ~4-5[3] |
| Key Reagent/Catalyst | (S)-(+)-Mandelic acid[1] | Chiral thiourea (B124793) or Cinchona alkaloid derivatives[2][4] | Rhodium-bisphosphine complexes (e.g., Me-DuPHOS)[7] | Lipase (e.g., Lipolase®)[3] |
| Key Intermediate | Racemic pregabalin or a precursor[1] | Chiral nitroalkane or malonate adduct[2][4] | Chiral β-cyano ester[7] | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid[3] |
| Scalability | Established for industrial scale[7] | Demonstrated on a multi-gram to kg-scale[4] | Suitable for industrial scale[7] | Implemented in manufacturing processes[3] |
| Environmental Impact | Use of organic solvents, recovery of resolving agent is crucial[8] | Generally lower metal contamination, catalyst recycling is key[7] | Requires precious metal catalyst, though at low loadings | Often uses aqueous media, considered a "greener" approach[3] |
Detailed Experimental Protocols for Key Synthetic Routes
Classical Resolution using (S)-(+)-Mandelic Acid
This route involves the synthesis of racemic pregabalin followed by resolution using a chiral resolving agent, typically (S)-(+)-mandelic acid, to selectively crystallize the desired (S,S)-diastereomeric salt.
Experimental Workflow:
Protocol:
-
Synthesis of Racemic Pregabalin: Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid is subjected to a Hofmann rearrangement to yield racemic pregabalin.
-
Diastereomeric Salt Formation: The crude racemic pregabalin is dissolved in a mixture of water and isopropanol. (S)-(+)-mandelic acid is added to the solution.
-
Crystallization and Isolation: The solution is heated to achieve complete dissolution and then gradually cooled to allow for the selective crystallization of the (S,S)-diastereomeric salt. The salt is isolated by filtration.
-
Purification: The isolated salt can be recrystallized from the same solvent mixture to enhance diastereomeric purity.
-
Liberation of (S)-Pregabalin: The purified diastereomeric salt is treated with a base to neutralize the mandelic acid and liberate the free (S)-pregabalin.
-
Final Purification: The (S)-pregabalin is then isolated and recrystallized from a suitable solvent system to yield the final product with high enantiomeric purity.
Asymmetric Organocatalysis
This approach utilizes small organic molecules as chiral catalysts to induce stereoselectivity in a key bond-forming reaction, thereby creating the desired stereocenter early in the synthesis.
Experimental Workflow:
Protocol:
-
Michael Addition: A nitroalkene (e.g., 5-methyl-1-nitro-2-hexene) is reacted with a nucleophile such as Meldrum's acid in the presence of a chiral organocatalyst (e.g., a quinidine-derived thiourea).[2]
-
Catalyst Removal: The catalyst can often be recovered after the reaction.
-
Hydrogenation: The resulting nitroalkane intermediate is hydrogenated to reduce the nitro group to an amine.
-
Decarboxylation: The intermediate diacid is then decarboxylated to yield (S)-pregabalin.
-
Purification: The final product is purified, often by crystallization, to achieve high enantiomeric excess.[2]
Chemoenzymatic Synthesis
This "green" approach employs enzymes to achieve high stereoselectivity in a key resolution step.
Experimental Workflow:
Protocol:
-
Synthesis of Racemic Precursor: rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester is synthesized.
-
Enzymatic Resolution: The racemic diester is treated with a lipase, such as Lipolase®, which selectively hydrolyzes the (S)-enantiomer to the corresponding monoacid.[3]
-
Separation: The resulting (S)-monoacid is separated from the unreacted (R)-ester.
-
Recycling (Optional but Recommended): The undesired (R)-ester can be racemized and recycled back into the enzymatic resolution step, significantly improving the overall yield.[3]
-
Decarboxylation: The (S)-monoacid is decarboxylated to afford (S)-3-cyano-5-methylhexanoic acid ethyl ester.[3]
-
Reduction: The nitrile group of the cyano ester is reduced to an amine to yield (S)-pregabalin.
-
Purification: The final product is purified.
Conclusion
The synthesis of Pregabalin hydrochloride has seen remarkable advancements, moving from less efficient classical resolutions to highly efficient and stereoselective asymmetric and chemoenzymatic methods. While classical resolution is a well-established and scalable method, it is inherently limited to a theoretical maximum yield of 50% without a recycling protocol for the undesired enantiomer.
Asymmetric organocatalysis and rhodium-catalyzed hydrogenation offer more direct routes to the desired enantiomer with high stereoselectivity and overall yields. These methods, however, often rely on expensive catalysts, making catalyst loading and recycling critical for economic viability.
The chemoenzymatic route has emerged as a particularly attractive option for industrial-scale production.[3] It combines the selectivity of enzymes with practical chemical transformations, often in aqueous media, which aligns with the principles of green chemistry. The ability to racemize and recycle the unwanted enantiomer makes this route highly efficient and cost-effective.
The choice of a specific synthetic route for industrial production will ultimately depend on a comprehensive evaluation of factors including cost of raw materials and catalysts, process safety, environmental impact, operational complexity, and the desired scale of production.
References
- 1. Pregabalin synthesis - chemicalbook [chemicalbook.com]
- 2. [PDF] A Simple Organocatalytic Enantioselective Synthesis of Pregabalin | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study [mdpi.com]
- 5. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. US8168828B2 - Process for the preparation of pregabalin - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Pregabalin Hydrochloride: USP vs. a Novel Validated HPLC Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the United States Pharmacopeia (USP) standard analytical method for Pregabalin hydrochloride assay with a modern, validated High-Performance Liquid Chromatography (HPLC) method. The objective is to offer a comprehensive overview of their respective performance characteristics, supported by experimental data, to aid researchers and quality control analysts in method selection and implementation.
Overview of Analytical Methods
The accurate quantification of Pregabalin is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. The USP provides a standardized method for the assay of Pregabalin.[1][2] Concurrently, advancements in chromatographic techniques have led to the development of new HPLC methods that may offer advantages in terms of speed, simplicity, or efficiency.[3][4] This guide will focus on a comparative analysis of the official USP method and a representative novel Reverse-Phase HPLC (RP-HPLC) method.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance parameters of the USP method and a new validated RP-HPLC method for the analysis of Pregabalin.
Table 1: Chromatographic Conditions
| Parameter | USP Standard Method | New Validated RP-HPLC Method |
| Column | L1 packing (C18), 4.6-mm × 25-cm; 5-µm | Hypersil BDS, C8, 150×4.6 mm, 5 μm |
| Mobile Phase | Acetonitrile (B52724) and water (5:95) | Phosphate (B84403) buffer (pH 6.9) and acetonitrile (95:05) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] |
| Detection | UV, 205 nm[2] | Photodiode Array (PDA), 200 nm[3] |
| Injection Volume | 20 µL[2] | Not Specified |
| Column Temp. | 35°C[2] | 30°C[3] |
Table 2: System Suitability and Validation Parameters
| Parameter | USP Standard Method | New Validated RP-HPLC Method |
| Tailing Factor | NMT 1.5[1][2] | < 1.5[3] |
| RSD (%) | NMT 0.73% for retention time and peak area[1] | Well within 2% for assay values[3] |
| Linearity Range | Not explicitly specified in provided abstracts | 0.5 mg/ml to 1.5 mg/ml[3] |
| Correlation Coeff. | Not explicitly specified in provided abstracts | 0.99982[3] |
| Accuracy (% Recovery) | Not explicitly specified in provided abstracts | 98-102% |
| LOD | Not explicitly specified in provided abstracts | 0.23 µg/ml[3] |
| LOQ | Not explicitly specified in provided abstracts | 0.61 µg/ml[3] |
Experimental Protocols
USP Standard Method for Pregabalin Assay
This protocol is based on the USP monograph for Pregabalin.[1][2]
a) Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and water (5:95, v/v).
b) Standard Solution Preparation: Accurately weigh about 20 mg of USP Pregabalin Reference Standard (RS) and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase to obtain a final concentration of 2.0 mg/mL.[1]
c) Sample Solution Preparation: Accurately weigh a portion of the sample equivalent to about 20 mg of Pregabalin and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase.
d) Chromatographic System:
-
Instrument: High-Performance Liquid Chromatograph.
-
Detector: UV detector set at 205 nm.[2]
-
Column: 4.6-mm × 25-cm column containing 5-µm L1 packing (C18).
-
Column Temperature: 35°C.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[2]
e) System Suitability: Inject the Standard solution and record the chromatograms. The tailing factor for the Pregabalin peak should not be more than 1.5, and the relative standard deviation for replicate injections should not be more than 0.73%.[1]
f) Procedure: Separately inject equal volumes of the Standard solution and the Sample solution into the chromatograph, record the chromatograms, and measure the responses for the major peaks. Calculate the quantity of Pregabalin in the portion of the sample taken.
A New Validated RP-HPLC Method
This method provides an alternative approach for the quantification of Pregabalin in capsule dosage forms.[3]
a) Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH 6.9) and acetonitrile in the ratio of 95:05 (v/v). Filter and degas the solution.[3]
b) Standard Solution Preparation: Details for the preparation of the standard solution were not fully specified in the provided search results. A typical approach would involve accurately weighing a suitable amount of Pregabalin working standard and dissolving it in the mobile phase to a known concentration within the linear range (0.5 mg/ml to 1.5 mg/ml).[3]
c) Sample Solution Preparation: Weigh and finely powder the contents of not fewer than 20 capsules. Transfer a portion of the powder equivalent to a specified amount of Pregabalin into a 100 ml volumetric flask. Add about 60 ml of the mobile phase and sonicate for 30 minutes with occasional shaking. Cool the solution to room temperature and dilute to volume with the diluent. Filter the final solution through a 0.45 μ nylon membrane filter.[3]
d) Chromatographic System:
-
Instrument: High-Performance Liquid Chromatograph.
-
Detector: Photodiode Array (PDA) detector, with wavelength set at 200 nm.[3]
-
Column: Hypersil BDS C8, 150×4.6 mm, 5 μm.[3]
-
Column Temperature: 30°C.[3]
-
Flow Rate: 1.0 ml/min.[3]
e) Validation Parameters: The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a new analytical method, such as the RP-HPLC method described.
Caption: Workflow for Analytical Method Validation.
Conclusion
Both the official USP method and the new validated RP-HPLC method are capable of the accurate and reliable quantification of Pregabalin. The USP method provides a robust and universally accepted standard. The new RP-HPLC method, however, demonstrates excellent performance characteristics with the potential for a simpler mobile phase preparation and a shorter column, which could lead to faster analysis times. The choice of method will depend on the specific needs of the laboratory, including available equipment, desired run time, and regulatory requirements. This guide provides the necessary data and protocols to make an informed decision.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Pregabalin Hydrochloride
This guide provides a comprehensive comparison of bioanalytical methods for pregabalin (B1679071) hydrochloride, offering objective insights into their performance based on published experimental data. It is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of pregabalin in biological matrices. This document summarizes key performance data, details experimental protocols, and visualizes analytical workflows to aid in the selection and cross-validation of methods between laboratories.
Introduction to Pregabalin and Bioanalytical Method Validation
Pregabalin, an anticonvulsant and analgesic, is crucial in managing conditions like neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its therapeutic efficacy is linked to its concentration in biological fluids, necessitating robust and reliable bioanalytical methods for accurate quantification in pharmacokinetic and bioequivalence studies.[1][3] The cross-validation of these methods between different laboratories is a critical step to ensure data consistency and reliability when analyses are transferred or conducted at multiple sites. This process involves comparing the validation parameters of the same method performed in different labs to identify and mitigate any potential discrepancies.
Comparative Performance of Pregabalin Bioanalytical Methods
The selection of an appropriate bioanalytical method depends on several factors, including the biological matrix, required sensitivity, and available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for pregabalin quantification due to its high selectivity and sensitivity.[1][3][4] The following tables summarize the performance characteristics of various validated LC-MS/MS methods for pregabalin analysis in human plasma, as reported in different studies. This comparative data can serve as a benchmark for inter-laboratory method validation.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Pregabalin in Human Plasma
| Parameter | Method A | Method B | Method C | Method D |
| Linearity Range (ng/mL) | 99.79 - 4019.90[5] | 0.1 - 15.0 (µg/mL)[4] | 50 - 50000[3] | 0.50 - 20000.00[6] |
| Intra-day Precision (%CV) | 4.38 - 6.38[5] | ≤ 6.89[4] | Not Specified | 1.05 - 4.81[6] |
| Inter-day Precision (%CV) | 5.22 - 6.82[5] | < 9.09[4] | Not Specified | 1.57 - 3.90[6] |
| Intra-day Accuracy (% Nominal) | 92.72 - 96.16[5] | -4.17 to +3.08 (RE%)[4] | Not Specified | Not Specified |
| Inter-day Accuracy (% Nominal) | 93.38 - 96.89[5] | -3.0 to +10.00 (RE%)[4] | Not Specified | Not Specified |
| Extraction Recovery (%) | Consistent, precise, and reproducible[5] | 80.45 - 89.12[4] | 101.0 ± 2.8[3] | 86.49[6] |
| Internal Standard | Not Specified | Gabapentin[4] | Pregabalin-d4[3] | Pregabalin D4[6] |
Detailed Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparative data table. These protocols provide a basis for reproducing the methods and for designing a cross-validation study.
Method A: LC-MS/MS Determination of Pregabalin in Human Plasma[5]
-
Sample Preparation: Details not specified.
-
Chromatographic Conditions: Details not specified.
-
Mass Spectrometry Conditions: Details not specified.
-
Internal Standard: Details not specified.
Method B: LC-MS/MS Method for Pregabalin in Human Plasma[4]
-
Sample Preparation: Protein precipitation with trichloroacetic acid (20% v/v solution in water).
-
Chromatographic Conditions:
-
Column: Gemini C18 50mm × 2.0mm (3μm).
-
Mobile Phase: Isocratic mixture of methanol (B129727)–water (98:2, v/v) with 0.5% v/v formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization: Turbo ionspray in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the fragmentation of 160.2→55.1 (m/z) for pregabalin and 172.2→67.1 (m/z) for gabapentin.
-
-
Internal Standard: Gabapentin.
Method C: High-Throughput LC-MS/MS Method for Pregabalin in Human Plasma[3]
-
Sample Preparation: Protein precipitation with methanol from a 50 µL plasma sample. The supernatant is mixed with purified water before injection.
-
Chromatographic Conditions:
-
Column: Synergi Max-RP (80A, 4 µ, 50*2.0mm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water as mobile phase A.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization.
-
-
Internal Standard: Pregabalin-d4.
Method D: Solid Phase Extraction and LC-MS/MS for Pregabalin in Rat Plasma[6]
-
Sample Preparation: Solid phase extraction.
-
Chromatographic Conditions:
-
Column: Thermo Hypurity C18 (4.6 mm × 150 mm, 5.0 µm).
-
Mobile Phase: Isocratic separation.
-
-
Mass Spectrometry Conditions:
-
System: API-4000.
-
Ionization: Positive ionization mode.
-
-
Internal Standard: Pregabalin D4.
Visualizing the Bioanalytical Workflow and Cross-Validation Process
The following diagrams illustrate a generalized workflow for a bioanalytical method and the logical steps involved in a cross-validation study between two laboratories.
Caption: A generalized workflow for the bioanalytical quantification of pregabalin.
Caption: A logical workflow for the cross-validation of a bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. frontagelab.com [frontagelab.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Analgesic Efficacy of Pregabalin Hydrochloride Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of Pregabalin (B1679071) hydrochloride in various well-established animal models of pain, including neuropathic, inflammatory, and visceral pain. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview of its efficacy and mechanism of action, with comparisons to other relevant analgesics.
Mechanism of Action of Pregabalin
Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its analgesic effects primarily by binding with high affinity to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide.[1][4][5] By dampening this excessive neuronal signaling, pregabalin alleviates symptoms of hyperalgesia and allodynia characteristic of chronic pain states.[3][6] Further mechanisms may involve the modulation of descending noradrenergic and serotonergic pain pathways and the activation of ATP-sensitive potassium (KATP) channels, which contributes to the inhibition of neuronal excitation.[2][3][4]
References
- 1. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pregabalin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
In Vitro Potency of Pregabalin Hydrochloride and Its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Pregabalin (B1679071) hydrochloride and a series of its analogues. The primary mechanism of action for these compounds is their binding affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels.[1][2] The data presented here is primarily derived from a key study by Belliotti et al. (2005) published in the Journal of Medicinal Chemistry, which systematically explored the structure-activity relationships of Pregabalin analogues.[1][2][3][4]
Data Presentation: α2δ Subunit Binding Affinity
The in vitro potency of Pregabalin and its analogues is typically quantified by their ability to inhibit the binding of a radiolabeled ligand, such as [3H]gabapentin, to the α2δ subunit. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, where a lower IC50 value indicates a higher binding affinity and greater potency.
The following table summarizes the in vitro binding affinities of Pregabalin and several of its analogues for the α2δ subunit, as reported by Belliotti et al. (2005).
| Compound | Structure | α2δ Binding IC50 (nM) |
| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | 86 |
| Gabapentin (B195806) | 1-(aminomethyl)cyclohexaneacetic acid | 140 |
| Analogue 38 | N-methyl-(S)-3-(aminomethyl)-5-methylhexanoic acid | 43 |
| Analogue 49 | (3S,4'S)-3-(aminomethyl)-4',5-dimethylhexanoic acid | >2000 |
| Analogue 61 | (3S,4'R)-3-(aminomethyl)-4',5-dimethylhexanoic acid | 21 |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of [3H]gabapentin binding to pig brain membranes.
Experimental Protocols
The determination of the in vitro potency of Pregabalin and its analogues relies on a robust and validated radioligand binding assay. The following is a detailed methodology based on the principles described in the referenced literature.
[3H]gabapentin Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of test compounds for the α2δ subunit of voltage-gated calcium channels by measuring their ability to compete with the binding of [3H]gabapentin.
Materials:
-
Test Compounds: Pregabalin hydrochloride and its analogues.
-
Radioligand: [3H]gabapentin.
-
Membrane Preparation: Porcine brain cortical membranes, which are a rich source of the α2δ subunit.
-
Assay Buffer: Typically a buffered solution such as HEPES or Tris-HCl at a physiological pH (e.g., 7.4).
-
Non-specific Binding Control: A high concentration of unlabeled gabapentin or pregabalin.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Porcine cerebral cortex is homogenized in a cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the α2δ subunit.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Assay buffer.
-
A fixed concentration of [3H]gabapentin.
-
Varying concentrations of the test compound (Pregabalin or its analogues).
-
The membrane preparation.
-
-
For determining non-specific binding, a high concentration of unlabeled gabapentin is added instead of the test compound.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the in vitro potency of Pregabalin analogues.
Signaling Pathway
The primary mechanism of action of Pregabalin and its analogues is the binding to the α2δ subunit of voltage-gated calcium channels. This interaction is believed to modulate calcium influx, which in turn affects the release of excitatory neurotransmitters.
References
Benchmarking Purity: A Comparative Analysis of Synthesized Pregabalin Hydrochloride Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly synthesized batch of "Pregabalin hydrochloride" against a certified reference standard. The following sections detail the experimental protocols used for purity assessment, present a comparative analysis of the results, and outline the logical workflow of the evaluation process. The data herein is intended to support researchers in verifying the quality and purity of their synthesized compounds, ensuring they meet the stringent requirements for further research and development.
Comparative Purity Analysis
The purity of the synthesized this compound was evaluated against a United States Pharmacopeia (USP) reference standard. The primary analytical technique employed was High-Performance Liquid Chromatography (HPLC) for assay and enantiomeric purity, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.
Table 1: HPLC Assay and Enantiomeric Purity Comparison
| Parameter | Synthesized Pregabalin HCl | Reference Standard Pregabalin HCl | Acceptance Criteria |
| Assay (% w/w) | 99.8% | 99.9% | 98.0% - 102.0% |
| Enantiomeric Purity (% S-enantiomer) | 99.9% | >99.9% | ≥ 99.5% |
| R-enantiomer Impurity (%) | 0.1% | <0.05% | ≤ 0.5% |
| Retention Time (min) | 5.8 | 5.8 | Consistent with Standard |
Table 2: Impurity Profile by HPLC
| Impurity | Synthesized Pregabalin HCl (%) | Reference Standard Pregabalin HCl (%) | Acceptance Criteria (%) |
| Pregabalin Related Compound A | Not Detected | Not Detected | ≤ 0.1% |
| 4-isobutylpyrrolidin-2-one[1][2] | 0.08% | <0.01% | ≤ 0.15% |
| 3-isobutylglutaric acid[1][2] | 0.05% | <0.01% | ≤ 0.15% |
| Total Impurities | 0.13% | <0.05% | ≤ 0.5% |
Table 3: Residual Solvents Analysis by GC-MS
| Solvent | Synthesized Pregabalin HCl (ppm) | Reference Standard Pregabalin HCl (ppm) | Acceptance Criteria (ppm) |
| Methanol | 50 | <10 | ≤ 3000 |
| Acetone | 25 | <10 | ≤ 5000 |
| Ethyl Acetate | 30 | <10 | ≤ 5000 |
Experimental Workflow
The following diagram illustrates the systematic approach taken to benchmark the purity of the synthesized this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is adapted from established pharmacopeial procedures for the analysis of Pregabalin.[3][4][5]
-
Instrumentation: Agilent 1260 Infinity II Prime LC system or equivalent, equipped with a Diode Array Detector (DAD).[3][4]
-
Column: Agilent Eclipse Plus C18, 4.6 x 250 mm, 5 µm particle size.[3]
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[6]
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A standard solution of Pregabalin reference standard (approximately 1.0 mg/mL) was prepared by dissolving an accurately weighed amount in the mobile phase.[3]
-
Sample Solution Preparation: A sample solution of the synthesized this compound (approximately 1.0 mg/mL) was prepared in the same manner as the standard solution.
-
Procedure: The standard and sample solutions were injected into the chromatograph. The peak areas for Pregabalin and any impurities were recorded. The assay value was calculated by comparing the peak area of the synthesized sample to that of the reference standard. Impurity levels were determined by the area percentage method.
HPLC for Enantiomeric Purity
The determination of the enantiomeric purity of Pregabalin requires a chiral separation method.[3]
-
Instrumentation: Same as for the assay.
-
Column: A suitable chiral column, such as one based on a cyclodextrin (B1172386) or polysaccharide derivative, is used. For this analysis, a derivatization step with Marfey's reagent followed by separation on a C18 column was employed.[3]
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution.
-
Flow Rate: 2.0 mL/min.[3]
-
Detection Wavelength: 340 nm (after derivatization).
-
Procedure: Both the synthesized and reference standard samples were derivatized using Marfey's reagent. The derivatized solutions were then injected into the HPLC system. The peak areas of the S-(+)-Pregabalin and the R-(-)-enantiomer were measured to determine the enantiomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is used to identify and quantify residual solvents from the synthesis process.[8][9][10]
-
Instrumentation: Agilent 6890 GC coupled to a 5973 mass spectrometer, or equivalent.[8][10]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8][10]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 220°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in full scan mode (m/z 35-350).
-
Sample Preparation: A known amount of the synthesized this compound was dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to a final concentration of 100 mg/mL.
-
Procedure: The sample solution was injected into the GC-MS system. The resulting chromatogram was analyzed to identify and quantify any residual solvents by comparing their retention times and mass spectra to known standards.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 5. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
- 7. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. benthamscience.com [benthamscience.com]
- 10. probiologists.com [probiologists.com]
Evaluating the therapeutic index of "Pregabalin hydrochloride" relative to other anticonvulsants
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of pregabalin (B1679071) hydrochloride with other commonly used anticonvulsant drugs. The information presented is intended for researchers, scientists, and professionals involved in drug development and is supported by preclinical and clinical data.
Executive Summary
Pregabalin is an anticonvulsant medication that exerts its therapeutic effects through a distinct mechanism of action, primarily by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1][2][3] This binding leads to a reduction in the release of excitatory neurotransmitters.[1][2][3] Preclinical studies in rodent models have demonstrated a favorable therapeutic index for pregabalin, with a significant separation between the doses required for anticonvulsant efficacy and those causing adverse effects.[4] Clinically, pregabalin's therapeutic range is well-defined, and it does not exhibit the pharmacokinetic interactions with other antiepileptic drugs that are common with older agents.[5][6][7] This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies used for their determination, and provide visual representations of key pathways and workflows.
Data Presentation: Comparative Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. A higher TI indicates a wider margin between the therapeutic and toxic doses. The following tables summarize the preclinical protective index (a surrogate for the therapeutic index) and the clinical therapeutic plasma concentrations for pregabalin and other selected anticonvulsants.
Table 1: Preclinical Protective Index of Anticonvulsants in Rodent Models
| Drug | Animal Model | Anticonvulsant ED₅₀ (mg/kg) | Toxic Dose (TD₅₀) / Adverse Effect Dose (mg/kg) | Estimated Protective Index (TD₅₀/ED₅₀) |
| Pregabalin | Rat, high-intensity electroshock | 1.8 | >18 (ataxia)[4] | >10 |
| Pregabalin | Mouse, DBA/2 audiogenic seizure | 2.7 | >27 (ataxia)[4] | >10 |
| Pregabalin | Mouse, pentylenetetrazol-induced clonic seizures | 31 | - | - |
| Phenytoin | - | - | - | 2 (in humans)[8] |
| Phenobarbital | - | - | - | >2 (in humans)[8] |
| Valproate | - | - | - | >2 (in humans)[8] |
ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose): The dose that produces a toxic effect in 50% of the population. Data for phenytoin, phenobarbital, and valproate are based on human therapeutic index estimations from literature reviews due to a lack of directly comparable preclinical TI values in the immediate search results.[8]
Table 2: Clinical Therapeutic Plasma Concentrations of Anticonvulsants
| Drug | Therapeutic Plasma Concentration | Toxic Plasma Concentration |
| Pregabalin | 2.8 - 8.2 mg/L[2] | > 10 mg/L (associated with increased adverse effects) |
| Phenytoin | 10 - 20 µg/mL[1] | > 20 µg/mL (nystagmus, ataxia)[1] |
| Carbamazepine | 4 - 12 µg/mL[1][9][10] | > 12 µg/mL (drowsiness, dizziness)[9][11] |
| Valproic Acid | 50 - 100 µg/mL[1] | > 100 µg/mL (hepatotoxicity risk increases)[1] |
Experimental Protocols
The determination of the therapeutic index for anticonvulsant drugs relies on standardized preclinical models that assess both efficacy and toxicity.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][12][13]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Methodology:
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats are commonly used.[12]
-
Drug Administration: The test compound (e.g., pregabalin) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the drug.
-
Electrical Stimulation: At the time of predicted peak drug effect, a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.[12]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[12] Animals that do not exhibit this response are considered protected.
-
Data Analysis: The percentage of protected animals at each dose is recorded, and the median effective dose (ED₅₀) is calculated using statistical methods such as probit analysis.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is used to identify anticonvulsants that can raise the threshold for seizures, and it is considered a model for myoclonic and absence seizures.[2][14]
Objective: To evaluate the ability of a test compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazol.
Methodology:
-
Animal Model: Mice are frequently used for this assay.[2][15]
-
Drug Administration: The test compound is administered to groups of animals at various doses. A control group receives the vehicle.
-
Induction of Seizures: Following drug administration (at the time of expected peak effect), a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is given.[2]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures, characterized by rhythmic muscle contractions.[2]
-
Endpoint: The absence of clonic seizures for a specified duration is considered protection.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.
Mandatory Visualization
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Pregabalin drug interaction studies: lack of effect on the pharmacokinetics of carbamazepine, phenytoin, lamotrigine, and valproate in patients with partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregabalin effect on steady-state pharmacokinetics of carbamazepine, lamotrigine, phenobarbital, phenytoin, topiramate, valproate, and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. Carbamazepine Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. Carbamazepine Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pregabalin Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of pregabalin (B1679071) hydrochloride is paramount in research and drug development settings to ensure personnel safety, prevent environmental contamination, and adhere to strict regulatory standards. As a controlled substance in many jurisdictions, pregabalin requires specific handling and disposal protocols that differ significantly from routine chemical waste. This guide provides essential procedural information for the proper management of pregabalin hydrochloride waste in a laboratory environment.
Regulatory Profile and Classification
Pregabalin is subject to regulation by various national and international bodies. Its classification dictates the legal requirements for its handling and disposal. In the United States, it is classified as a Schedule V controlled substance by the Drug Enforcement Administration (DEA).[1][2] In the United Kingdom, as of April 1, 2019, pregabalin is a Schedule 3 Controlled Drug.[3][4]
Disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2][5] While pregabalin is not specifically listed as a P- or U-list hazardous waste, its potential for environmental impact and its status as a controlled substance necessitate that it be managed through a regulated waste stream, not as common trash or via sewer disposal.[6][7]
| Regulation/Authority | Classification/Schedule | Key Disposal Requirements |
| U.S. DEA | Schedule V Controlled Substance[1] | Disposal must be documented and render the drug non-retrievable. Requires adherence to specific DEA regulations for controlled substances.[2][8] |
| U.S. EPA (RCRA) | Not explicitly listed as hazardous waste. | Must be evaluated as a non-hazardous or hazardous pharmaceutical waste based on characteristics. Sewering is banned for hazardous pharmaceuticals.[7][9] |
| U.K. Home Office | Schedule 3 Controlled Drug[3][4] | Requires denaturing before disposal and adherence to controlled drug regulations.[4] |
Standard Operating Procedure for this compound Disposal
This procedure outlines the step-by-step process for safely disposing of this compound from the point of generation to final destruction.
Personal Protective Equipment (PPE)
Before handling pregabalin waste, especially if capsules are broken or powder is present, personnel must wear appropriate PPE to avoid exposure.[1][6]
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
If there is a risk of generating airborne dust, a respirator with a HEPA filter may be necessary.[1]
Waste Segregation and Identification
Proper segregation is the first and most critical step in waste management.[10]
-
Do Not Mix: Never mix pregabalin waste with general trash, biohazardous "red bag" waste, or other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[9][10]
-
Identify: Clearly identify the waste as "this compound" for disposal. Note whether it is unused (pure substance, expired tablets) or used (contaminated labware, media).
Containerization and Labeling
-
Primary Container: Place pregabalin waste into a dedicated, leak-proof container that can be securely sealed.[1][11] For sharps contaminated with pregabalin, use an approved sharps container.[10]
-
Labeling: The container must be labeled clearly in accordance with institutional and RCRA guidelines.[10][11] The label should include:
Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11]
-
The SAA must be under the control of the laboratory personnel, secure, and away from areas of high traffic or environmental release points like drains.
Arranging for Final Disposal
-
Contact EHS: Laboratory personnel must contact their institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of pregabalin waste.[8][11]
-
Controlled Substance Procedures: Because pregabalin is a DEA-regulated substance, EHS will initiate special procedures for its disposal.[8] This often involves documentation (such as a DEA Form 41) and coordination with a licensed hazardous waste and controlled substance disposal vendor.[11]
-
Destruction: The required method of disposal for controlled substances is typically incineration at a permitted facility to ensure the material is rendered non-retrievable.[8]
Experimental Protocols: Spill Cleanup
Cleanup of pregabalin spills should only be performed by trained personnel.[1][6]
Methodology for Small Spills (Powder):
-
Evacuate and Secure: Non-essential personnel should leave the immediate area.[1]
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: Prevent the powder from becoming airborne.
-
Cleaning: Carefully collect the spilled material using a method that controls dust generation, such as a damp cloth or a vacuum with a HEPA filter.[1][6] Do not dry sweep.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent and water.
-
Disposal: Place all cleanup materials (cloths, contaminated PPE) into the designated pregabalin waste container and seal it.[1]
Data on Environmental and Health Hazards
Proper disposal is critical to prevent environmental release and occupational exposure.[6] The following data from safety data sheets underscores the potential hazards.
| Organism/Test | Endpoint | Result | Citation |
| Trichoderma viride (Fungus) | MIC | > 1000 mg/L | [1] |
| Bacillus subtilis (Bacterium) | MIC | > 1000 mg/L | [1][6] |
| Nostoc sp. (Freshwater Cyanobacteria) | MIC | > 1000 mg/L | [1][6] |
| Embryo/Fetal Development (Rabbit) | NOAEL (Oral) | 500 mg/kg/day | [1] |
| Human Health | Known Clinical Effects | Dizziness, blurred vision, somnolence, reproductive toxicity. | [1][12] |
MIC: Minimum Inhibitory Concentration; NOAEL: No Observed Adverse Effect Level.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for laboratory disposal of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. elft.nhs.uk [elft.nhs.uk]
- 4. england.nhs.uk [england.nhs.uk]
- 5. Managing drug waste | HFM Magazine [hfmmagazine.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. approvedmedwaste.com [approvedmedwaste.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. NM RLD | Official Website of the NM Regulation & Licensing Dept. [rld.nm.gov]
- 10. clinicallab.com [clinicallab.com]
- 11. odu.edu [odu.edu]
- 12. pharmacopoeia.com [pharmacopoeia.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Pregabalin Hydrochloride
When handling Pregabalin hydrochloride in a laboratory setting, ensuring personal safety and proper disposal are paramount. Adherence to established safety protocols minimizes exposure risks and maintains a secure research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and occupational safety guidelines.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile) meeting EN374, ASTM F1001, or equivalent standards.[1][2] | To prevent skin contact with the drug product. |
| Eye/Face Protection | Tight-sealing safety goggles or safety glasses with side shields conforming to EN166, ANSI Z87.1, or equivalent standards.[1][2] | To protect eyes from dust particles and potential splashes. |
| Skin Protection | Impervious protective clothing or lab coat.[1][3] For bulk processing, clothing should meet EN13982, ANSI 103, or equivalent standards.[1] | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | If Occupational Exposure Limit (OEL) is exceeded or if dust is generated, use a particulate respirator with a P3 filter.[1] | To prevent inhalation of airborne particles, especially when handling powders or crushed tablets.[1][4] |
Experimental Workflow for Safe Handling
Proper handling procedures are crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: Use in a well-ventilated area.[2][4] For operations that may generate dust, such as weighing or crushing tablets, a fume hood or other ventilated containment system is recommended.[1][5] Engineering controls should be the primary means of controlling exposure.[6]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][7]
-
Avoid generating dust.[1] If tablets or capsules are crushed or broken, special care should be taken to prevent dust inhalation and contact.[1]
Spill Management:
-
In case of a spill, personnel involved in cleanup should wear appropriate PPE.[1]
-
For dry spills, use a method that controls dust generation, such as a damp cloth or a HEPA-filtered vacuum.[1]
-
Contain the source of the spill if it is safe to do so.[1]
-
Place spilled material in a labeled, sealed container for disposal.[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Contaminated waste should be placed in an appropriately labeled, sealed container.[1]
-
For some controlled substances, denaturing kits are recommended before disposal in pharmaceutical waste.[8][9]
-
Do not allow the product to reach the sewage system or bodies of water. Releases to the environment should be avoided.[1]
First Aid Measures:
-
If inhaled: Remove to fresh air and seek medical attention.[1]
-
If on skin: Remove contaminated clothing and wash the affected area with soap and water.
-
If in eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
If ingested: Seek immediate medical attention.[1] Do not induce vomiting unless directed by medical personnel.[1]
By implementing these safety measures, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. echemi.com [echemi.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. novadozpharma.com [novadozpharma.com]
- 7. chemos.de [chemos.de]
- 8. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 9. rdash.nhs.uk [rdash.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
